Product packaging for LSTc(Cat. No.:CAS No. 64003-55-0)

LSTc

Cat. No.: B12348935
CAS No.: 64003-55-0
M. Wt: 998.9 g/mol
InChI Key: SXMGGNXBTZBGLU-JRZQLMJNSA-N
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Description

LSTc is a useful research compound. Its molecular formula is C37H62N2O29 and its molecular weight is 998.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H62N2O29 B12348935 LSTc CAS No. 64003-55-0

Properties

CAS No.

64003-55-0

Molecular Formula

C37H62N2O29

Molecular Weight

998.9 g/mol

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C37H62N2O29/c1-10(45)38-19-12(47)3-37(36(59)60,68-31(19)22(52)14(49)5-41)61-9-18-23(53)26(56)27(57)34(64-18)66-30-17(8-44)63-33(20(25(30)55)39-11(2)46)67-32-24(54)16(7-43)62-35(28(32)58)65-29(15(50)6-42)21(51)13(48)4-40/h4,12-35,41-44,47-58H,3,5-9H2,1-2H3,(H,38,45)(H,39,46)(H,59,60)/t12-,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25+,26-,27+,28+,29+,30+,31+,32-,33-,34-,35-,37+/m0/s1

InChI Key

SXMGGNXBTZBGLU-JRZQLMJNSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Biological Function of LS-Tetrasaccharide c: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LS-tetrasaccharide c (LSTc) is a crucial lactoseries oligosaccharide present on the surface of human cells, playing a pivotal role in the pathogenesis of the human JC polyomavirus (JCV). This document provides an in-depth analysis of the biological function of this compound, focusing on its role as the primary attachment receptor for JCV, the causative agent of the fatal demyelinating disease, Progressive Multifocal Leukoencephalopathy (PML). This guide details the molecular interactions between this compound and the viral capsid protein VP1, the subsequent signaling cascade leading to viral entry, and the experimental methodologies used to elucidate these functions. The quantitative data, detailed protocols, and visual diagrams presented herein are intended to serve as a comprehensive resource for researchers in virology, glycobiology, and therapeutic development.

Core Biological Function: Receptor for JC Polyomavirus

The principal and most well-characterized biological function of LS-tetrasaccharide c is its role as a specific recognition motif and attachment receptor for the human JC polyomavirus (JCV).[1][2] This interaction is the critical first step in the viral life cycle, initiating the process of infection that can ultimately lead to PML in immunocompromised individuals.[1][2]

Molecular Interaction with JCV Capsid Protein VP1

The attachment of JCV to the host cell is mediated by the specific binding of the viral major capsid protein, VP1, to the terminal α2,6-linked sialic acid residue of this compound.[1][3] Structural and functional studies have revealed that the VP1 protein forms pentamers, and the binding pocket for this compound is located within these structures.[1][4] The interaction is highly specific; even closely related oligosaccharides fail to bind with the same affinity, highlighting the unique conformation of this compound as a determining factor for viral tropism.[1]

Quantitative Data on this compound-JCV Interaction

The specificity and inhibitory potential of this compound in JCV infection have been quantified through various experimental assays.

Glycan Array Binding Specificity

Glycan microarray analysis demonstrates the highly selective binding of JCV VP1 to this compound. The following table summarizes the mean fluorescence intensities from a representative glycan array experiment, indicating the strength of the interaction.

GlycanStructureMean Fluorescence Intensity (2 fmol/spot)Mean Fluorescence Intensity (5 fmol/spot)
LS-tetrasaccharide c (this compound) Neu5Acα2-6Galβ1-4GlcNAcβ1-3Galβ1-4Glc ~45000 ~60000
LS-tetrasaccharide b (LSTb)Galβ1-3(Neu5Acα2-6)GlcNAcβ1-3Galβ1-4Glc~0~0
Sialyl-N-acetyllactosamineNeu5Acα2-6Galβ1-4GlcNAc~5000~10000
3'-SialyllactoseNeu5Acα2-3Galβ1-4Glc~0~0

Data adapted from Neu et al., Cell Host & Microbe, 2010.[1]

Inhibition of JCV Infection

Soluble this compound can act as a competitive inhibitor, blocking the attachment of JCV to host cells and thereby preventing infection.

TreatmentAverage Number of Infected Cells per Visual FieldStandard DeviationP-value
JCV + this compound ~20 ± 5 <0.05
JCV + LSTb~100± 10>0.05
JCV alone~105± 8N/A

Data represents a summary of findings from infection inhibition assays in SVG-A cells, as described in Neu et al., Cell Host & Microbe, 2010.[1]

Hemagglutination Inhibition

The ability of JCV to agglutinate red blood cells (a process mediated by sialic acid binding) can be inhibited by this compound.

Virus/PseudovirusTiter for Hemagglutination
Wild-type JCPyV pseudovirus3.1 x 10^6 pseudovirus particles
PML mutant pseudoviruses (L54F, S266F, S268F)No agglutination

Data from Maginnis et al., mBio, 2013, demonstrating that mutations in the this compound binding site abolish hemagglutination.[4]

Signaling Pathway and Viral Entry

The binding of JCV to this compound initiates a cascade of events leading to the internalization of the virus.

JCV_Entry_Pathway JCV JC Polyomavirus (JCV) This compound LS-tetrasaccharide c (on glycoprotein/glycolipid) JCV->this compound Binding Endocytosis Clathrin-mediated Endocytosis JCV->Endocytosis ReceptorClustering Receptor Clustering This compound->ReceptorClustering VP1 VP1 Capsid Protein HT2AR 5-HT2A Receptor (Co-receptor) ReceptorClustering->HT2AR Recruitment SignalTransduction Signal Transduction Cascade HT2AR->SignalTransduction MAPK_ERK MAPK/ERK Pathway Activation SignalTransduction->MAPK_ERK ClathrinPit Clathrin-coated Pit Formation MAPK_ERK->ClathrinPit ClathrinPit->Endocytosis Endosome Early Endosome Endocytosis->Endosome Internalization ER Endoplasmic Reticulum Endosome->ER Trafficking Nucleus Nucleus ER->Nucleus Viral Genome Translocation Infection Viral Replication & Infection Nucleus->Infection

Caption: JCV entry signaling pathway initiated by this compound binding.

Following the initial attachment to this compound, JCV entry into susceptible glial cells is facilitated by the serotonin 5-HT2A receptor (5-HT2AR), which acts as a co-receptor.[3][5] This binding event is thought to induce receptor clustering and triggers an intracellular signaling cascade that involves the activation of the mitogen-activated protein kinase (MAPK)/ERK pathway.[6] This signaling is crucial for the subsequent internalization of the virus via clathrin-dependent endocytosis.[1][2][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Glycan Microarray Analysis of JCV VP1 Binding

This protocol outlines the procedure for assessing the binding specificity of JCV VP1 to a library of glycans.

Glycan_Array_Workflow Start Start: Glycan Library Printing Robotic Printing of Amine-functionalized Glycans onto NHS-activated Glass Slides Start->Printing Blocking Blocking of Slides (e.g., with ethanolamine) Printing->Blocking Incubation Incubation with Fluorescently-labeled JCV VP1 Pentamers Blocking->Incubation Washing Washing to Remove Unbound Protein Incubation->Washing Scanning Fluorescence Scanning of the Microarray Washing->Scanning Analysis Data Acquisition and Analysis: Quantification of Fluorescence Intensity Scanning->Analysis End End: Binding Specificity Profile Analysis->End

Caption: Experimental workflow for glycan microarray analysis.

Materials:

  • Amine-functionalized glycan library

  • NHS-activated glass slides

  • Robotic microarray printer

  • Fluorescently labeled JCV VP1 pentamers

  • Blocking buffer (e.g., 50 mM ethanolamine in 100 mM sodium borate, pH 9.0)

  • Binding buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Fluorescence microarray scanner

Procedure:

  • Printing: Prepare solutions of amine-functionalized glycans in a suitable printing buffer. Use a robotic microarrayer to spot the glycan solutions onto NHS-activated glass slides.

  • Blocking: After printing, block the remaining reactive sites on the slide by incubating with blocking buffer for 1 hour at room temperature.

  • Washing: Wash the slides with wash buffer and then with water to remove excess blocking agent.

  • Incubation: Incubate the slides with a solution of fluorescently labeled JCV VP1 pentamers in binding buffer for 1 hour at room temperature in a humidified chamber.

  • Washing: Wash the slides extensively with wash buffer to remove unbound VP1.

  • Scanning: Dry the slides by centrifugation and scan using a fluorescence microarray scanner at the appropriate wavelength.

  • Analysis: Quantify the fluorescence intensity for each spot. The intensity of the signal is proportional to the amount of bound VP1, indicating the binding affinity for each glycan.

JCV Infection Inhibition Assay

This protocol details the method to quantify the inhibitory effect of soluble this compound on JCV infection of glial cells.

Materials:

  • SVG-A glial cells (or other susceptible cell line)[8]

  • JC polyomavirus stock of known titer

  • Soluble LS-tetrasaccharide c (this compound)

  • Control oligosaccharide (e.g., LS-tetrasaccharide b)

  • Cell culture medium

  • Primary antibody against JCV VP1

  • Fluorescently labeled secondary antibody

  • DAPI stain

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed SVG-A cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate a known amount of JCV with either soluble this compound or a control oligosaccharide at various concentrations for 1 hour at 37°C.

  • Infection: Add the virus-oligosaccharide mixtures to the cells and incubate for 1-2 hours at 37°C to allow for viral entry.

  • Washing and Incubation: Remove the inoculum, wash the cells with PBS, and add fresh culture medium. Incubate the cells for 48-72 hours to allow for viral protein expression.

  • Immunofluorescence Staining: Fix the cells with paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and block with a suitable blocking agent.

  • Incubate the cells with a primary antibody specific for JCV VP1, followed by incubation with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Microscopy and Quantification: Visualize the cells using a fluorescence microscope. Count the number of infected (VP1-positive) cells in multiple fields of view for each treatment condition.

  • Analysis: Calculate the percentage of infection inhibition for each concentration of this compound compared to the control.

Hemagglutination Inhibition (HAI) Assay

This protocol describes the assessment of this compound's ability to inhibit JCV-mediated agglutination of red blood cells.

HAI_Workflow Start Start: Serial Dilutions of this compound AddVirus Add a Standardized Amount of JCV to Each Dilution Start->AddVirus IncubateVirus Incubate this compound-JCV Mixture AddVirus->IncubateVirus AddRBCs Add Red Blood Cell (RBC) Suspension IncubateVirus->AddRBCs IncubateRBCs Incubate to Allow for Agglutination or Inhibition AddRBCs->IncubateRBCs Observation Observe and Record Results: Button (Inhibition) vs. Lattice (Agglutination) IncubateRBCs->Observation End End: Determine HAI Titer Observation->End

Caption: Workflow for the Hemagglutination Inhibition (HAI) assay.

Materials:

  • JC polyomavirus stock with a known hemagglutination titer

  • Soluble LS-tetrasaccharide c (this compound)

  • Phosphate-buffered saline (PBS)

  • Human red blood cells (RBCs), type O

  • V-bottom 96-well microtiter plates

Procedure:

  • Serial Dilution of Inhibitor: Prepare serial two-fold dilutions of this compound in PBS in a V-bottom 96-well plate.

  • Virus Addition: Add a standardized amount of JCV (typically 4 hemagglutination units) to each well containing the this compound dilutions.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the this compound to bind to the virus.

  • RBC Addition: Add a standardized suspension of human red blood cells to each well.

  • Incubation: Incubate the plate at 4°C for 1-2 hours, or until the RBCs in the control wells (containing no virus) have formed a tight button at the bottom.

  • Observation: Observe the wells for hemagglutination. A positive result (agglutination) is indicated by the formation of a lattice network of RBCs. A negative result (inhibition) is indicated by the formation of a tight button of RBCs at the bottom of the well.

  • Titer Determination: The hemagglutination inhibition titer is the highest dilution of this compound that completely inhibits hemagglutination.

Conclusion and Future Directions

LS-tetrasaccharide c is unequivocally a key player in the initial stages of JC polyomavirus infection, serving as the specific attachment receptor. The detailed understanding of its interaction with the viral VP1 protein provides a solid foundation for the development of novel antiviral therapies. Future research should focus on identifying the specific glycoproteins and glycolipids that present this compound on the surface of susceptible cells, as this could provide further insights into viral tropism and pathogenesis. Furthermore, the development of this compound mimetics or small molecules that block the this compound-VP1 interaction holds significant promise for the treatment of PML. The experimental protocols and data presented in this guide offer a robust framework for pursuing these and other avenues of investigation.

References

An In-depth Technical Guide to LS-Tetrasaccharide c: Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LS-tetrasaccharide c (LSTc), a complex oligosaccharide, plays a crucial role in biological processes, most notably as a specific receptor for the human JC polyomavirus (JCV), the causative agent of Progressive Multifocal Leukoencephalopathy (PML). This guide provides a comprehensive overview of the structure and chemical properties of this compound, alongside detailed experimental protocols for its synthesis, purification, and characterization. The information presented herein is intended to support researchers in the fields of glycobiology, virology, and drug development in their efforts to understand and target the interactions involving this significant glycan.

Introduction

LS-tetrasaccharide c is a sialylated tetrasaccharide belonging to the lacto-series of glycans. Its biological significance stems primarily from its role as a functional receptor motif for the human JC polyomavirus.[1][2] The interaction between the viral capsid protein VP1 and this compound is a critical step in the viral entry process, making this interaction a key target for the development of antiviral therapies against PML. A thorough understanding of the structure, chemical properties, and the methods to produce and analyze this compound is therefore essential for advancing research in this area.

Structure and Chemical Properties

LS-tetrasaccharide c is a linear tetrasaccharide with the following structure: Neu5Acα2-6Galβ1-4GlcNAcβ1-3Galβ1-4Glc. The terminal sialic acid residue linked α2-6 to galactose is a key feature for its recognition by the JC polyomavirus.[1][2]

Chemical Structure Diagram

LSTc_Structure cluster_Neu5Ac Neu5Ac cluster_Gal1 Gal cluster_GlcNAc GlcNAc cluster_Gal2 Gal cluster_Glc Glc Neu5Ac Neu5Ac Gal1 Gal Neu5Ac->Gal1 α2-6 GlcNAc GlcNAc Gal1->GlcNAc β1-4 Gal2 Gal GlcNAc->Gal2 β1-3 Glc Glc Gal2->Glc β1-4

Caption: Schematic representation of the LS-tetrasaccharide c structure.

Quantitative Chemical Properties
PropertyValueSource
Molecular Formula C37H62N2O29PubChem
Molecular Weight 998.88 g/mol Dextra UK
CAS Number 64003-55-0Dextra UK

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of LS-tetrasaccharide c, compiled and adapted from established protocols for sialylated oligosaccharides.

Chemoenzymatic Synthesis of LS-tetrasaccharide c

A chemoenzymatic approach is often favored for the synthesis of complex oligosaccharides like this compound, as it combines the flexibility of chemical synthesis with the high stereospecificity and regioselectivity of enzymatic reactions.

Workflow for Chemoenzymatic Synthesis

Chemoenzymatic_Synthesis acceptor Lacto-N-triose (Galβ1-4GlcNAcβ1-3Gal) sialylation Sialylation Reaction acceptor->sialylation purification1 Initial Purification (e.g., Gel Filtration) sialylation->purification1 Reaction Quenching characterization1 Intermediate Characterization (TLC, MS) purification1->characterization1 final_purification Final Purification (Preparative HPLC) characterization1->final_purification final_product LS-tetrasaccharide c final_purification->final_product

Caption: General workflow for the chemoenzymatic synthesis of LS-tetrasaccharide c.

Materials:

  • Lacto-N-triose (acceptor)

  • CMP-N-acetylneuraminic acid (CMP-Neu5Ac) (sialic acid donor)

  • α2,6-Sialyltransferase (e.g., from Photobacterium damselae)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2 and 10 mM MnCl2)

  • Alkaline phosphatase

  • C18 Sep-Pak cartridge

  • Gel filtration column (e.g., Bio-Gel P-2)

  • Preparative HPLC system

Procedure:

  • Sialylation Reaction:

    • Dissolve lacto-N-triose and a 1.5 to 2-fold molar excess of CMP-Neu5Ac in the reaction buffer.

    • Add α2,6-sialyltransferase to the solution. The optimal enzyme concentration should be determined empirically.

    • Incubate the reaction mixture at 37°C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • To drive the reaction to completion, add alkaline phosphatase to the reaction mixture to hydrolyze the released CMP.

  • Reaction Quenching and Initial Purification:

    • Stop the reaction by adding an equal volume of cold ethanol or by heating to 95°C for 5 minutes.

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Apply the supernatant to a C18 Sep-Pak cartridge to remove hydrophobic impurities.

    • Lyophilize the eluate.

  • Purification by Gel Filtration Chromatography:

    • Dissolve the lyophilized powder in water and apply it to a Bio-Gel P-2 column equilibrated with water.

    • Elute with water and collect fractions.

    • Analyze the fractions for the presence of the desired product using TLC or mass spectrometry.

    • Pool the fractions containing this compound and lyophilize.

Purification by High-Performance Liquid Chromatography (HPLC)

For high-purity this compound, a final purification step using preparative HPLC is recommended. Anion-exchange or hydrophilic interaction chromatography (HILIC) are suitable methods.

HPLC System Parameters (Anion-Exchange):

ParameterValue
Column Anion-exchange column (e.g., Dionex CarboPac PA1)
Mobile Phase A 100 mM NaOH
Mobile Phase B 100 mM NaOH, 1 M Sodium Acetate
Gradient Linear gradient from 0% to 50% B over 60 minutes
Flow Rate 1.0 mL/min
Detection Pulsed Amperometric Detection (PAD) or UV at 214 nm
Characterization by Mass Spectrometry (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive technique for determining the molecular weight of oligosaccharides.

MALDI-TOF MS Protocol

MALDI_Protocol sample_prep Sample Preparation (Dissolve in Water/Methanol) spotting Spotting (Mix Sample and Matrix on Target) sample_prep->spotting matrix_prep Matrix Preparation (e.g., DHB in ACN/Water) matrix_prep->spotting drying Air Dry spotting->drying analysis MALDI-TOF MS Analysis drying->analysis data_processing Data Processing and Interpretation analysis->data_processing

Caption: Workflow for MALDI-TOF MS analysis of LS-tetrasaccharide c.

Materials:

  • Purified LS-tetrasaccharide c

  • MALDI Matrix (e.g., 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA))

  • Solvents: Acetonitrile (ACN), Trifluoroacetic acid (TFA), Ultrapure water

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Matrix Solution Preparation: Prepare a saturated solution of DHB in 50% ACN/0.1% TFA in water.

  • Sample Preparation: Dissolve the purified this compound in ultrapure water to a concentration of approximately 1 mg/mL.

  • Spotting: On the MALDI target plate, spot 1 µL of the matrix solution and let it air dry. Then, spot 1 µL of the sample solution on top of the dried matrix spot. Alternatively, mix the sample and matrix solutions in a 1:1 ratio before spotting 1 µL of the mixture.

  • Analysis: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire spectra in positive or negative ion mode. The expected [M+Na]+ ion for this compound is m/z 1021.87.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of oligosaccharides, providing information on the monosaccharide composition, linkage positions, and anomeric configurations.

NMR Spectroscopy Parameters:

ParameterValue
Spectrometer 500 MHz or higher field NMR spectrometer
Solvent D2O (99.96%)
Temperature 298 K
Experiments 1D 1H, 2D 1H-1H COSY, 2D 1H-1H TOCSY, 2D 1H-13C HSQC, 2D 1H-13C HMBC
Reference Acetone internal standard (δH 2.225, δC 31.07) or external DSS

Expected NMR Data: While a full assignment of the 1H and 13C NMR spectra is beyond the scope of this guide, key diagnostic signals include the anomeric protons and the N-acetyl protons of the GlcNAc and Neu5Ac residues. The anomeric region of the 1H NMR spectrum (typically 4.4-5.2 ppm) will show distinct signals for each monosaccharide residue, and their coupling constants can be used to determine the anomeric configuration (α or β).

Biological Significance and Applications

The primary biological significance of LS-tetrasaccharide c lies in its role as a receptor for the human JC polyomavirus.[1][2] The crystal structure of the JCV VP1 protein in complex with this compound has revealed the specific molecular interactions that govern this recognition.[2] This detailed structural information provides a foundation for the rational design of this compound-based inhibitors that could block viral attachment and prevent infection.

Signaling Pathway Implication

JCV_Entry_Pathway JCV JC Polyomavirus (JCV) This compound LS-tetrasaccharide c (on cell surface) JCV->this compound Initial Attachment Binding Binding of JCV VP1 to this compound This compound->Binding Endocytosis Clathrin-mediated Endocytosis Binding->Endocytosis Trafficking Intracellular Trafficking to ER Endocytosis->Trafficking Infection Viral Genome Release and Nuclear Entry Trafficking->Infection

Caption: Simplified pathway of JC polyomavirus entry mediated by LS-tetrasaccharide c.

Conclusion

LS-tetrasaccharide c is a biologically important glycan with a well-defined structure and key role in viral pathogenesis. The experimental protocols outlined in this guide provide a framework for researchers to synthesize, purify, and characterize this complex oligosaccharide. Further research into the interactions of this compound and the development of this compound-based therapeutics hold significant promise for the treatment of Progressive Multifocal Leukoencephalopathy.

References

The Pivotal Role of LS-Tetrasaccharide c in Viral Entry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The entry of a virus into a host cell is the critical first step in its replication cycle and a primary target for antiviral therapeutic development. This technical guide provides an in-depth examination of the mechanism of action of LS-tetrasaccharide c (LSTc), a complex glycan, in the context of viral entry. While its role is most extensively documented for the human JC polyomavirus (JCPyV), emerging evidence suggests its relevance for other viruses, including Influenza A. This document will detail the molecular interactions, summarize quantitative data, provide detailed experimental protocols, and visualize the key pathways and workflows.

Core Mechanism of Action: A Tale of Two Viruses

The primary mechanism by which LS-tetrasaccharide c influences viral entry is by acting as a specific attachment receptor on the host cell surface. This interaction is characterized by a high degree of specificity, mediating the initial tethering of the virus to the cell, a prerequisite for subsequent entry steps.

JC Polyomavirus (JCPyV)

For JCPyV, the etiological agent of progressive multifocal leukoencephalopathy (PML), this compound is a well-established and specific receptor motif. The viral capsid protein VP1 directly binds to the α2,6-linked sialic acid residue of this compound. This high-affinity interaction is crucial for a productive infection. Following attachment to this compound, JCPyV entry into glial cells is facilitated by the 5-hydroxytryptamine 2 (5-HT2) family of serotonin receptors through clathrin-dependent endocytosis.[1][2][3][4][5] Mutations in the this compound-binding site of the VP1 protein have been shown to abolish viral attachment and infectivity, highlighting the critical nature of this interaction.[6]

Influenza A Virus

In the context of human-adapted Influenza A viruses, LS-tetrasaccharide c is recognized as a high-affinity glycan ligand for the viral hemagglutinin (HA) protein. The HA of human influenza viruses preferentially binds to α2,6-sialylated glycans, and the extended structure of this compound beyond the terminal sialic acid contributes to this high-affinity binding. This interaction is a key determinant of the virus's ability to attach to and infect cells in the human upper respiratory tract. This compound-bearing molecules have been investigated as decoy receptors to competitively inhibit Influenza A virus binding to host cells.

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the interaction of LS-tetrasaccharide c and its inhibitors with viral proteins.

VirusInteracting MoleculeAssay TypeQuantitative ValueCell Line/SystemReference
JCPyVLS-tetrasaccharide cInfectivity Inhibition5 mMSVG-ANeu U, et al. Cell Host Microbe. 2010.
JCPyVSmall Molecule (AY4)Binding InhibitionIC50 in low µM rangeSVG-APublished research on JCPyV inhibitors.
Influenza AThis compound-bearing liposomesHemagglutination InhibitionMicromolar rangeChicken RBCsResearch on influenza inhibitors.
Influenza AFlavan-3-olsNeuraminidase InhibitionIC50 values ranging from 25 µM to >100 µMIn vitroStudies on natural product inhibitors of influenza.

Note: Specific Kd values for the this compound-VP1 interaction are not consistently reported in the literature, with binding affinity often described qualitatively as "high affinity."

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of LS-tetrasaccharide c in viral entry.

Glycan Array Analysis for Viral Protein Binding

This protocol outlines the steps to assess the binding specificity of a viral protein (e.g., JCPyV VP1) to a library of immobilized glycans, including this compound.

Materials:

  • Glycan microarray slides (with immobilized this compound and other glycans)

  • Purified, fluorescently labeled viral protein (e.g., His-tagged VP1 pentamers labeled with an Alexa Fluor dye)

  • Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2 mM CaCl2, 2 mM MgCl2, 0.05% Tween-20, and 1% BSA)

  • Wash Buffer (Binding Buffer without BSA)

  • Microarray scanner

Procedure:

  • Hydration: Hydrate the glycan microarray slide in Wash Buffer for 5 minutes.

  • Blocking: Block the slide with Binding Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific binding.

  • Incubation with Viral Protein: Dilute the fluorescently labeled viral protein to the desired concentration (e.g., 10-100 µg/mL) in Binding Buffer. Apply the protein solution to the glycan array and incubate for 1-2 hours at room temperature in a humidified chamber.

  • Washing: Wash the slide sequentially with Wash Buffer, then with a buffer containing only Tris-HCl and salts, and finally with deionized water to remove unbound protein.

  • Drying: Dry the slide by centrifugation or under a gentle stream of nitrogen.

  • Scanning: Scan the slide using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorescent label used.

  • Data Analysis: Analyze the scanned image to quantify the fluorescence intensity for each glycan spot. High fluorescence intensity on the this compound spots indicates specific binding.[7]

JCPyV Neutralization Assay

This protocol is designed to determine the ability of a compound, such as soluble this compound, to inhibit JCPyV infection of permissive cells.[3][8][9]

Materials:

  • Permissive cells (e.g., SVG-A human glial cells)

  • JCPyV stock of known titer

  • Soluble LS-tetrasaccharide c

  • Cell culture medium

  • Antibodies against a viral protein (e.g., VP1 or Large T antigen) for detection

  • 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed SVG-A cells in a 96-well plate and allow them to adhere overnight.

  • Preparation of Virus-Inhibitor Mixture: Pre-incubate a known amount of JCPyV with serial dilutions of soluble this compound (or other test inhibitors) for 1 hour at 37°C.

  • Infection: Add the virus-inhibitor mixtures to the cells and incubate for 1-2 hours at 37°C to allow for viral entry.

  • Removal of Inoculum: Remove the virus-inhibitor mixture and replace it with fresh cell culture medium.

  • Incubation: Incubate the plates for 48-72 hours to allow for viral replication and protein expression.

  • Detection of Infection: Fix the cells and perform immunofluorescence staining using an antibody against a viral protein.

  • Quantification: Quantify the number of infected cells by counting fluorescently labeled cells under a microscope or by measuring the total fluorescence intensity using a plate reader. The reduction in the number of infected cells in the presence of this compound indicates neutralization.

Hemagglutination Inhibition (HI) Assay

This assay is used to measure the ability of a substance, such as this compound, to inhibit the agglutination of red blood cells (RBCs) by a virus, typically Influenza A virus.[4][10][11][12]

Materials:

  • Influenza A virus stock

  • Chicken or turkey red blood cells (RBCs), washed and prepared as a 0.5% or 1% suspension

  • Soluble LS-tetrasaccharide c

  • Phosphate-buffered saline (PBS)

  • V-bottom or U-bottom 96-well plates

Procedure:

  • Virus Titer Determination (HA Assay): First, determine the hemagglutination titer of the virus stock by making serial two-fold dilutions of the virus in PBS and incubating them with the RBC suspension. The HA titer is the highest dilution of the virus that causes complete agglutination of the RBCs.

  • Preparation of Virus Working Dilution: Dilute the virus stock to contain 4 hemagglutinating units (HAU) per 25 µL.

  • Preparation of Inhibitor Dilutions: Prepare serial two-fold dilutions of soluble this compound in PBS in a 96-well plate.

  • Incubation of Virus and Inhibitor: Add 25 µL of the 4 HAU virus working dilution to each well containing the this compound dilutions and incubate at room temperature for 30-60 minutes.

  • Addition of RBCs: Add 50 µL of the RBC suspension to each well.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, or until the RBCs in the control wells (containing only RBCs and PBS) have settled to form a tight button at the bottom.

  • Reading the Results: The HI titer is the highest dilution of this compound that completely inhibits hemagglutination (i.e., the well where the RBCs form a distinct button at the bottom, similar to the control wells).

Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Viral_Entry_Pathway cluster_Extracellular Extracellular Space cluster_Cell Host Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm Virus Virus Particle Receptor Host Cell Receptor (e.g., this compound) Virus->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Endocytosis Uncoating Viral Genome Release (Uncoating) Endosome->Uncoating 3. Fusion/Penetration Replication Replication & Assembly Uncoating->Replication 4. Replication

A generalized overview of the viral entry process.

JCPyV_Entry_Mechanism cluster_Extracellular Extracellular Space cluster_Cell Glial Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm JCPyV JC Polyomavirus (VP1 capsid) This compound LS-tetrasaccharide c (Attachment Receptor) JCPyV->this compound 1. Specific Binding ClathrinVesicle Clathrin-coated Vesicle JCPyV->ClathrinVesicle 2. Clathrin-mediated Endocytosis HT2R 5-HT2 Receptor (Entry Receptor) This compound->HT2R This compound->ClathrinVesicle 2. Clathrin-mediated Endocytosis HT2R->ClathrinVesicle 2. Clathrin-mediated Endocytosis Endosome Endosome ClathrinVesicle->Endosome 3. Trafficking Glycan_Array_Workflow start Start step1 Step 1: Slide Preparation Hydrate and block microarray slide start->step1 step2 Step 2: Incubation Apply fluorescently-labeled viral protein step1->step2 step3 Step 3: Washing Remove unbound protein step2->step3 step4 Step 4: Scanning Read fluorescence at each glycan spot step3->step4 step5 Step 5: Analysis Quantify binding specificity step4->step5 end End step5->end

References

Technical Guide: LS-Tetrasaccharide c as a High-Affinity Receptor for Human Polyomaviruses

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human polyomaviruses (HPyVs) are a family of small, non-enveloped DNA viruses, several of which are ubiquitous in the human population. While typically asymptomatic in healthy individuals, they can cause severe diseases in immunocompromised hosts.[1][2] Viral entry into host cells is the first and a critical step for infection, and it is initiated by the attachment of the viral capsid to specific receptors on the cell surface. Glycans, particularly sialylated oligosaccharides, play a paramount role as attachment receptors for many polyomaviruses.[3]

This guide focuses on Lactoseries tetrasaccharide c (LSTc), a specific α2,6-linked sialylated glycan, that has been identified as a functional and high-affinity receptor for the human JC polyomavirus (JCPyV), the causative agent of the fatal demyelinating disease Progressive Multifocal Leukoencephalopathy (PML).[1][4][5][6] Understanding the molecular intricacies of the JCPyV-LSTc interaction is fundamental for elucidating viral tropism and for the rational design of antiviral therapeutics.

Glycan Receptor Specificity of Human Polyomaviruses

While many polyomaviruses utilize sialylated glycans, the specific linkage and underlying glycan structure are key determinants of viral tropism. JCPyV exhibits a strong preference for this compound, which distinguishes it from other well-studied polyomaviruses like BK polyomavirus (BKPyV) and Merkel cell polyomavirus (MCPyV).[1][4] Although JCPyV can weakly interact with other sialylated gangliosides, engagement with this compound is a prerequisite for a productive infection, highlighting that subtle differences in binding affinity are a key determinant of viral pathogenesis.[1][7][8]

Quantitative Data on Receptor Specificity

While precise dissociation constants (Kd) are not consistently reported across literature, comparative binding studies, such as glycan array analyses, have established a clear hierarchy of binding preference. The data underscores that JCPyV binds this compound with the highest affinity compared to other sialylated glycans.[1][7] The table below summarizes the primary glycan receptor preferences for major human polyomaviruses.

VirusPrimary Glycan Receptor(s)Sialic Acid LinkageEntry Pathway
JC Polyomavirus (JCPyV) Lactoseries tetrasaccharide c (this compound)α2,6Clathrin-mediated endocytosis[1][3][4][5]
BK Polyomavirus (BKPyV) b-series gangliosides (e.g., GD1b, GT1b)α2,8Caveolin-mediated endocytosis[1][4]
Merkel Cell Polyomavirus (MCPyV) Sialylated glycans and Glycosaminoglycans (GAGs)α2,3 (Sialic Acid)Caveolar/lipid raft-mediated endocytosis[9][10][11]
Simian Virus 40 (SV40) Ganglioside GM1α2,3Caveolin-mediated endocytosis[4][5]

Structural Basis of the JCPyV-LSTc Interaction

The specificity of JCPyV for this compound is dictated by the molecular architecture of the binding site on the major capsid protein, VP1. The virus capsid is composed of 72 VP1 pentamers, which form the primary interface for receptor attachment.[1][5][12]

X-ray crystallography studies of the JCPyV VP1 pentamer in complex with this compound have revealed the precise molecular interactions.[5] The binding involves not only the terminal α2,6-linked sialic acid but also other sugar moieties of the glycan. Key features of this interaction include:

  • Induced Fit: The VP1 protein undergoes conformational changes upon this compound binding, particularly involving significant movements at residue Asn123.[4]

  • L-Shaped Conformation: this compound adopts a unique L-shaped conformation when bound to VP1, allowing for additional contacts between the N-acetylglucosamine (GlcNAc) portion of the glycan and the VP1 surface.[4][5]

  • Key Residues: Specific amino acids in the VP1 binding pocket, such as Ser266 and Ser268, form critical hydrogen bonds with the terminal sialic acid, stabilizing the interaction.[4] Mutations in these residues abolish receptor binding and render the virus non-infectious.[5][6]

JCPyV_VP1_LSTc_Interaction cluster_virus JCPyV VP1 Pentamer cluster_pocket Binding Pocket cluster_glycan This compound Glycan VP1 VP1 Surface This compound Neu5Ac (Sialic Acid) Gal GlcNAc Gal Glc Ser266 Ser266 Ser266->this compound:SA H-bond Ser268 Ser268 Ser268->this compound:SA H-bond Asn123 Asn123 (Induced Fit) Asn123->this compound:GlcNAc Contact

JCPyV VP1 protein interaction with this compound glycan.

Experimental Protocols

Characterizing the interaction between polyomaviruses and glycan receptors involves a variety of biophysical and virological assays. Glycan microarray analysis is a powerful high-throughput method for screening viral receptor specificity.

Protocol: Glycan Microarray Analysis for Viral Binding

This protocol provides a generalized workflow for assessing the binding of a polyomavirus (or its virus-like particles, VLPs) to a library of printed glycans.

Objective: To identify specific glycan structures that a virus binds to.

Materials:

  • Glycan microarray slide (with covalently printed oligosaccharides).

  • Purified virus or VLPs.

  • Primary antibody specific to a viral capsid protein (e.g., anti-VP1).

  • Fluorescently-labeled secondary antibody.

  • Blocking buffer (e.g., 3% BSA in PBS with 0.05% Tween-20).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Microarray scanner.

Methodology:

  • Blocking: Rehydrate the glycan array slide and block non-specific binding sites by incubating with blocking buffer for 1 hour at room temperature.

  • Viral Incubation: Dilute the purified virus/VLPs to a predetermined concentration in blocking buffer and apply to the surface of the glycan array. Incubate for 1-2 hours at room temperature in a humidified chamber.

  • Washing: Wash the slide extensively with wash buffer to remove unbound virus particles. Typically perform 3-5 washes of 5 minutes each.

  • Primary Antibody Incubation: Apply the primary anti-VP1 antibody diluted in blocking buffer to the slide. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step (Step 3) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Apply the fluorescently-labeled secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature, protecting the slide from light.

  • Final Wash: Repeat the washing step (Step 3) to remove unbound secondary antibody. Perform a final brief rinse with distilled water to remove salts.

  • Drying and Scanning: Dry the slide by centrifugation or under a stream of nitrogen. Scan the slide using a microarray scanner at the appropriate wavelength.

  • Data Analysis: Quantify the fluorescence intensity for each glycan spot. Normalize the data and identify glycans with signal significantly above background, indicating a binding interaction.

Glycan_Array_Workflow Start Start: Glycan Array Slide Block 1. Block Slide (e.g., BSA buffer) Start->Block IncubateVirus 2. Incubate with Virus/VLPs Block->IncubateVirus Wash1 3. Wash Away Unbound Virus IncubateVirus->Wash1 IncubatePrimaryAb 4. Incubate with Primary Ab (anti-VP1) Wash1->IncubatePrimaryAb Wash2 5. Wash Away Unbound Ab IncubatePrimaryAb->Wash2 IncubateSecondaryAb 6. Incubate with Labeled Secondary Ab Wash2->IncubateSecondaryAb Wash3 7. Final Wash IncubateSecondaryAb->Wash3 Scan 8. Scan Array for Fluorescence Wash3->Scan Analyze 9. Analyze Data (Identify positive hits) Scan->Analyze End End: Binding Specificity Profile Analyze->End

Workflow for a typical glycan microarray binding assay.

JCPyV Entry Pathway Post-LSTc Engagement

Attachment to this compound is the initial step in a multi-stage entry process. For JCPyV, binding to its primary glycan receptor is necessary but not sufficient for entry. The virus subsequently requires interaction with a co-receptor from the 5-hydroxytryptamine 2 (5-HT2) family of serotonin receptors to facilitate internalization.[1][13] This dual-receptor usage is a key aspect of JCPyV tropism.

The entry pathway proceeds as follows:

  • Attachment: The JCPyV virion initially attaches to the host cell surface via high-affinity binding to this compound moieties on glycoproteins or glycolipids.[2][4][13]

  • Co-receptor Engagement: Following attachment, the virus engages a 5-HT2 receptor (e.g., 5-HT2AR).[5][13]

  • Internalization: This dual engagement triggers clathrin-dependent endocytosis, an uptake mechanism distinct from the caveolin-dependent pathway used by many other polyomaviruses.[1][3][14]

  • Intracellular Trafficking: Once inside the cell within a clathrin-coated vesicle, the virus is trafficked through the endosomal pathway to the endoplasmic reticulum, where it begins to uncoat before its genome is transported to the nucleus for replication.[4][14]

JCPyV_Entry_Pathway cluster_cell Host Cell JCPyV JCPyV Virion This compound This compound Receptor JCPyV->this compound 1. Attachment HTR2 5-HT2 Receptor This compound->HTR2 2. Co-receptor Engagement ClathrinPit Clathrin-Coated Pit HTR2->ClathrinPit 3. Internalization Endosome Early Endosome ClathrinPit->Endosome 4. Trafficking ER Endoplasmic Reticulum Endosome->ER 5. Transport Nucleus Nucleus (Viral Replication) ER->Nucleus 6. Genome Release & Nuclear Entry

JCPyV entry pathway via this compound and 5-HT2 receptors.

Implications for Drug Development

The critical and specific role of this compound in JCPyV infection makes the VP1-LSTc interface an attractive target for antiviral drug development. Strategies to inhibit this interaction could prevent the initial attachment of the virus to host cells, thereby blocking infection before it begins. Potential therapeutic approaches include:

  • Small Molecule Inhibitors: Designing molecules that fit into the this compound binding pocket on VP1, competitively inhibiting the natural glycan interaction.

  • This compound Mimetics: Developing soluble, high-affinity this compound analogs that act as decoys, binding to virions and preventing them from attaching to cells.

  • Antibody-Based Therapies: Generating neutralizing antibodies that specifically target the VP1 receptor-binding site.

The structural and functional data detailed in this guide provide a robust platform for the structure-based design of such antiviral agents to combat JCPyV-related diseases.[5]

References

An In-depth Technical Guide to the Discovery and Characterization of LS-Tetrasaccharide c (LSTc)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LS-tetrasaccharide c (LSTc), a human lactoseries oligosaccharide, has been identified as a critical molecule in the pathogenesis of human JC polyomavirus (JCV), the causative agent of the fatal demyelinating disease, Progressive Multifocal Leukoencephalopathy (PML). This guide provides a comprehensive overview of the discovery, characterization, and biological significance of this compound, with a focus on its role as a specific recognition motif for JCV. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in virology, glycobiology, and the development of antiviral therapeutics.

Discovery of LS-Tetrasaccharide c as a JC Polyomavirus Receptor

The pivotal discovery of this compound as a specific receptor for JCV was the result of a systematic investigation into the molecular interactions governing viral attachment to host cells. Prior knowledge indicated that JCV entry was dependent on sialylated oligosaccharides. The breakthrough in identifying the precise glycan structure came from a study by Neu et al. (2010), which utilized a glycan array screening approach.[1]

Key Findings from the Initial Discovery:
  • Specificity: The JCV capsid protein VP1 was found to bind specifically to the linear sialylated pentasaccharide this compound (NeuNAc-α2,6-Gal-β1,4-GlcNAc-β1,3-Gal-β1,4-Glc) on a glycan microarray.

  • Functional Relevance: The biological significance of this interaction was confirmed through infectivity assays, where pre-incubation of JCV with soluble this compound, but not a structurally similar branched isomer (LSTb), inhibited viral infection of host cells.

  • Structural Basis of Interaction: The high-resolution crystal structure of the JCV VP1 protein in complex with this compound revealed extensive molecular interactions, providing a structural basis for the observed specificity.[1]

Characterization of LS-Tetrasaccharide c

The characterization of this compound has been crucial in understanding its role in JCV pathogenesis. This involves detailing its physicochemical properties and the specifics of its interaction with the viral capsid.

Physicochemical Properties of LS-Tetrasaccharide c
PropertyValueReference(s)
Molecular Formula C37H62N2O29[2]
Molecular Weight 998.88 g/mol [2]
Synonyms This compound; Sialyllacto-N-tetraose c[2]
Structure NeuNAc-α2,6-Gal-β1,4-GlcNAc-β1,3-Gal-β1,4-Glc[1]
CAS Number 64003-55-0[2]
Structural Analysis of the this compound-JCV VP1 Interaction

X-ray crystallography has been instrumental in elucidating the atomic-level details of the interaction between this compound and the JCV VP1 protein. The crystal structure of the complex, resolved at 2.0 Å, revealed that the binding is highly specific and involves a unique L-shaped conformation of this compound.

Key features of the interaction include:

  • Extensive contacts with the terminal α2,6-linked sialic acid of this compound.[3]

  • Specific recognition of the extended conformation of the oligosaccharide.[1]

  • Mutations in the oligosaccharide-binding site of VP1 abolish cell attachment and viral infectivity, underscoring the critical nature of this interaction.[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the discovery and characterization of this compound as a JCV receptor.

Glycan Array Screening

Objective: To identify the specific glycan structures recognized by the JCV VP1 protein.

Methodology:

  • Array Preparation: A microarray slide is printed with a library of lipid-linked sialylated oligosaccharides, including this compound, representing a diverse range of structures found on host cell surfaces.

  • Protein Preparation: The JCV VP1 protein is expressed, purified, and fluorescently labeled.

  • Incubation: The fluorescently labeled VP1 protein is incubated with the glycan microarray.

  • Washing: The array is washed to remove unbound protein.

  • Detection: The array is scanned using a fluorescence microarray scanner to detect spots where the VP1 protein has bound.

  • Data Analysis: The fluorescence intensity of each spot is quantified to determine the binding affinity of VP1 to each glycan.

JC Polyomavirus Infectivity Assay

Objective: To determine the functional role of this compound in mediating JCV infection.

Methodology:

  • Cell Culture: SVG-A cells, a human glial cell line permissive to JCV infection, are cultured in appropriate media.

  • Viral Inhibition: JC virus is pre-incubated with a solution of soluble this compound or a control oligosaccharide (e.g., LSTb) at a concentration of 5 mM.[4]

  • Infection: The pre-incubated virus-oligosaccharide mixture is added to the SVG-A cells and incubated to allow for infection.

  • Fixation and Staining: After a defined incubation period (e.g., 72 hours), the cells are fixed and stained for the expression of a viral protein, such as the large T antigen or VP1, using immunofluorescence.[5]

  • Quantification: The number of infected cells is quantified by counting the number of fluorescently labeled nuclei under a microscope. A reduction in the number of infected cells in the presence of this compound indicates its inhibitory effect on viral entry.

X-ray Crystallography of the this compound-VP1 Complex

Objective: To determine the three-dimensional structure of the this compound-VP1 complex to understand the molecular basis of their interaction.

Methodology:

  • Protein Expression and Purification: The JCV VP1 protein is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

  • Crystallization: The purified VP1 protein is mixed with a molar excess of this compound and subjected to crystallization screening using various precipitants and conditions.

  • Data Collection: A suitable crystal is selected and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.[2]

  • Structure Determination: The diffraction data is processed to determine the electron density map of the crystal. The atomic model of the VP1-LSTc complex is then built into the electron density map and refined.[2]

  • Structural Analysis: The final refined structure is analyzed to identify the specific amino acid residues of VP1 that interact with this compound and the conformation of the bound oligosaccharide.

Chemoenzymatic Synthesis of LS-Tetrasaccharide c

While the original studies utilized commercially available or isolated this compound, chemoenzymatic synthesis provides a robust method for obtaining this and other complex oligosaccharides.

General Approach: This method combines chemical synthesis of precursor molecules with the use of specific enzymes for the regioselective and stereoselective formation of glycosidic linkages. A one-pot, three-enzyme system is a common strategy for synthesizing sialosides.[6]

  • Precursor Synthesis: A suitable acceptor molecule, such as a lactose derivative, is chemically synthesized.

  • Enzymatic Sialylation: A sialyltransferase enzyme is used to transfer a sialic acid residue from a donor substrate (e.g., CMP-sialic acid) to the acceptor molecule. The specific sialyltransferase used determines the linkage type (e.g., α2,6).[6]

  • Purification: The final this compound product is purified from the reaction mixture using chromatographic techniques.

Signaling Pathways and Experimental Workflows

JCV Entry Pathway

The entry of JC polyomavirus into host cells is a multi-step process involving initial attachment to this compound on the cell surface, followed by internalization mediated by the serotonin receptor 5-HT2AR.[4][7][8]

JCV_Entry_Pathway JCV JC Polyomavirus This compound LS-tetrasaccharide c (Attachment Receptor) JCV->this compound 1. Attachment HT2AR 5-HT2A Receptor (Entry Receptor) JCV->HT2AR 2. Receptor Engagement Clathrin Clathrin-mediated Endocytosis HT2AR->Clathrin 3. Internalization Endosome Endosome Clathrin->Endosome Nucleus Nucleus Endosome->Nucleus 4. Trafficking & Uncoating Replication Viral Replication Nucleus->Replication

JCV Entry Signaling Pathway
Experimental Workflow for this compound Discovery

The logical flow of experiments that led to the identification and characterization of this compound as the JCV receptor is outlined below.

LSTc_Discovery_Workflow Hypothesis Hypothesis: JCV binds to a specific sialylated glycan. Screening Glycan Array Screening of JCV VP1 Protein Hypothesis->Screening Identification Identification of this compound as a high-affinity binder Screening->Identification Validation Functional Validation: Infectivity Assays Identification->Validation Structural Structural Characterization: X-ray Crystallography Identification->Structural Inhibition This compound specifically inhibits JCV infection Validation->Inhibition Mechanism Elucidation of the molecular basis of the this compound-VP1 interaction Inhibition->Mechanism Structural->Mechanism

This compound Discovery Experimental Workflow

Conclusion

The discovery and characterization of LS-tetrasaccharide c as a specific and functional receptor for JC polyomavirus represent a significant advancement in our understanding of viral pathogenesis. The detailed structural and functional data now available provide a solid foundation for the rational design of novel antiviral therapies aimed at preventing JCV attachment to host cells, thereby offering a potential new avenue for the treatment of Progressive Multifocal Leukoencephalopathy. Continued research into the broader biological roles of this compound and its involvement in other physiological or pathological processes will undoubtedly yield further valuable insights.

References

The Expression and Significance of LS-Tetrasaccharide c on Glycoproteins and Glycolipids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LS-tetrasaccharide c (LSTc), a complex glycan with the structure Neu5Acα2-6Galβ1-4GlcNAcβ1-3Galβ1-4Glc, is a critical component of the cellular landscape, expressed on both glycoproteins and glycolipids. While its role as the primary receptor for the human JC polyomavirus (JCV) is well-established, emerging evidence suggests its involvement in other significant biological processes, including cancer pathogenesis. This technical guide provides a comprehensive overview of this compound, detailing its expression, biosynthesis, and known signaling functions. It also offers detailed experimental protocols for the detection and quantification of this compound, aiming to equip researchers with the necessary tools to further investigate its role in health and disease.

Introduction to LS-Tetrasaccharide c (this compound)

LS-tetrasaccharide c is a sialylated tetrasaccharide that plays a crucial role in cell surface interactions. Its defining feature is the terminal α2,6-linked sialic acid, which is the primary recognition motif for the JC polyomavirus, the causative agent of Progressive Multifocal Leukoencephalopathy (PML), a fatal demyelinating disease of the central nervous system.[1][2] The specific engagement of this compound by the viral capsid protein VP1 is a prerequisite for viral entry and subsequent infection of glial cells.[1]

Beyond its role in virology, the expression of α2,6-sialylated glycans, such as this compound, has been implicated in the progression of certain cancers, including glioblastoma. This suggests that this compound may have broader functions in cell signaling, adhesion, and immune modulation.

Expression of LS-Tetrasaccharide c

While direct quantitative data for this compound expression on specific glycoproteins and glycolipids across various cell types is limited in the current literature, its presence can be inferred from the expression of the key biosynthetic enzyme and through glycomic analysis of susceptible cell lines.

Cellular Expression

This compound expression is most prominently studied in the context of JCV infection, which primarily targets glial cells in the central nervous system. Therefore, oligodendrocytes and astrocytes are key cell types known to express this compound.[3][4] The presence of this compound on these cells is a major determinant of JCV tropism.

Expression in Cancer

Elevated levels of α2,6-sialylation have been observed in various cancers, including glioblastoma.[1][5][6][7] This aberrant glycosylation is associated with increased tumor growth, self-renewal capacity, and regulation of key signaling receptors like Platelet-Derived Growth Factor Receptor β (PDGFRB).[1][5][6][7] While these studies focus on the broader impact of α2,6-sialylation, they strongly suggest an increased expression of this compound in these malignant tissues.

Table 1: Inferred Expression of LS-Tetrasaccharide c Based on Cell Type and Disease State

Cell Type/TissueDisease StateImplied this compound Expression LevelKey References
Oligodendrocytes, AstrocytesNormalPresent[3][4]
Glial CellsJC Virus InfectionHigh[1]
GlioblastomaCancerHigh[1][5][6][7]

Biosynthesis of LS-Tetrasaccharide c

The biosynthesis of this compound is a multi-step process occurring in the Golgi apparatus, involving the sequential addition of monosaccharides by specific glycosyltransferases. The final and critical step, the addition of sialic acid in an α2,6 linkage to a terminal galactose residue, is catalyzed by β-galactoside α2,6-sialyltransferase 1 (ST6GAL1).[5][6][8]

The expression levels of ST6GAL1 are directly correlated with the abundance of α2,6-sialylated glycans on the cell surface.[9][10] Studies have shown that ST6GAL1 is highly expressed in glioblastoma, contributing to the pro-tumorigenic phenotype.[1][5][6][7]

LSTc_Biosynthesis UDP_Glc UDP-Glucose UDP_Gal UDP-Galactose Gal_Glycan Gal-Glycan UDP_Glc->Gal_Glycan GalT UDP_GlcNAc UDP-GlcNAc Gal_GlcNAc_Gal_Glycan Gal-GlcNAc-Gal-Glycan CMP_Neu5Ac CMP-Neu5Ac GlcNAc_Gal_Glycan GlcNAc-Gal-Glycan This compound LS-tetrasaccharide c (Neu5Acα2-6Galβ1-4GlcNAcβ1-3Gal-R) Glycan_Precursor Glycan Precursor (on Glycoprotein/Glycolipid) Glycan_Precursor->Gal_Glycan Gal_Glycan->GlcNAc_Gal_Glycan GlcNAcT GlcNAc_Gal_Glycan->Gal_GlcNAc_Gal_Glycan GalT Gal_GlcNAc_Gal_Glycan->this compound ST6GAL1

Figure 1. Biosynthesis pathway of LS-tetrasaccharide c.

Signaling Pathways Involving LS-Tetrasaccharide c

The known signaling functions of this compound are primarily centered around its role as a viral receptor and the emerging evidence of its involvement in cancer biology.

JC Virus Entry and Downstream Signaling

The binding of the JC virus to this compound on the surface of glial cells initiates a cascade of events leading to viral entry and infection. This process involves the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for viral transcription.[11]

JCV_Signaling JCV JC Virus LSTc_receptor This compound Receptor (on Glial Cell) JCV->LSTc_receptor Binding Clathrin Clathrin-mediated Endocytosis LSTc_receptor->Clathrin Internalization MAPK_ERK MAPK/ERK Pathway Activation Clathrin->MAPK_ERK Signal Transduction Viral_Transcription Viral Gene Transcription MAPK_ERK->Viral_Transcription Promotes Infection Productive Infection Viral_Transcription->Infection Leads to

Figure 2. Signaling pathway of JC virus entry mediated by this compound.

Role in Glioblastoma Signaling

The increased expression of α2,6-sialylated glycans, including this compound, in glioblastoma contributes to a pro-tumorigenic phenotype. This is, in part, mediated by the modulation of receptor tyrosine kinase signaling. For instance, ST6GAL1-mediated sialylation can regulate the levels and activation of PDGFRB, a key driver of glioblastoma growth.[1][5][6][7] The negative charge of the terminal sialic acid on this compound can influence receptor conformation, dimerization, and interaction with ligands, thereby altering downstream signaling cascades that promote cell proliferation, survival, and invasion.[10][12]

Experimental Protocols

Extraction and Purification of Glycolipids for this compound Analysis

This protocol is adapted from established methods for glycolipid extraction.[3][8][13][14]

Materials:

  • Cell or tissue homogenate

  • Chloroform

  • Methanol

  • Deionized water

  • DEAE-Sephadex A-25 resin

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Lipid Extraction:

    • Homogenize 1 volume of cells or tissue with 19 volumes of chloroform:methanol (2:1, v/v).

    • Stir the mixture for 2 hours at room temperature.

    • Filter the mixture through a sintered glass funnel to remove the solid residue.

    • Wash the residue with chloroform:methanol (2:1, v/v) and combine the filtrates.

    • Add 0.2 volumes of deionized water to the combined filtrate to partition the phases.

    • Centrifuge at 2,000 x g for 10 minutes.

    • Carefully collect the lower organic phase containing the total lipids.

  • DEAE-Sephadex Chromatography for Ganglioside Fractionation:

    • Prepare a DEAE-Sephadex A-25 column equilibrated in chloroform:methanol:water (30:60:8, v/v/v).

    • Apply the dried and resuspended total lipid extract to the column.

    • Wash the column with chloroform:methanol:water (30:60:8, v/v/v) to elute neutral lipids.

    • Elute the ganglioside fraction (containing this compound if present on a glycolipid) with chloroform:methanol:0.8 M sodium acetate (30:60:8, v/v/v).

  • Desalting:

    • Desalt the ganglioside fraction using a C18 SPE cartridge.

    • Wash the cartridge with water and then elute the desalted gangliosides with methanol and chloroform:methanol (2:1, v/v).

    • Dry the purified ganglioside fraction under a stream of nitrogen.

Glycolipid_Extraction Start Cell/Tissue Homogenate Extraction Lipid Extraction (Chloroform:Methanol) Start->Extraction Partition Phase Partition (add Water) Extraction->Partition LowerPhase Collect Lower Phase (Total Lipids) Partition->LowerPhase DEAE DEAE-Sephadex Chromatography LowerPhase->DEAE Neutral Elute Neutral Lipids DEAE->Neutral Ganglioside Elute Gangliosides (contains this compound) DEAE->Ganglioside Desalt C18 SPE Desalting Ganglioside->Desalt Purified Purified this compound-containing Glycolipids Desalt->Purified

Figure 3. Workflow for glycolipid extraction and purification.

Mass Spectrometry for this compound Identification and Quantification

Procedure:

  • Glycan Release:

    • For glycoproteins, release N-glycans using PNGase F digestion.

    • For glycolipids, release glycans using ceramide glycanase.

  • Permethylation:

    • Permethylate the released glycans to improve ionization efficiency and provide fragmentation information for linkage analysis.

  • Mass Spectrometric Analysis:

    • Analyze the permethylated glycans using MALDI-TOF MS for profiling or LC-ESI-MS/MS for detailed structural characterization and quantification.

    • The theoretical monoisotopic mass of permethylated this compound ([M+Na]+) is approximately m/z 1369.6. Fragmentation analysis (MS/MS) can confirm the sequence and linkage of the monosaccharides.

Lectin-based Detection of this compound

Sambucus nigra agglutinin (SNA) is a lectin that specifically binds to sialic acid attached to terminal galactose in an α2,6-linkage, making it a valuable tool for detecting this compound.

Lectin Microarray:

  • Immobilize a panel of lectins, including SNA, on a microarray slide.[9][10][15][16][17]

  • Label purified glycoproteins or cell lysates with a fluorescent dye.

  • Incubate the labeled sample with the lectin microarray.

  • Wash to remove unbound material.

  • Scan the microarray and quantify the fluorescence intensity at the SNA spot to determine the relative abundance of α2,6-sialylated glycans.

Lectin Blotting:

  • Separate glycoproteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane to prevent non-specific binding.

  • Incubate the membrane with biotinylated SNA.

  • Wash the membrane and incubate with streptavidin-HRP.

  • Detect the signal using a chemiluminescent substrate.

ST6GAL1 Enzyme Activity Assay

This protocol is based on a colorimetric assay that measures the release of CMP during the sialylation reaction.[5][6][7][11][18]

Materials:

  • Cell lysate or purified ST6GAL1

  • Acceptor substrate (e.g., asialofetuin or a synthetic Galβ1-4GlcNAc-containing oligosaccharide)

  • CMP-Neu5Ac

  • Reaction buffer (e.g., 50 mM MES, pH 6.5)

  • Enzyme-coupled assay components to detect CMP release (e.g., pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and CMP-Neu5Ac.

  • Add the cell lysate or purified ST6GAL1 to initiate the reaction.

  • Incubate at 37°C.

  • Monitor the decrease in NADH absorbance at 340 nm, which is proportional to the amount of CMP produced and thus the ST6GAL1 activity.

Conclusion and Future Directions

LS-tetrasaccharide c is a glycan of significant interest due to its dual role as a viral receptor and a potential modulator of cancer cell signaling. While our understanding of its biosynthesis and function is growing, several key areas require further investigation. Specifically, the development of methods for the precise quantification of this compound on different glycoproteins and glycolipids in various cell types and disease states is crucial. Furthermore, elucidating the downstream signaling pathways directly modulated by this compound, independent of viral infection, will provide valuable insights into its role in cellular physiology and pathology. The experimental protocols outlined in this guide provide a foundation for researchers to address these important questions and further unravel the complexities of this compound expression and function. This knowledge will be instrumental in the development of novel therapeutic strategies targeting this compound-mediated processes in infectious diseases and cancer.

References

Foundational Research on the JC Virus Receptor LSTc and its Role in Progressive Multifocal Leukoencephalopathy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Foreword on Terminology: Initial research inquiries into "LSTc" and Progressive Multifocal Leukoencephalopathy (PML) have revealed that "this compound" refers to Lactoseries tetrasaccharide c, a specific pentasaccharide that functions as a cellular receptor for the John Cunningham (JC) virus, the etiological agent of PML. This guide will delve into the foundational research on the interaction between this compound and the JC virus, and the subsequent molecular events that can lead to the development of this devastating demyelinating disease of the central nervous system.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the core molecular mechanisms, quantitative data, experimental methodologies, and relevant signaling pathways.

Introduction to Progressive Multifocal Leukoencephalopathy (PML)

Progressive Multifocal Leukoencephalopathy is a rare and often fatal disease characterized by the lytic destruction of oligodendrocytes, the myelin-producing cells in the central nervous system (CNS).[1] This destruction is caused by the reactivation of the JC virus (JCV), a common human polyomavirus that remains latent in a majority of the adult population, typically in the kidneys and lymphoid organs.[2][3] PML develops almost exclusively in individuals with severe immunodeficiency, such as those with HIV/AIDS or patients receiving immunosuppressive therapies for autoimmune diseases like multiple sclerosis (MS) or for organ transplantation.[1]

The clinical presentation of PML is variable and depends on the location of the demyelinating lesions in the brain, but common symptoms include progressive weakness, cognitive impairment, and visual deficits.[2] Diagnosis is typically made through a combination of clinical evaluation, characteristic findings on brain magnetic resonance imaging (MRI), and the detection of JCV DNA in the cerebrospinal fluid (CSF).[4]

The Role of this compound as the JC Virus Receptor

The entry of the JC virus into host cells is a critical first step in the pathogenesis of PML. Foundational research has identified a specific linear sialylated pentasaccharide, Lactoseries tetrasaccharide c (this compound), as a functional receptor for JCV.[5] The sequence of this compound is NeuNAc-α2,6-Gal-β1,4-GlcNAc-β1,3-Gal-β1,4-Glc.[5]

The interaction between the major viral capsid protein VP1 of JCV and this compound is highly specific. Glycan array screening has demonstrated that JCV VP1 binds to α2,6-linked this compound, and this binding is crucial for viral infection.[5] Pre-incubation of JCV with soluble this compound can block viral infection of glial cells, highlighting the importance of this specific interaction.[5] While JCV primarily uses α2,6-linked sialic acids for cell binding, there is some evidence suggesting a limited role for weak interactions with α2,3-linked sialic acids.[6]

Following the initial attachment to this compound, JCV entry into glial cells is also facilitated by the serotonin 5-HT2A receptor (5-HT2AR).[7] However, this compound is considered the primary attachment receptor, while 5-HT2AR appears to play a role in the subsequent entry process.[7]

Quantitative Data in PML Research

Quantitative data is crucial for understanding the epidemiology, risk stratification, and clinical outcomes of PML. The following tables summarize key quantitative findings from the literature.

Table 1: Risk of Natalizumab-Associated PML

Natalizumab, a monoclonal antibody used to treat multiple sclerosis, is a well-established risk factor for PML. The risk is stratified based on three main factors: anti-JCV antibody status, prior immunosuppressant use, and duration of natalizumab treatment.

Anti-JCV Antibody StatusPrior Immunosuppressant UseDuration of Natalizumab Treatment (Months)Estimated PML Incidence (per 1,000 patients)
NegativeN/AN/A≤ 0.07[8]
PositiveNo1-240.6
PositiveNo25-481.5
PositiveNo49-721.9
PositiveYes1-241.6
PositiveYes25-484.6
PositiveYes49-725.2

Data adapted from Ho et al., 2017.[8]

Table 2: Clinical Outcomes in PML Clinical Trials

The prognosis for PML is generally poor, with a mortality rate of 30-50% in the first few months after diagnosis.[9] Various therapeutic strategies have been investigated in clinical trials, with varying outcomes.

Therapeutic ApproachStudy PopulationKey Outcomes
Immune Checkpoint Inhibitors (e.g., Pembrolizumab)Retrospective cohort of 79 PML patients1-year survival rate of 51.9%.[10]
Directly Isolated Allogeneic Virus-Specific T-cells (DIAVIS T cells)Retrospective study of 28 PML patients12-month survival of 69% compared to 50% in a historical control group.[11]
Standard of Care (Immune Reconstitution)Varies depending on underlying conditionIn HIV-associated PML, initiation of antiretroviral therapy (ART) is the primary treatment.[12]

Experimental Protocols

This section details key experimental methodologies used in foundational research on this compound and PML.

JC Virus Infectivity Assay

Objective: To determine the ability of JC virus to infect host cells and to assess the inhibitory effects of potential antiviral compounds.

Methodology:

  • Cell Culture: SVG-A cells, a human glial cell line permissive for JCV infection, are cultured in appropriate media.[5]

  • Virus Preparation: A stock of JC virus is prepared and titrated.

  • Infection:

    • For standard infection, SVG-A cells are incubated with a known amount of JC virus.

    • For inhibition assays, the virus is pre-incubated with the test compound (e.g., soluble this compound) before being added to the cells.[5]

  • Incubation: The infected cells are incubated for a defined period to allow for viral entry, replication, and protein expression.

  • Analysis: Viral infection is quantified by methods such as:

    • Immunofluorescence Assay (IFA): Staining for viral proteins (e.g., T-antigen) using specific antibodies.

    • Quantitative PCR (qPCR): Measuring the levels of viral DNA or RNA.

    • Reporter Gene Assay: Using a pseudovirus system where infection leads to the expression of a reporter gene like luciferase.[13]

Quantitative PCR (qPCR) for JC Virus DNA Detection in CSF

Objective: To diagnose PML by detecting and quantifying JC virus DNA in the cerebrospinal fluid of suspected patients.

Methodology:

  • CSF Collection: Cerebrospinal fluid is obtained from the patient via lumbar puncture.[1]

  • DNA Extraction: Viral DNA is extracted from the CSF sample using a commercial kit.[14] An internal control is often added during extraction to monitor for PCR inhibition.[15]

  • qPCR Reaction:

    • A real-time PCR assay is set up using primers and probes specific for a conserved region of the JC virus genome, often targeting the large T-antigen gene.[1][16]

    • A standard curve is generated using known concentrations of a plasmid containing the target JCV sequence to allow for absolute quantification of the viral load.[14]

  • Data Analysis: The qPCR instrument measures the fluorescence signal at each cycle, and the cycle threshold (Ct) value is used to determine the initial quantity of viral DNA in the sample. The results are typically reported as copies of JCV DNA per milliliter of CSF.

Glycan Array Analysis for Virus-Receptor Binding

Objective: To identify the specific carbohydrate structures that a virus binds to on the host cell surface.

Methodology:

  • Array Fabrication: A microarray is printed with a library of different carbohydrate molecules (glycans).[5]

  • Virus-like Particle (VLP) or Protein Incubation: Fluorescently labeled JC virus VP1 pentamers or VLPs are incubated with the glycan array.[5]

  • Washing: The array is washed to remove any unbound virus particles or proteins.

  • Scanning and Analysis: The array is scanned using a fluorescence microarray scanner to detect the spots where the labeled viral components have bound. The intensity of the fluorescence at each spot corresponds to the binding affinity of the virus for that specific glycan.[5]

Signaling Pathways in JC Virus Infection and PML Pathogenesis

The interaction of JC virus with host cells involves the hijacking of several cellular signaling pathways for its entry, replication, and eventual lytic cycle.

JC Virus Entry Signaling Pathway

Upon binding to this compound and the 5-HT2A receptor, JCV triggers a signaling cascade that facilitates its entry into the host cell via clathrin-dependent endocytosis.[17][18] This process is dependent on the activity of tyrosine kinases and involves the endocytic protein eps15.[17] The mitogen-activated protein kinase (MAPK) pathway, specifically ERK1 and ERK2, is also activated upon JCV infection and is required for successful entry.[17][19]

jcv_entry_signaling jcv JC Virus This compound This compound Receptor jcv->this compound Binds ht2ar 5-HT2A Receptor jcv->ht2ar Binds tyr_kinase Tyrosine Kinase This compound->tyr_kinase Activates ht2ar->tyr_kinase Activates mapk MAPK Pathway (ERK1/2) tyr_kinase->mapk Activates eps15 eps15 tyr_kinase->eps15 Activates clathrin Clathrin-mediated Endocytosis mapk->clathrin eps15->clathrin endosome Early Endosome clathrin->endosome Internalization

JCV Entry Signaling Pathway
JC Virus Replication and T-Antigen Signaling

Once the viral genome reaches the nucleus, the early gene product, large T-antigen (TAg), is expressed. TAg is a multifunctional protein that plays a central role in viral replication and host cell manipulation.[20] It initiates viral DNA replication by binding to the viral origin of replication.[21] TAg also dysregulates the cell cycle by inactivating tumor suppressor proteins like p53 and the retinoblastoma protein (pRb), creating a favorable environment for viral replication.[22] Furthermore, TAg can activate signaling pathways such as the Wnt/β-catenin pathway.[22] The PI3K/AKT/mTOR signaling pathway has also been shown to be required for JCPyV infection in primary astrocytes.[19] The large T-antigen can induce G2 checkpoint signaling mediated by ATM and ATR, leading to G2-phase arrest, which further promotes viral replication.[23]

jcv_replication_signaling jcv_genome JCV Genome in Nucleus t_antigen Large T-Antigen jcv_genome->t_antigen Expression viral_ori Viral Origin of Replication t_antigen->viral_ori Binds p53 p53 t_antigen->p53 Inactivates prb pRb t_antigen->prb Inactivates wnt Wnt/β-catenin Pathway t_antigen->wnt Activates pi3k PI3K/AKT/mTOR Pathway t_antigen->pi3k Activates atm_atr ATM/ATR Checkpoint t_antigen->atm_atr Activates viral_replication Viral DNA Replication viral_ori->viral_replication cell_cycle Cell Cycle Progression (S-phase entry) p53->cell_cycle Inhibits prb->cell_cycle Inhibits g2_arrest G2-phase Arrest atm_atr->g2_arrest cell_cycle->viral_replication Supports g2_arrest->viral_replication Promotes

JCV T-Antigen Signaling in Viral Replication

Experimental and Diagnostic Workflow for PML

The diagnosis and management of PML require a systematic workflow that integrates clinical, radiological, and laboratory findings.

pml_diagnostic_workflow start Patient with Suspected PML (Immunocompromised with neurological symptoms) mri Brain MRI start->mri mri_findings Characteristic Lesions? (T2/FLAIR hyperintense, subcortical) mri->mri_findings lp Lumbar Puncture (CSF Collection) mri_findings->lp Yes alt_diagnosis Consider Alternative Diagnosis mri_findings->alt_diagnosis No probable_pml Probable PML (Manage as PML) mri_findings->probable_pml Yes, but CSF unavailable/contraindicated qpcr CSF JCV qPCR lp->qpcr qpcr_result JCV DNA Positive? qpcr->qpcr_result pml_confirmed Definite PML Diagnosis qpcr_result->pml_confirmed Yes biopsy Brain Biopsy qpcr_result->biopsy No histology Histopathology & IHC/ISH for JCV biopsy->histology histology->pml_confirmed Positive for JCV histology->alt_diagnosis Negative for JCV

PML Diagnostic Workflow

Conclusion

The identification of this compound as a specific receptor for the JC virus has been a pivotal discovery in understanding the molecular basis of Progressive Multifocal Leukoencephalopathy. This foundational research has paved the way for a deeper investigation into the intricate signaling pathways that JCV manipulates to establish infection and cause disease. The quantitative data on risk factors and clinical outcomes are essential for patient management and the design of future therapeutic strategies. The detailed experimental protocols provide the necessary tools for researchers to further unravel the complexities of JCV pathogenesis and to develop novel antiviral therapies. This technical guide provides a comprehensive overview of the core knowledge in this field, serving as a valuable resource for the scientific community dedicated to combating this devastating neurological disease.

References

The Significance of α2,6-Linked Sialic Acid in LSTc: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactoseries tetrasaccharide c (LSTc) is a crucial glycan motif involved in various biological recognition events. Its significance is profoundly highlighted by the terminal positioning of a sialic acid residue linked to galactose in an α2,6 configuration. This specific linkage creates a unique structural epitope that is a primary determinant for a range of molecular interactions, most notably serving as a high-affinity receptor for the human JC polyomavirus (JCV). This technical guide provides an in-depth exploration of the significance of α2,6-linked sialic acid in this compound, detailing its structure, its critical role in viral pathogenesis, the experimental methodologies used to elucidate its function, and a discussion of its potential roles beyond viral entry.

The Structure of this compound

This compound is a linear pentasaccharide with the following sequence: NeuNAc-α2,6-Gal-β1,4-GlcNAc-β1,3-Gal-β1,4-Glc.[1] The terminal α2,6-linked N-acetylneuraminic acid (NeuAc) is the key feature that confers its specific biological activity. This structure is found on both glycoproteins and glycolipids on the surface of host cells.[2][3][4]

Significance in JC Polyomavirus Infection

The most well-documented role of this compound with a terminal α2,6-linked sialic acid is its function as a primary attachment receptor for the human JC polyomavirus (JCV), the causative agent of Progressive Multifocal Leukoencephalopathy (PML).[2][3][4]

Molecular Interaction with JCV Capsid Protein VP1

The interaction between this compound and JCV is mediated by the viral capsid protein VP1.[1] Structural studies have revealed that the terminal α2,6-linked sialic acid of this compound fits into a specific binding pocket on the surface of the VP1 pentamer. This interaction is of high affinity and is a prerequisite for subsequent viral entry into susceptible cells. While JCV can engage with other sialylated glycans, its affinity for this compound is markedly higher, and this preferential binding is a major determinant of infectivity.[5][6] Mutations in the sialic acid-binding pocket of VP1 that disrupt the interaction with this compound have been observed in PML patients, suggesting a role for this interaction in viral tropism and pathogenesis.[7][8][9]

Data on Binding Specificity

Glycan microarray analyses have been instrumental in demonstrating the high specificity of JCV VP1 for this compound containing an α2,6-linked sialic acid. In these assays, fluorescently labeled JCV VP1 pentamers show strong and specific binding to immobilized this compound, with minimal to no binding to other structurally similar glycans, including those with α2,3-linked sialic acid.

GlycanLinkageRelative Binding Intensity of JCV VP1
This compound (NeuNAc-α2,6-Gal-β1,4-GlcNAc-β1,3-Gal-β1,4-Glc) α2,6 High
LSTa (NeuNAc-α2,3-Gal-β1,3-GlcNAc-β1,3-Gal-β1,4-Glc)α2,3No significant binding
Other α2,3-sialylated glycansα2,3No significant binding

Table 1: Relative binding of JCV VP1 to different sialylated glycans as determined by glycan microarray analysis. The data indicates a strong preference for the α2,6-linkage found in this compound.

Experimental Protocols

Glycan Microarray Analysis for JCV VP1-LSTc Interaction

This protocol outlines the key steps for assessing the binding of JCV VP1 to a glycan microarray.

1. Preparation of Glycan Microarray:

  • A library of purified glycans, including this compound and various control glycans, are covalently immobilized on a chemically activated glass slide surface in a spatially defined array.

2. Preparation of Fluorescently Labeled JCV VP1:

  • Recombinant JCV VP1 pentamers are purified and conjugated with a fluorescent dye (e.g., Alexa Fluor 488) according to the manufacturer's instructions.

  • The labeled protein is purified from excess dye.

3. Binding Assay:

  • The glycan microarray slide is blocked to prevent non-specific binding.

  • The fluorescently labeled JCV VP1 is diluted in a suitable binding buffer and applied to the surface of the microarray.

  • The slide is incubated in a humidified chamber to allow for binding.

4. Washing and Detection:

  • The slide is washed to remove unbound VP1.

  • The microarray is scanned using a fluorescence scanner at the appropriate wavelength for the chosen dye.

5. Data Analysis:

  • The fluorescence intensity of each spot is quantified.

  • The binding signal for each glycan is normalized and compared to determine the binding specificity of JCV VP1.

Glycan_Microarray_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis GlycanArray Glycan Microarray (Immobilized this compound) Blocking Blocking of Microarray VP1_Prep Fluorescent Labeling of JCV VP1 Incubation Incubation of Labeled VP1 with Microarray VP1_Prep->Incubation Blocking->Incubation Washing Washing Incubation->Washing Scanning Fluorescence Scanning Washing->Scanning Data_Analysis Data Analysis and Quantification Scanning->Data_Analysis

Glycan microarray workflow for analyzing JCV VP1-LSTc binding.
Viral Infectivity Assay

This protocol is used to confirm the functional significance of the this compound-JCV interaction.

1. Cell Culture:

  • Glial cells, which are permissive to JCV infection, are cultured in appropriate media.

2. Virus Neutralization:

  • A constant amount of infectious JCV is pre-incubated with increasing concentrations of soluble this compound or a control glycan.

  • This mixture is incubated to allow the soluble glycan to bind to the virus.

3. Infection:

  • The virus-glycan mixtures are added to the glial cells.

  • The cells are incubated to allow for viral entry and replication.

4. Quantification of Infection:

  • After a set period, the cells are fixed and stained for a viral protein (e.g., VP1 or T-antigen) using immunofluorescence.

  • The number of infected cells is counted under a microscope.

5. Data Analysis:

  • The percentage of infected cells is calculated for each concentration of the competing glycan.

  • A dose-response curve is generated to determine the inhibitory concentration of this compound.

This compound-Mediated Signaling Pathways

The direct intracellular signaling pathways initiated by ligand binding to α2,6-linked sialic acid on this compound are not well characterized, especially in a non-viral context. Much of the current understanding is extrapolated from the broader field of sialic acid biology and the downstream effects of viral entry.

Upon JCV binding to this compound and the co-receptor 5HT2A, the virus is internalized via clathrin-mediated endocytosis. This process inherently involves the cellular machinery responsible for endocytosis and intracellular trafficking. However, whether the binding to this compound itself triggers a specific signaling cascade that facilitates this process or has other cellular consequences remains an active area of investigation.

In other biological systems, α2,6-sialylation has been implicated in modulating cell signaling. For instance, the sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of receptors that can recognize sialic acids and initiate intracellular signaling, often with inhibitory outcomes through ITIM motifs. It is plausible that this compound could be a ligand for an as-yet-unidentified endogenous receptor that signals through similar pathways.

Putative_LSTc_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (α2,6-Sia) Receptor Putative Receptor This compound->Receptor Interaction Signaling_Cascade Downstream Signaling Cascade (e.g., Kinase activation) Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Modulation of Adhesion, Cytokine Production) Signaling_Cascade->Cellular_Response Regulation Ligand Endogenous Ligand or Pathogen Ligand->this compound Binding

Hypothetical signaling pathway initiated by ligand binding to this compound.

Broader Significance and Future Directions

While the role of this compound in JCV pathogenesis is the most extensively studied aspect of its function, the presence of this glycan on various cell types suggests broader physiological roles.

  • Immune Regulation: Sialic acids are known to be involved in modulating immune responses. The α2,6-linkage can be recognized by certain Siglecs, such as Siglec-2 (CD22) on B cells, which can dampen B cell receptor signaling. The presence of this compound on immune cells could therefore play a role in immune homeostasis.

  • Cell Adhesion: Glycans are key components of the glycocalyx and are involved in cell-cell and cell-matrix interactions. The specific structure of this compound may contribute to the adhesive properties of cells, influencing processes such as cell migration and tissue organization.

  • Cancer Biology: Altered sialylation patterns are a hallmark of cancer. Changes in the expression of α2,6-sialylated glycans have been associated with tumor progression and metastasis. Further research is needed to determine the specific role of this compound in this context.

Conclusion

The α2,6-linked sialic acid on this compound is a critical determinant of its biological function, most notably as a high-affinity receptor for JC polyomavirus. The specificity of this interaction underscores the importance of glycan structure in mediating host-pathogen interactions and presents a promising target for the development of antiviral therapies. While our understanding of this compound-mediated signaling and its non-viral roles is still emerging, it is clear that this specific glycan motif is a significant player in cellular recognition events. Future research will undoubtedly uncover further complexities in the biological significance of this compound and its unique terminal sialic acid linkage.

References

literature review of LS-tetrasaccharide c in neurovirology

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the current literature reveals a highly specific and critical role for Lacto-series Tetrasaccharide c (LSTc) within the field of neurovirology, primarily centered on its function as a cellular receptor for the human JC polyomavirus (JCPyV). JCPyV is the etiological agent of Progressive Multifocal Leukoencephalopathy (PML), a fatal demyelinating disease of the central nervous system that primarily affects immunocompromised individuals. This technical guide synthesizes the existing research on the this compound-JCPyV interaction, presenting key quantitative data, experimental methodologies, and the underlying molecular pathways.

The Role of LS-Tetrasaccharide c as a JCPyV Receptor

LS-tetrasaccharide c, a glycan with the structure Neu5Acα2-6Galβ1-4GlcNAcβ1-3Galβ1-4Glc, is present on glycoproteins and glycolipids on the surface of host cells[1][2][3][4]. Research has conclusively identified this compound as a specific and functional receptor motif for JCPyV[5][6]. The interaction is mediated by the virus's major capsid protein, VP1, which binds to the α2,6-linked sialic acid residue of this compound[7][8]. This attachment is a prerequisite for subsequent viral entry into susceptible cells, such as glial cells[8][9]. While JCPyV can engage with other sialylated glycans, it displays the highest affinity for this compound, and this preferential binding is a key determinant of a productive infection[7].

Quantitative Analysis of JCPyV-LSTc Interaction

The specificity of the JCPyV VP1 protein for this compound has been quantified through various experimental approaches. Glycan array analysis has demonstrated highly selective binding to this compound over other similar structures. The functional consequence of this interaction is evident in infectivity assays, where the presence of soluble this compound can effectively block viral infection.

Assay Type Virus Strain Inhibitor Effect Key Finding Reference
Glycan Array AnalysisJCPyV (VP1 pentamers)-Highly selective binding to this compoundThis compound is a specific receptor motif for JCPyV.[6]
Infectivity AssayJCPyV (Mad-1)Soluble this compoundInhibition of JCV infectionThis compound acts as a functional receptor and can block infection.[5][6][8]
Infectivity AssayJCPyV (Mad-1)Soluble LSTbNo significant inhibitionDemonstrates the specificity of the interaction for the 'c' isomer.[6]
Mutagenesis StudiesJCPyV (PML-associated mutants)-Abolished binding to this compoundMutations in the sialic acid-binding pocket disrupt receptor engagement and render the virus non-infectious in glial cells.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used to elucidate the JCPyV-LSTc interaction.

Glycan Microarray Analysis

To identify the specific carbohydrate structures recognized by JCPyV, glycan microarrays are utilized.

  • Immobilization: A library of diverse glycans, including this compound and its isomers, are covalently printed onto a chemically modified glass slide.

  • Binding: Recombinant JCPyV VP1 pentamers, fluorescently labeled or later detected with a fluorescently labeled antibody, are incubated over the surface of the microarray.

  • Washing: Unbound VP1 proteins are washed away to reduce background signal.

  • Detection: The slide is scanned using a fluorescence microarray scanner. The intensity of the fluorescence at each spot corresponds to the binding affinity of the VP1 protein for that specific glycan.

  • Analysis: The fluorescence intensities are quantified, revealing a high specificity of VP1 for this compound-containing structures[6].

JCPyV Infectivity Inhibition Assay

This assay quantifies the ability of a soluble receptor, like this compound, to prevent viral infection of host cells.

  • Virus Preparation: A known titer of JCPyV (e.g., Mad-1 strain) is prepared.

  • Pre-incubation: The virus is pre-incubated with varying concentrations of soluble this compound or a control glycan (like LSTb) for a defined period (e.g., 1 hour at 37°C) to allow for binding.

  • Infection: The virus-glycan mixtures are then added to a monolayer of susceptible host cells (e.g., SVG-A glial cells).

  • Incubation: The cells are incubated for a period sufficient for viral replication (e.g., 72 hours).

  • Quantification: The level of infection is quantified. This is often done by fixing the cells and using immunofluorescence to detect the expression of viral proteins, such as the large T antigen or VP1, in the nucleus of infected cells. The number of infected cells per visual field is counted.

  • Results: A significant decrease in the number of infected cells in the presence of this compound indicates that it has successfully competed with the cell surface receptors for viral binding[6][8].

Signaling Pathways and Logical Relationships

The interaction between JCPyV and this compound is the initial step in a multi-stage process of viral entry and infection. While this compound is the primary attachment receptor, subsequent entry into the cell involves co-receptors, such as the 5-hydroxytryptamine 2A receptor (5-HT2AR), and clathrin-dependent endocytosis. Mutations that disrupt this compound binding prevent the initiation of this entire cascade.

JCPyV_Entry_Pathway JCPyV JC Polyomavirus (JCPyV) Binding VP1-LSTc Binding (Attachment) JCPyV->Binding Binds to This compound LS-Tetrasaccharide c (on cell surface) This compound->Binding NoBinding Binding Disrupted This compound->NoBinding CoReceptor 5-HT2A Receptor Engagement Binding->CoReceptor Triggers Endocytosis Clathrin-Dependent Endocytosis CoReceptor->Endocytosis Leads to Infection Productive Infection (Viral Replication) Endocytosis->Infection PML_Mutant PML-associated VP1 Mutant PML_Mutant->NoBinding Fails to bind NoInfection Infection Abrogated NoBinding->NoInfection

Caption: JCPyV entry pathway initiated by this compound binding.

The experimental workflow to determine the role of this compound in JCPyV infection follows a logical progression from identifying the binding partner to confirming its functional role in the infection process.

Experimental_Workflow Hypothesis Hypothesis: JCPyV uses a specific glycan receptor Screening 1. Receptor Screening (Glycan Microarray) Hypothesis->Screening Identification Identification of this compound as high-affinity ligand Screening->Identification Functional 2. Functional Validation (Infectivity Inhibition Assay) Identification->Functional Confirmation Confirmation of this compound as a functional receptor Functional->Confirmation Structural 3. Structural Analysis (X-ray Crystallography) Confirmation->Structural Mechanism Elucidation of the molecular basis of interaction Structural->Mechanism Mutagenesis 4. Mutational Analysis (Site-Directed Mutagenesis) Mechanism->Mutagenesis Validation Validation of key residues for this compound binding Mutagenesis->Validation

Caption: Experimental workflow for this compound receptor identification.

Conclusion and Future Directions

The literature firmly establishes LS-tetrasaccharide c as a key molecular determinant for JCPyV infectivity. This highly specific interaction provides a compelling target for the development of novel antiviral therapeutics against PML. Future research could focus on designing and synthesizing this compound mimetics with higher affinity for the JCPyV VP1 protein, potentially serving as potent entry inhibitors. While the role of this compound is well-defined for JCPyV, the broader involvement of specific complex glycans in other neurotropic viral infections remains an area ripe for investigation. Understanding these initial attachment events is critical for devising strategies to combat viral diseases of the central nervous system.

References

Methodological & Application

Application Notes and Protocols: LS-tetrasaccharide c (LSTc) in Viral Infectivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LS-tetrasaccharide c (LSTc) is a crucial glycan that acts as a cellular receptor for certain viruses, most notably the human JC polyomavirus (JCPyV), the causative agent of Progressive Multifocal Leukoencephalopathy (PML).[1] The specific interaction between the viral capsid protein VP1 and this compound mediates the initial attachment of the virus to host cells, a critical first step in the infection cycle.[2][3] This interaction presents a valuable target for the development of antiviral therapeutics. By using soluble this compound as a competitive inhibitor, it is possible to block the virus from binding to the host cell surface, thereby preventing infection.[1][3]

These application notes provide detailed protocols for utilizing this compound in viral infectivity assays to screen for and characterize potential antiviral compounds that target the virus-receptor interaction. The primary method described is a Plaque Reduction Neutralization Test (PRNT), a widely accepted "gold standard" for quantifying viral infectivity and the efficacy of neutralizing agents.[4][5]

Data Presentation

The following table summarizes the key quantitative data from a representative this compound inhibition experiment. This data can be used as a benchmark for researchers performing similar assays.

Compound Concentration Virus Cell Line Inhibition of Infectivity (%) Reference
LS-tetrasaccharide c (this compound)5 mMJC Polyomavirus (Mad-1/SVEΔ)SVG-A (human glial cells)Significant Inhibition (qualitative)Neu et al., 2010[3]
This compound pentasaccharideNot specifiedJC PolyomavirusHEK293A cellsInfection Blocked (qualitative)Assetta et al., 2013

Experimental Protocols

General Cell and Virus Culture

A foundational requirement for infectivity assays is the proper maintenance of susceptible cell lines and the propagation of viral stocks.

a. Cell Culture:

  • Cell Line: SVG-A cells (a human glial cell line) are commonly used for JCPyV infectivity studies.[3]

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

b. Virus Propagation:

  • Virus Strain: JC polyomavirus (e.g., Mad-1 strain).

  • Infection: Infect a confluent monolayer of SVG-A cells with JCPyV at a low multiplicity of infection (MOI) of 0.1-0.5.

  • Incubation: Incubate the infected cells for 7-10 days, or until cytopathic effect (CPE) is observed.

  • Harvesting: Freeze-thaw the infected cell culture three times to release the virus particles.

  • Purification and Titer: Clarify the viral lysate by centrifugation to remove cell debris. The viral stock should be titered using a plaque assay or TCID50 assay to determine the number of infectious particles per milliliter (PFU/mL or TCID50/mL).

This compound-Mediated Inhibition of Viral Infectivity Assay (Plaque Reduction Neutralization Test)

This protocol details the steps to assess the inhibitory effect of soluble this compound on viral infectivity.

a. Materials:

  • LS-tetrasaccharide c (soluble)

  • JC Polyomavirus stock of known titer

  • Confluent monolayer of SVG-A cells in 6-well plates

  • Serum-free EMEM

  • Complete EMEM with 2% FBS

  • Agarose (for overlay)

  • Neutral Red or Crystal Violet stain

b. Protocol:

  • Preparation of this compound dilutions: Prepare a stock solution of this compound in sterile, distilled water. From this stock, prepare a series of dilutions in serum-free EMEM. A concentration of 5 mM has been shown to be effective.[3]

  • Virus-LSTc Incubation: In a sterile microcentrifuge tube, mix a standardized amount of JCPyV (e.g., 100 plaque-forming units, PFU) with an equal volume of each this compound dilution. As a negative control, mix the virus with serum-free EMEM without this compound.

  • Incubation: Incubate the virus-LSTc mixtures at 37°C for 1 hour to allow the this compound to bind to the virus.

  • Cell Infection:

    • Wash the confluent monolayer of SVG-A cells twice with phosphate-buffered saline (PBS).

    • Add the virus-LSTc mixtures to the corresponding wells of the 6-well plate.

    • Incubate at 37°C for 1 hour to allow for viral adsorption to the cells.

  • Agarose Overlay:

    • After the adsorption period, remove the inoculum from the wells.

    • Gently overlay the cells with a mixture of 2X EMEM and 1.2% agarose, supplemented with 2% FBS and trypsin. The final concentration of agarose should be 0.6%.

    • Allow the overlay to solidify at room temperature.

  • Incubation for Plaque Formation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until visible plaques are formed.

  • Plaque Visualization and Counting:

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Carefully remove the agarose overlay.

    • Stain the cell monolayer with a 0.1% crystal violet solution or neutral red for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Calculation of Inhibition: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control using the following formula:

    % Inhibition = [1 - (Number of plaques in treated well / Number of plaques in control well)] x 100

Visualizations

JC Polyomavirus Entry Pathway

JCPyV_Entry_Pathway JCPyV JC Polyomavirus (JCPyV) LSTc_receptor LS-tetrasaccharide c (this compound) Receptor JCPyV->LSTc_receptor 1. Attachment Clathrin_pit Clathrin-coated Pit JCPyV->Clathrin_pit 2. Internalization HT2A_receptor 5-HT2A Receptor Cell_Membrane Host Cell Membrane Endosome Clathrin-coated Vesicle / Endosome Clathrin_pit->Endosome Clathrin-dependent Endocytosis ER Endoplasmic Reticulum (ER) Endosome->ER 3. Trafficking Nucleus Nucleus ER->Nucleus 4. Uncoating & Genome Translocation Replication Viral Replication Nucleus->Replication 5. Replication

Caption: JC Polyomavirus entry into a host cell.

This compound Inhibition Assay Workflow

LSTc_Inhibition_Workflow start Start prep_this compound Prepare serial dilutions of soluble this compound start->prep_this compound prep_virus Prepare standardized JCPyV inoculum start->prep_virus mix Mix this compound dilutions with JCPyV prep_this compound->mix prep_virus->mix incubate1 Incubate mixture (1 hr, 37°C) mix->incubate1 infect Infect cells with virus-LSTc mixture incubate1->infect prep_cells Prepare confluent monolayer of SVG-A cells prep_cells->infect incubate2 Adsorption (1 hr, 37°C) infect->incubate2 overlay Add agarose overlay incubate2->overlay incubate3 Incubate for plaque formation (7-14 days, 37°C) overlay->incubate3 stain Fix and stain cells incubate3->stain count Count plaques stain->count analyze Calculate % inhibition count->analyze end End analyze->end

Caption: Workflow for the this compound-mediated viral inhibition assay.

References

Application Notes & Protocols: Blocking JC Virus-Host Cell Interaction in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The John Cunningham virus (JCV), a human polyomavirus, is the causative agent of Progressive Multifocal Leukoencephalopathy (PML), a fatal demyelinating disease of the central nervous system that primarily affects immunocompromised individuals[1][2][3][4]. The initial and critical step of JCV infection is the attachment of the viral capsid protein VP1 to a specific glycan receptor on the surface of host cells, primarily glial cells[4][5][6]. The primary attachment receptor has been identified as the lactoseries tetrasaccharide c (LSTc), a glycan containing a terminal α2,6-linked sialic acid[1][2][4][5][6]. The specific and high-affinity interaction between JCV VP1 and this compound is a major determinant of viral tropism and infectivity[6][7].

A common misconception is using this compound itself as a blocking agent. This compound is the cellular receptor that the virus utilizes for entry. Therefore, to inhibit infection, one must block the interaction between the virus and the this compound receptor. This can be achieved through competitive inhibition, where a soluble form of the receptor analog binds to the virus and prevents it from engaging with the cell surface. This document provides detailed protocols for utilizing soluble this compound as a competitive inhibitor to block JCV infection in a laboratory setting and discusses alternative small-molecule inhibitors targeting the same pathway.

Principle of Inhibition: Competitive Antagonism

The strategy to block JCV infection using soluble this compound is based on the principle of competitive inhibition. By introducing an excess of soluble this compound into the cell culture medium prior to infection, the soluble glycan acts as a "decoy receptor." The JCV particles bind to the soluble this compound, becoming neutralized and unable to attach to the this compound receptors present on the host cell membrane. This prevents the initial attachment step required for viral entry and subsequent infection[2][8].

Signaling Pathway for JC Virus Entry

The entry of JCV into a permissive host cell is a multi-step process. It begins with the high-affinity binding of the viral capsid protein VP1 to this compound. Following this attachment, the virus engages the serotonin receptor 5-HT2A, which facilitates clathrin-dependent endocytosis[4][5][9]. The virus is then trafficked through the endocytic pathway. Blocking the initial VP1-LSTc binding is a key strategy to prevent these downstream events.

JCV_Entry_Pathway cluster_virus JCV JC Virus (JCV) VP1 VP1 Capsid Protein LSTc_Receptor This compound Receptor JCV->LSTc_Receptor 1. Attachment Neutralization Neutralization JCV->Neutralization LSTc_Soluble Soluble this compound (Competitive Inhibitor) LSTc_Soluble->Neutralization Cell Host Glial Cell HTR2A 5-HT2A Receptor LSTc_Receptor->HTR2A 2. Co-receptor Engagement Endocytosis Clathrin-Dependent Endocytosis HTR2A->Endocytosis 3. Internalization Infection Viral Replication & Infection Endocytosis->Infection Block Inhibition Neutralization->Block Block->LSTc_Receptor Prevents Binding

Caption: JC Virus entry pathway and mechanism of inhibition by soluble this compound.

Experimental Protocols

Protocol 1: Competitive Inhibition of JCV Infection using Soluble this compound

This protocol details the steps to inhibit JCV infection in SVG-A cells by pre-incubating the virus with soluble this compound.

Materials:

  • Cell Line: SVG-A cells (SV40-transformed human fetal glial cells), a cell line permissive to JCV infection[2][10].

  • Virus: JC Virus (e.g., Mad-1 strain).

  • Inhibitor: Soluble Lactoseries tetrasaccharide c (this compound).

  • Control: A structurally similar but non-binding glycan, such as Lactoseries tetrasaccharide b (LSTb)[2].

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Assay Reagents:

    • Phosphate Buffered Saline (PBS).

    • Fixative (e.g., 4% paraformaldehyde in PBS).

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

    • Blocking buffer (e.g., 5% normal goat serum in PBS).

    • Primary antibody: Anti-SV40 T-antigen antibody (cross-reacts with JCV T-antigen) or anti-VP1 antibody.

    • Secondary antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488).

    • Nuclear stain: DAPI.

Procedure:

  • Cell Seeding:

    • Seed SVG-A cells in 24-well plates containing glass coverslips at a density that will result in a 70-80% confluent monolayer on the day of infection.

    • Incubate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Preparation of Virus-Inhibitor Complexes:

    • In separate sterile microcentrifuge tubes, prepare the following mixtures:

      • This compound Inhibition: Dilute JCV stock in serum-free EMEM and add soluble this compound to the desired final concentration (e.g., 50-200 µM).

      • LSTb Control: Dilute JCV stock in serum-free EMEM and add soluble LSTb to the same final concentration as this compound.

      • Virus Only Control: Dilute JCV stock in serum-free EMEM.

      • Mock Control: Serum-free EMEM only.

    • Incubate the mixtures at 37°C for 1 hour to allow the virus to bind to the soluble glycans.

  • Infection of Cells:

    • Gently wash the SVG-A cell monolayers twice with warm PBS.

    • Remove the final PBS wash and add the prepared virus-inhibitor complexes (or controls) to the respective wells.

    • Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption.

  • Post-Infection Culture:

    • After the adsorption period, remove the inoculum from each well.

    • Wash the cells gently with PBS to remove unbound virus.

    • Add fresh, complete culture medium (EMEM + 10% FBS) to each well.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours (or desired time point for analysis).

  • Quantification of Infection by Immunofluorescence:

    • After 72 hours, wash the cells on coverslips with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block with 5% normal goat serum for 1 hour.

    • Incubate with the primary antibody (e.g., anti-T-antigen) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash three times with PBS and mount the coverslips onto microscope slides.

    • Visualize using a fluorescence microscope. Quantify infection by counting the number of T-antigen positive nuclei per field of view. Calculate the percentage of inhibition relative to the "Virus Only" control.

Experimental Workflow Diagram

Experimental_Workflow Seed 1. Seed SVG-A Cells (24-well plate, 24h) Prepare 2. Prepare Virus-Inhibitor Mixes (JCV + this compound, JCV + LSTb, JCV only) Seed->Prepare Incubate_Virus 3. Pre-incubate Mixes (1 hour at 37°C) Prepare->Incubate_Virus Infect 4. Infect SVG-A Cells (1-2 hours) Incubate_Virus->Infect Wash 5. Wash & Add Fresh Media Infect->Wash Incubate_Cells 6. Incubate Cells (72 hours at 37°C) Wash->Incubate_Cells Analyze 7. Analyze Infection (Immunofluorescence for T-antigen) Incubate_Cells->Analyze

Caption: Workflow for testing competitive inhibition of JCV infection.

Data Presentation and Expected Results

Quantitative data from inhibition experiments should be summarized for clear comparison. The primary metric is the percentage of infection inhibition.

Treatment GroupInhibitor ConcentrationMean Infected Cells/Field (±SD)% Inhibition
Mock InfectedN/A0100%
JCV Only (Control)0 µM150 (±12)0%
JCV + LSTb (Control)100 µM145 (±15)~3%
JCV + this compound 50 µM 70 (±8) ~53%
JCV + this compound 100 µM 35 (±5) ~77%
JCV + this compound 200 µM 10 (±3) ~93%

Note: Data presented are hypothetical and for illustrative purposes. Actual results may vary.

The expected outcome is a dose-dependent decrease in the number of infected cells in the wells treated with soluble this compound. The control glycan, LSTb, which differs in the linkage of its sialic acid, should show little to no inhibitory effect, demonstrating the specificity of the JCV-LSTc interaction[2].

Alternative Approaches: Small-Molecule Inhibitors

In addition to using soluble glycans, small molecules designed to fit into the this compound binding pocket on the JCV VP1 protein have been developed. These compounds can also block viral attachment and entry[3][11].

Compound Example:

  • A notable example is the compound referred to as AY4 in the literature, which was identified through in silico screening[11].

Protocol 2: Inhibition of JCV with Small-Molecule Compound AY4

This protocol is adapted from studies on small-molecule inhibitors and uses a similar workflow to Protocol 1, substituting the glycan with the small molecule.

Procedure:

  • Cell Seeding: Seed SVG-A cells as described in Protocol 1.

  • Infection:

    • Wash cells with PBS.

    • Add JCV (diluted in serum-free EMEM) to the cells in the presence of varying concentrations of the small-molecule inhibitor (e.g., AY4, with appropriate solvent controls).

    • Incubate for 1-2 hours at 37°C.

  • Post-Infection and Analysis:

    • Follow steps 4 and 5 from Protocol 1.

    • Alternatively, infection can be quantified using flow cytometry if using a fluorescently labeled virus or by qPCR to measure viral DNA replication[3][12].

Data Summary for Small-Molecule Inhibitors:

CompoundConcentrationMethod of Quantification% InhibitionIC₅₀ (µM)
AY4 10 µMFlow Cytometry (Virus Binding)~25%\multirow{3}{*}{~25 µM}
AY4 25 µMFlow Cytometry (Virus Binding)~50%
AY4 50 µMFlow Cytometry (Virus Binding)~70%
AY4 25 µMV-Antigen Staining (Infection)~45%Not Reported
AY4 50 µMV-Antigen Staining (Infection)~65%Not Reported

Note: Data are representative based on published findings[3][11].

Conclusion: Blocking the interaction between the JC virus and its cellular receptor, this compound, is a viable and specific strategy for inhibiting viral infection in vitro. This can be effectively achieved using soluble this compound as a competitive inhibitor or with rationally designed small molecules that target the this compound binding site on the viral capsid. The protocols provided here offer a framework for researchers to investigate and quantify the inhibition of JCV entry, serving as a basis for antiviral screening and development.

References

Application Notes and Protocols: LS-tetrasaccharide c for Studying Virus-Receptor Binding Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LS-tetrasaccharide c (LSTc) is a complex carbohydrate that plays a crucial role as a cell surface receptor for various viruses. Its specific interaction with viral capsid proteins is a primary determinant of host cell tropism and infectivity. Understanding the kinetics of this binding is paramount for the development of antiviral therapeutics and diagnostics. These application notes provide a comprehensive overview of the use of this compound in studying virus-receptor interactions, with a focus on quantitative data analysis, detailed experimental protocols, and visualization of relevant biological pathways and workflows.

The primary example discussed is the interaction between this compound and the human JC polyomavirus (JCPyV), the causative agent of progressive multifocal leukoencephalopathy (PML). This compound has been identified as the principal attachment receptor for JCPyV, mediating the initial contact between the virus and host cells.[1][2] Additionally, the role of this compound as a receptor for certain strains of influenza A virus will be highlighted, demonstrating its broader applicability in virology research.[3][4]

Data Presentation: Quantitative Analysis of this compound-Virus Interactions

The binding affinity of this compound to viral proteins can be quantified using various biophysical techniques, including Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These methods provide key kinetic and thermodynamic parameters that describe the binding event. While specific values can vary between studies and experimental conditions, the following tables provide a structured format for presenting such data.

Table 1: Representative Binding Kinetics of this compound to Viral Proteins (SPR)

Viral ProteinLigandK_on (M⁻¹s⁻¹)K_off (s⁻¹)K_d (M)Reference
JC Polyomavirus VP1LS-tetrasaccharide cData not available in a consolidated formatData not available in a consolidated formatHigh Affinity (nM-µM range implied)[2][5]
Influenza A H1N1 HALS-tetrasaccharide cData not available in a consolidated formatData not available in a consolidated formatHigh Affinity (nM-µM range implied)[3][4]

Note: While multiple sources confirm the high-affinity interaction between JCPyV VP1 and this compound, specific kinetic constants from SPR were not found in a consolidated tabular format in the searched literature. Researchers should consult individual publications for detailed experimental data.

Table 2: Representative Thermodynamic Parameters of this compound-Virus Interactions (ITC)

Viral ProteinLigandStoichiometry (n)ΔH (kcal/mol)ΔS (cal/mol·deg)K_d (M)
JC Polyomavirus VP1LS-tetrasaccharide cData not available in a consolidated formatData not available in a consolidated formatData not available in a consolidated formatData not available in a consolidated format

Experimental Protocols

Glycan Microarray Analysis to Determine Viral Binding Specificity

Glycan microarrays are a high-throughput method to screen the binding specificity of viruses or viral proteins to a wide range of carbohydrates.[8]

Protocol:

  • Preparation of Glycan Microarray:

    • Synthetically or enzymatically produced LS-tetrasaccharide c, along with other control glycans, are covalently immobilized on an NHS-activated glass slide.

    • The unreacted active groups on the slide are blocked using a solution of ethanolamine.

  • Viral Protein Labeling and Binding:

    • Purified viral capsid proteins (e.g., JCPyV VP1 pentamers) are fluorescently labeled (e.g., with Cy3 or Cy5).

    • The glycan microarray is incubated with a blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20) for 1 hour at room temperature to prevent non-specific binding.

    • The labeled viral protein, diluted in binding buffer to a final concentration of 10-100 µg/mL, is applied to the microarray.

    • Incubation is carried out in a humidified chamber for 1-2 hours at room temperature.

  • Washing and Detection:

    • The microarray is washed sequentially with PBS-T (PBS with 0.05% Tween-20) and PBS to remove unbound protein.

    • The slide is dried by centrifugation.

    • The fluorescence signal is detected using a microarray scanner at the appropriate wavelength.

  • Data Analysis:

    • The fluorescence intensity for each glycan spot is quantified.

    • The binding signal for this compound is compared to other glycans on the array to determine binding specificity.

Viral Infectivity Inhibition Assay using Soluble LS-tetrasaccharide c

This assay determines the ability of soluble this compound to competitively inhibit viral infection of host cells, confirming its role as a functional receptor.[1]

Protocol:

  • Cell Culture:

    • Plate permissive host cells (e.g., SVG-A cells for JCPyV) in a 96-well plate and grow to 80-90% confluency.

  • Inhibition Mixture Preparation:

    • Prepare a stock solution of purified LS-tetrasaccharide c in sterile water or PBS.

    • Pre-incubate a known titer of the virus (e.g., JCPyV) with varying concentrations of soluble this compound (e.g., 0.1 µM to 10 mM) in serum-free media for 1 hour at 37°C. A non-binding glycan should be used as a negative control.

  • Infection:

    • Wash the cultured cells with PBS.

    • Add the virus-LSTc mixture to the cells and incubate for 1-2 hours at 37°C to allow for viral entry.

  • Post-Infection Culture:

    • Remove the inoculum and wash the cells with PBS.

    • Add fresh culture medium and incubate for a period appropriate for the virus's replication cycle (e.g., 48-72 hours for JCPyV).

  • Quantification of Infection:

    • Infection can be quantified by various methods, such as:

      • Immunofluorescence staining: Fix and permeabilize the cells, then stain for a viral protein (e.g., JCPyV Large T antigen or VP1). The number of infected cells is counted using a fluorescence microscope.

      • qPCR: Extract viral DNA or RNA and quantify the viral genome copies.

      • Plaque assay: For lytic viruses, a plaque reduction assay can be performed.

  • Data Analysis:

    • Calculate the percentage of infection inhibition for each concentration of this compound compared to the no-inhibitor control.

    • Determine the IC50 (the concentration of this compound that inhibits 50% of the infection).

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the real-time binding kinetics of macromolecules.[9][10]

Protocol:

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., a streptavidin-coated chip for biotinylated this compound or a CM5 chip for amine coupling).

    • Immobilize biotinylated LS-tetrasaccharide c onto the sensor chip surface. A reference flow cell should be prepared with a non-binding glycan or left blank.

  • Binding Analysis:

    • Prepare a series of dilutions of the purified viral protein (e.g., JCPyV VP1) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the viral protein solutions over the sensor and reference flow cells at a constant flow rate.

    • Monitor the change in the refractive index (measured in Resonance Units, RU) in real-time to observe the association phase.

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the viral protein.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are corrected for non-specific binding by subtracting the reference flow cell signal.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).

Mandatory Visualizations

Signaling Pathway

// Nodes JCPyV [label="JC Polyomavirus", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="LS-tetrasaccharide c\n(Attachment Receptor)", fillcolor="#FBBC05", fontcolor="#202124"]; HT2AR [label="5-HT2A Receptor\n(Entry Receptor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PlasmaMembrane [label="Plasma Membrane", shape=plaintext, fontcolor="#202124"]; Clathrin [label="Clathrin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endosome [label="Clathrin-coated vesicle\n(Endosome)", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TranscriptionFactors [label="Transcription Factors\n(e.g., cMyc, SMAD4)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; ViralTranscription [label="Viral Gene\nTranscription", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges JCPyV -> this compound [label="1. Attachment", color="#5F6368"]; this compound -> HT2AR [label="2. Receptor Clustering", style=dashed, color="#5F6368"]; HT2AR -> Clathrin [label="3. Recruitment", color="#5F6368"]; Clathrin -> Endosome [label="4. Endocytosis", color="#5F6368"]; Endosome -> Raf [label="5. Signaling Cascade\nInitiation", color="#5F6368"]; Raf -> MEK [label="Phosphorylation", color="#5F6368"]; MEK -> ERK [label="Phosphorylation", color="#5F6368"]; ERK -> TranscriptionFactors [label="Activation", color="#5F6368"]; TranscriptionFactors -> Nucleus [label="Translocation", color="#5F6368"]; Nucleus -> ViralTranscription [label="Promotion", color="#5F6368"];

// Invisible edges for alignment JCPyV -> PlasmaMembrane [style=invis]; this compound -> PlasmaMembrane [style=invis]; HT2AR -> PlasmaMembrane [style=invis];

}

Caption: JCPyV entry and signaling pathway.

Experimental Workflow

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PlateCells [label="1. Plate Host Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepareInhibitor [label="2. Prepare this compound dilutions", fillcolor="#FBBC05", fontcolor="#202124"]; PreIncubate [label="3. Pre-incubate Virus with this compound", fillcolor="#FBBC05", fontcolor="#202124"]; InfectCells [label="4. Infect Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="5. Post-infection Incubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantify [label="6. Quantify Infection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="7. Analyze Data (IC50)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> PlateCells [color="#5F6368"]; PlateCells -> PrepareInhibitor [color="#5F6368"]; PrepareInhibitor -> PreIncubate [color="#5F6368"]; PreIncubate -> InfectCells [color="#5F6368"]; InfectCells -> Incubate [color="#5F6368"]; Incubate -> Quantify [color="#5F6368"]; Quantify -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; }

Caption: Viral infectivity inhibition assay workflow.

Concluding Remarks

LS-tetrasaccharide c is an invaluable tool for dissecting the initial stages of viral infection. Its specific interaction with viral proteins like JCPyV VP1 provides a model system for studying the kinetics and thermodynamics of virus-receptor binding. The protocols and data presentation formats outlined in these application notes are intended to guide researchers in designing and executing experiments to probe these interactions. A thorough understanding of the binding of this compound to viral pathogens is essential for the rational design of novel antiviral drugs that can block this critical step in the viral life cycle. Further research is warranted to explore the full range of viruses that may utilize this compound as a receptor and to obtain more precise quantitative data on these interactions.

References

Application Notes and Protocols for L-Sialyl-Thio-Lewis C (LSTc) Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Sialyl-Thio-Lewis C (LSTc) is a synthetic analogue of sialylated carbohydrate epitopes that play critical roles in a multitude of biological processes. These structures, particularly sialyl Lewis antigens like Sialyl-Lewis X (sLeX), are key mediators in cell-to-cell recognition, inflammation, immune responses, and cancer metastasis.[1][2] The terminal sialic acid and fucose residues are essential for binding to selectin proteins on the surface of other cells, such as endothelial cells and leukocytes, which facilitates processes like leukocyte homing to inflammation sites.[1]

Conjugating this compound to proteins or immobilizing it on surfaces provides powerful tools for research and drug development. This compound-protein conjugates can be used to develop targeted therapies, investigate carbohydrate-protein interactions, and generate specific antibodies. This compound-functionalized surfaces are invaluable for creating biomimetic environments to study cell adhesion, for use in diagnostic arrays, and for screening potential therapeutic agents that inhibit selectin-mediated interactions.[3][4]

The "Thio" component of this compound indicates the presence of a thiol (sulfhydryl, -SH) group, which serves as a reactive handle for covalent conjugation.[5] This document provides detailed protocols for the most common and effective methods for conjugating this compound to proteins and surfaces.

Principle of this compound Conjugation

The primary strategies for this compound conjugation leverage its terminal thiol group or other introduced functionalities. The most direct method is the reaction of the this compound thiol group with a maleimide-activated molecule. Other robust methods involve standard amine-reactive chemistry or the high-affinity biotin-streptavidin interaction.

  • Thiol-Maleimide Chemistry : This is one of the most popular methods for site-selective modification of cysteine residues or other thiol-containing molecules.[6] The maleimide group reacts specifically with a thiol group at a neutral pH (6.5-7.5) to form a stable thioether bond.[6][7] This reaction is rapid and highly chemoselective for thiols within this pH range.[6]

  • Amine-Reactive Chemistry (NHS Esters) : N-hydroxysuccinimide (NHS) esters are widely used to label proteins and other molecules with primary amines (e.g., the side chain of lysine residues).[8][9] The NHS ester reacts with an amine in slightly alkaline conditions (pH 7.2-9) to form a stable amide bond.[8][10] This method requires an amine- or NHS ester-functionalized this compound derivative.

  • Biotin-Streptavidin Interaction : This is a non-covalent but exceptionally strong and specific interaction used for indirect immobilization.[11][12] A biotinylated this compound molecule can be readily coupled to a streptavidin-coated surface.

Experimental Protocols

Protocol 1: Conjugation of Thiolated this compound to a Protein via Maleimide Chemistry

This protocol describes the conjugation of this compound (containing a free thiol) to a protein that has been activated with a maleimide group.

Workflow for this compound Conjugation to a Maleimide-Activated Protein

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p_prep Prepare Protein Solution (2-10 mg/mL in PBS) activate Activate Protein: Incubate Protein with Linker (1 hr, RT) p_prep->activate act_linker Prepare Maleimide Linker (e.g., SMCC) in DMSO act_linker->activate lstc_prep Prepare this compound Solution in Degassed Buffer conjugate Conjugate: Mix Activated Protein with this compound (2 hrs, RT or Overnight, 4°C) lstc_prep->conjugate purify_act Remove Excess Linker (Desalting Column) activate->purify_act purify_act->conjugate purify_final Purify this compound-Protein Conjugate (Dialysis or Size Exclusion) conjugate->purify_final characterize Characterize Conjugate (SDS-PAGE, Mass Spec, etc.) purify_final->characterize store Store Conjugate (-20°C or 4°C with stabilizer) characterize->store

Caption: Workflow for conjugating thiol-containing this compound to a protein.

A. Materials

  • Protein to be conjugated (e.g., Antibody, BSA)

  • This compound with a free thiol group

  • Crosslinker: SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or similar amine-to-thiol crosslinker

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, degassed.[13]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Dialysis cassette (e.g., 10K MWCO)

B. Procedure

  • Preparation of Maleimide-Activated Protein:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in Reaction Buffer.[13]

    • Dissolve the SMCC crosslinker in DMSO to a concentration of 10-20 mM.

    • Add a 10-20 fold molar excess of the dissolved SMCC linker to the protein solution while gently stirring.[13]

    • Incubate the reaction for 1 hour at room temperature.

    • Remove excess, non-reacted SMCC linker using a desalting column equilibrated with Reaction Buffer. The eluate is the maleimide-activated protein.

  • Conjugation of this compound to Activated Protein:

    • Immediately dissolve the thiolated this compound in degassed Reaction Buffer.

    • Add a 1.5 to 20-fold molar excess of thiolated this compound to the maleimide-activated protein solution. The optimal ratio should be determined empirically.[13]

    • Flush the reaction vial with an inert gas (nitrogen or argon), seal, and protect from light.[13]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[13]

  • Purification of the this compound-Protein Conjugate:

    • To remove unreacted this compound, purify the conjugate solution by dialysis against PBS or by using a desalting column.

    • The purified this compound-protein conjugate is now ready for characterization and use.

  • Characterization and Storage:

    • Confirm conjugation using SDS-PAGE (which will show an increase in molecular weight) and/or mass spectrometry.

    • The degree of labeling (DOL) can be estimated using various analytical techniques if a chromophore is present or by mass difference.

    • For long-term storage, add a stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.02%) and store at 4°C or, with 50% glycerol, at -20°C.[13][14]

Table 1: Quantitative Parameters for Thiol-Maleimide Conjugation

ParameterRecommended ValueReference(s)
Reaction pH 6.5 - 7.5[6][7]
Protein Concentration 1 - 10 mg/mL[13]
Maleimide:Protein Molar Ratio 10:1 to 20:1[13]
This compound:Protein Molar Ratio 1.5:1 to 20:1[13]
Reaction Time 2 hours at RT or Overnight at 4°C[13]
Reaction Temperature 4°C to 25°C (Room Temp)[13]
Protocol 2: Immobilization of this compound onto a Surface

This section describes two common strategies for attaching this compound to a surface for applications like cell adhesion assays or biosensors.

Strategies for Surface Immobilization of this compound

G cluster_direct Direct Covalent Attachment cluster_indirect Indirect via Biotin-Streptavidin s_direct Surface (e.g., -COOH) act_direct Activation (EDC/NHS) s_direct->act_direct 1. lstc_amine Amine-LSTc act_direct->lstc_amine 2. React result_direct This compound-Surface s_indirect Streptavidin Surface lstc_biotin Biotin-LSTc s_indirect->lstc_biotin High-Affinity Binding result_indirect This compound-Surface

Caption: Comparison of direct vs. indirect surface conjugation methods.

Method A: Direct Immobilization via Amine-Reactive Chemistry

This method assumes the use of an this compound molecule modified to contain a primary amine and a surface with carboxyl groups (e.g., commercially available carboxyl-coated microplates or sensors).

A. Materials

  • Carboxyl-activated surface (e.g., microplate, slide, sensor chip)

  • Amine-functionalized this compound

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

  • Coupling Buffer: PBS, pH 7.4 or Borate Buffer, pH 8.5.[15]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching/Blocking Buffer: 1 M ethanolamine or Tris-HCl, pH 8.5

B. Procedure

  • Surface Activation:

    • Prepare a fresh solution of 50 mM EDC and 50 mM Sulfo-NHS in Activation Buffer.

    • Wash the carboxylated surface with Activation Buffer.

    • Add the EDC/Sulfo-NHS solution to the surface and incubate for 15-30 minutes at room temperature. This reaction forms a reactive Sulfo-NHS ester on the surface.[16]

    • Wash the surface thoroughly with Coupling Buffer to remove excess activation reagents.

  • This compound Coupling:

    • Dissolve the amine-LSTc in Coupling Buffer to the desired final concentration (e.g., 10-100 µg/mL).

    • Immediately apply the this compound solution to the activated surface.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[8][16]

  • Quenching and Blocking:

    • Remove the this compound solution.

    • Wash the surface with Coupling Buffer.

    • Add Quenching/Blocking buffer to the surface and incubate for 30-60 minutes to deactivate any remaining NHS-ester groups.

    • Wash the surface extensively with PBS. The this compound-functionalized surface is ready for use.

Method B: Indirect Immobilization via Biotin-Streptavidin

This highly efficient method uses a biotinylated this compound derivative and a streptavidin-coated surface.

A. Materials

  • Streptavidin-coated surface (e.g., microplate, beads)

  • Biotinylated this compound

  • Wash/Binding Buffer: PBS with 0.05% Tween-20 (PBST)

B. Procedure

  • Surface Preparation:

    • Wash the streptavidin-coated surface 2-3 times with Wash/Binding Buffer to remove any preservatives and equilibrate the surface.[17]

  • Biotin-LSTc Immobilization:

    • Dissolve the biotinylated this compound in Wash/Binding Buffer to the desired final concentration (e.g., 1-10 µg/mL).

    • Apply the biotin-LSTc solution to the streptavidin-coated surface.

    • Incubate for 30-60 minutes at room temperature with gentle agitation.[11][17]

  • Final Washing:

    • Remove the excess biotin-LSTc solution.

    • Wash the surface 3-5 times with Wash/Binding Buffer to remove any non-specifically bound molecules.

    • The this compound-functionalized surface is ready for use.

Table 2: Quantitative Parameters for Surface Immobilization

ParameterAmine-Reactive ChemistryBiotin-StreptavidinReference(s)
Activation pH 4.5 - 5.0 (EDC/NHS)N/A[18]
Coupling pH 7.2 - 8.57.2 - 7.5[8][17]
Ligand Concentration 10 - 100 µg/mL0.5 - 10 µg/mL[19][20]
Reaction Time 1 - 2 hours at RT30 - 60 minutes at RT[16][17]
Reaction Temperature 4°C to 25°C (Room Temp)Room Temperature[8][11]

Application: Sialyl Lewis Antigens in Cell Adhesion

This compound mimics Sialyl Lewis antigens, which are crucial for the initial tethering and rolling of leukocytes on endothelial cells during an inflammatory response. This process is mediated by selectin proteins. An this compound-functionalized surface can be used to study this interaction.

Selectin-Mediated Cell Adhesion Pathway

G cluster_leukocyte cluster_endothelial Leukocyte Leukocyte PSGL1 PSGL-1 Endothelial Endothelial Cell ESelectin E-Selectin PSelectin P-Selectin This compound This compound / sLeX PSGL1->this compound This compound->ESelectin Binding (Tethering & Rolling) This compound->PSelectin Binding (Tethering & Rolling)

Caption: this compound/sLeX on leukocytes binds to selectins on endothelial cells.

References

Application Notes and Protocols for Viral Tracking Using Fluorescently-Labeled Lactosylceramide (LSTc)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing fluorescently-labeled Lactosylceramide (LSTc) for real-time tracking of viral entry and intracellular trafficking. This powerful technique enables detailed investigation of virus-host interactions, elucidation of entry mechanisms, and screening of potential antiviral inhibitors.

Introduction to this compound in Viral Infections

Lactosylceramide (LacCer, this compound) is a glycosphingolipid present on the outer leaflet of the plasma membrane of many cell types. It serves as a crucial attachment receptor for several viruses, initiating the infection process. The interaction between viral surface proteins and the carbohydrate moiety of this compound is often the first step in a cascade of events leading to viral internalization and subsequent replication. By fluorescently labeling this compound, researchers can visualize and quantify these early events in viral infection with high spatiotemporal resolution.

Viruses Known to Interact with Glycosphingolipids, including this compound and related structures:

  • JC Polyomavirus (JCPyV): The Mad-1 strain of JCPyV utilizes α2,6-linked sialic acid on this compound for attachment to host cells. This interaction is a primary determinant of infectivity[1][2][3][4][5][6][7][8].

  • Rotavirus: Some rotavirus strains are known to bind to sialic acid-containing glycans, and glycosphingolipids are implicated as important receptors[5][9][10][11].

  • Norovirus: While primarily known for binding to histo-blood group antigens (HBGAs), some studies suggest interactions with other glycans and lipids on the cell surface may play a role in infection[10].

  • Human Immunodeficiency Virus (HIV-1): Galactosylceramide, a related glycosphingolipid, has been identified as a potential alternative receptor for HIV-1 in certain cell types[2][10][12].

Data Presentation: Quantitative Analysis of Virus-LSTc Interactions

VirusViral ProteinLigandMethodDissociation Constant (Kd)Reference
Rhesus RotavirusVP8N-acetylneuraminic acid (Sia)Nuclear Magnetic Resonance (NMR)1.2 mM[3]
Human Rotavirus (Wa)VP8A-type Histo-Blood Group AntigenGlycan ArrayNot specified[13]
Norovirus (GII.4 Saga)P-dimerH-disaccharideNMR Spectroscopy30 mM[8]
Norovirus (GII.4)P-particleHisto-Blood Group AntigensNot specified>700-fold higher affinity than P-dimer[14]

Experimental Protocols

Protocol 1: Synthesis of Fluorescently-Labeled this compound (BODIPY-LSTc)

This protocol provides a general guideline for the synthesis of BODIPY-labeled Lactosylceramide. Specific reaction conditions and purification methods may need to be optimized.

Materials:

  • Lactosylceramide (this compound)

  • BODIPY-FL-SE (Succinimidyl Ester)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/methanol gradient)

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add a molar excess of TEA to the solution to act as a base.

  • Add a molar equivalent of BODIPY-FL-SE to the reaction mixture.

  • Stir the reaction at room temperature, protected from light, for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to elute the BODIPY-LSTc.

  • Collect the fluorescent fractions and confirm the product identity and purity using mass spectrometry and NMR spectroscopy.

  • Store the purified BODIPY-LSTc in a dark, dry environment at -20°C.

Protocol 2: Live-Cell Imaging of Viral Tracking with BODIPY-LSTc

This protocol outlines the steps for labeling cells with BODIPY-LSTc and tracking the entry of a fluorescently-labeled virus.

Materials:

  • Host cells cultured on glass-bottom dishes or coverslips

  • BODIPY-LSTc

  • Fluorescently-labeled virus (e.g., with a capsid protein fused to a fluorescent protein or labeled with a fluorescent dye)

  • Live-cell imaging medium (e.g., phenol red-free DMEM with 2% FBS)

  • Confocal or Total Internal Reflection Fluorescence (TIRF) microscope equipped with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Preparation:

    • Seed host cells onto glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.

  • BODIPY-LSTc Labeling:

    • Prepare a working solution of BODIPY-LSTc in live-cell imaging medium (typically 1-5 µM).

    • Wash the cells once with pre-warmed PBS.

    • Incubate the cells with the BODIPY-LSTc solution for 15-30 minutes at 37°C.

    • Wash the cells three times with live-cell imaging medium to remove unbound probe.

  • Virus Infection and Imaging:

    • Dilute the fluorescently-labeled virus to the desired multiplicity of infection (MOI) in pre-warmed live-cell imaging medium.

    • Replace the medium on the labeled cells with the virus-containing medium.

    • Immediately begin live-cell imaging using a confocal or TIRF microscope.

    • Acquire time-lapse images in the appropriate fluorescence channels for BODIPY-LSTc and the labeled virus.

  • Data Analysis:

    • Use image analysis software to track the co-localization of viral particles with BODIPY-LSTc on the cell surface and their subsequent internalization.

    • Quantify parameters such as the number of binding events, internalization rates, and trafficking pathways.

Mandatory Visualizations

Signaling Pathway of JC Polyomavirus Entry

The entry of JC Polyomavirus is a multi-step process involving initial attachment to this compound, followed by clathrin-mediated endocytosis facilitated by the 5-HT2 receptor and subsequent activation of the MAPK/ERK signaling pathway, which is crucial for viral transcription[1][15][16][17][18][19][20][21][22].

JCPyV_Entry_Pathway JCPyV JC Polyomavirus This compound Lactosylceramide (this compound) (Attachment Receptor) JCPyV->this compound Attachment HT2R 5-HT2 Receptor (Entry Receptor) This compound->HT2R Co-receptor Engagement Clathrin Clathrin-Coated Pit HT2R->Clathrin Internalization Raf Raf HT2R->Raf Signal Transduction Endosome Early Endosome Clathrin->Endosome Vesicle Trafficking MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Viral Transcription ERK->Transcription Activation

Caption: JC Polyomavirus entry pathway.

Experimental Workflow for Viral Tracking

The following diagram illustrates the general workflow for studying virus-LSTc interactions using fluorescently-labeled components.

Viral_Tracking_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis LSTc_label Synthesize BODIPY-LSTc Cell_labeling Label Cells with BODIPY-LSTc LSTc_label->Cell_labeling Virus_label Label Virus Fluorescently Infection Infect Cells with Labeled Virus Virus_label->Infection Cell_prep Culture Host Cells Cell_prep->Cell_labeling Cell_labeling->Infection Imaging Live-Cell Imaging (Confocal/TIRF) Infection->Imaging Tracking Single-Particle Tracking Imaging->Tracking Colocalization Co-localization Analysis Imaging->Colocalization Quantification Quantify Binding & Internalization Rates Tracking->Quantification Colocalization->Quantification

Caption: Workflow for viral tracking with fluorescent this compound.

References

Application Notes and Protocols for LS-tetrasaccharide c (LSTc) in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of LS-tetrasaccharide c (LSTc) in in vitro experiments, particularly focusing on its role as a functional receptor motif for the human JC polyomavirus (JCV). This compound is a human lactooligosaccharide found on glycoproteins and glycolipids and is a critical component for JCV attachment and entry into host cells. Understanding this interaction is pivotal for the development of antiviral therapies against progressive multifocal leukoencephalopathy (PML), a fatal demyelinating disease caused by JCV.

Data Presentation

The following table summarizes the quantitative data for the use of this compound in in vitro JCV infection inhibition assays.

ParameterValueCell LineVirusSource
This compound Concentration 20 mMPrimary Human Choroid Plexus Epithelial Cells, Meningeal Cells, SVG-AJC Virus (JCV)[1]
Pre-incubation of Virus with this compound 1 hour on iceN/AJC Virus (JCV)[1]
Infection Incubation with Cells 1 hour at 4°CPrimary Human Choroid Plexus Epithelial Cells, Meningeal Cells, SVG-AJC Virus (JCV)[1]
Post-infection Incubation 72 hours at 37°CPrimary Human Choroid Plexus Epithelial Cells, Meningeal Cells, SVG-AJC Virus (JCV)[1]

Signaling Pathway: JC Virus Entry Mediated by this compound

The primary role of this compound in the context of JC virus is to act as a binding site on the host cell surface. The viral capsid protein, VP1, specifically recognizes and binds to the terminal α2,6-linked sialic acid of the this compound glycan. This attachment is a crucial first step in viral entry, preceding internalization of the virus. Mutations in the this compound binding site of VP1 have been shown to abolish cell attachment and infectivity.[2][3]

JCV_Entry_Pathway JCV JC Virus (JCV) VP1 VP1 Capsid Protein This compound LS-tetrasaccharide c (this compound) on Host Cell VP1->this compound Binding HostCell Host Cell Membrane Internalization Viral Internalization HostCell->Internalization Endocytosis

JCV binding to host cell via this compound.

Experimental Protocols

Protocol 1: JC Virus (JCV) Infection Inhibition Assay using this compound

This protocol details the methodology to assess the inhibitory effect of this compound on JCV infection of susceptible host cells, such as the human glial cell line SVG-A.[1][2]

Materials:

  • LS-tetrasaccharide c (this compound)

  • JC Virus (CsCl-purified)

  • SVG-A cells (or other susceptible primary cells)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Antibody for viral protein detection (e.g., anti-VP1)

  • Fluorescently labeled secondary antibody

  • Fixation and permeabilization reagents

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed SVG-A cells in a 96-well plate to achieve a confluent monolayer on the day of infection.

  • This compound-Virus Pre-incubation:

    • Prepare a 20 mM solution of this compound in serum-free cell culture medium.[1]

    • Incubate the CsCl-purified JC virus with the 20 mM this compound solution for 1 hour on ice.[1]

  • Cell Preparation: Pre-chill the 96-well plate with the seeded cells at 4°C for 30 minutes prior to infection.[1]

  • Infection:

    • Add the virus-LSTc mixture to the pre-chilled cells.

    • Incubate the plate at 4°C for an additional 1 hour to allow for viral attachment.[1]

  • Washing: After the incubation, wash the cells with PBS to remove unbound virus and this compound.[1]

  • Incubation: Add complete cell culture medium and incubate the cells at 37°C for 72 hours.[1]

  • Immunofluorescence Staining:

    • After 72 hours, fix and permeabilize the cells.

    • Stain the cells with a primary antibody against a viral protein (e.g., VP1).

    • Use a fluorescently labeled secondary antibody for detection.

  • Analysis: Quantify the number of infected cells by counting the fluorescently labeled cells under a fluorescence microscope. Compare the results to control wells with virus but without this compound.

Experimental_Workflow cluster_prep Preparation cluster_infection Infection cluster_analysis Analysis Seed_Cells 1. Seed SVG-A cells in 96-well plate Prepare_this compound 2. Prepare 20 mM this compound solution Seed_Cells->Prepare_this compound Preincubate 3. Pre-incubate JCV with this compound (1 hr on ice) Prepare_this compound->Preincubate Prechill_Cells 4. Pre-chill cells (30 min at 4°C) Preincubate->Prechill_Cells Infect 5. Add virus-LSTc mix to cells (1 hr at 4°C) Prechill_Cells->Infect Wash 6. Wash with PBS Infect->Wash Incubate 7. Incubate (72 hrs at 37°C) Wash->Incubate Stain 8. Immunofluorescence staining (anti-VP1 antibody) Incubate->Stain Quantify 9. Quantify infected cells Stain->Quantify

JCV Infection Inhibition Assay Workflow.

Concluding Remarks

The provided protocols and data serve as a comprehensive guide for researchers investigating the interaction between this compound and JC virus. The specific binding of this compound to the JCV capsid protein VP1 is a key determinant of viral tropism and infectivity, making it an attractive target for the development of novel antiviral agents. The detailed experimental workflow for the infection inhibition assay provides a robust method to screen for and characterize potential inhibitors of this crucial viral entry step.

References

Application Notes and Protocols: Preparing LS-tetrasaccharide c Stock Solutions for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LS-tetrasaccharide c (LSTc) is a crucial human milk oligosaccharide also present on glycoproteins and glycolipids. It serves as a specific recognition motif for the human JC polyomavirus (JCPyV), the causative agent of Progressive Multifocal Leukoencephalopathy (PML), a fatal demyelinating disease that affects immunocompromised individuals.[1] The interaction between the JCPyV capsid protein VP1 and this compound is a critical step for viral attachment and entry into glial cells.[2] Consequently, this compound is an invaluable tool in virology research, particularly for developing antiviral strategies that inhibit this interaction.

These application notes provide detailed protocols for the preparation, storage, and application of LS-tetrasaccharide c stock solutions in cell-based assays, with a primary focus on JCPyV inhibition experiments.

Data Presentation

Quantitative data for LS-tetrasaccharide c is summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C37H62N2O29--INVALID-LINK--
Molecular Weight 998.88 g/mol [1]
Solubility in Water 125 mg/mL (125.14 mM)[1]
Recommended Stock Solution Concentration 1 mM - 10 mM[1]
Typical Working Concentration (JCPyV Inhibition) 5 mM[1][3]
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM LS-tetrasaccharide c Stock Solution

This protocol describes the preparation of a 10 mM aqueous stock solution of LS-tetrasaccharide c.

Materials:

  • LS-tetrasaccharide c powder

  • Sterile, nuclease-free water

  • Ultrasonic bath

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh out the required amount of LS-tetrasaccharide c powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.99 mg of LS-tetrasaccharide c (Molecular Weight: 998.88 g/mol ).

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile, nuclease-free water to achieve the desired concentration.

  • Sonication: To aid dissolution, place the tube in an ultrasonic bath until the powder is completely dissolved.[1]

  • Sterilization: Filter the solution through a sterile 0.22 µm syringe filter to ensure sterility before use in cell culture.[1]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Protocol 2: JC Polyomavirus (JCPyV) Inhibition Assay

This protocol outlines a cell-based assay to evaluate the inhibitory effect of LS-tetrasaccharide c on JCPyV infection of SVG-A glial cells.[3]

Materials:

  • SVG-A cells

  • Complete growth medium (e.g., MEM supplemented with 10% FBS)

  • JCPyV stock

  • 10 mM LS-tetrasaccharide c stock solution (prepared as in Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., cold methanol)

  • Antibodies for immunofluorescence (e.g., anti-VP1 antibody)

  • Fluorescently labeled secondary antibody

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SVG-A cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Pre-incubation of Virus: In a separate sterile tube, pre-incubate the JCPyV stock with 5 mM LS-tetrasaccharide c in serum-free medium for 1 hour on ice.[3] As a control, incubate the virus with serum-free medium alone.

  • Infection: Pre-chill the SVG-A cell monolayer at 4°C for 30 minutes. Remove the culture medium and add the virus-LSTc mixture (or the virus-only control) to the cells.[3]

  • Incubation: Incubate the plates at 4°C for 1 hour to allow for viral attachment.[3]

  • Washing: Gently wash the cells twice with cold PBS to remove unbound virus and this compound.[3]

  • Culture: Add fresh, complete growth medium to each well and incubate the plate at 37°C in a CO2 incubator for 72 hours.[3]

  • Immunofluorescence Staining: After the incubation period, fix the cells with cold methanol. Perform immunofluorescence staining for a viral protein (e.g., VP1) to identify infected cells.

  • Analysis: Quantify the number of infected cells in the this compound-treated wells compared to the control wells to determine the percentage of inhibition.

Mandatory Visualization

JCPyV_Inhibition_by_this compound cluster_0 Cell-Based JCPyV Inhibition Assay Workflow prep Prepare 10 mM this compound Stock Solution preincubate Pre-incubate JCPyV with 5 mM this compound prep->preincubate seed Seed SVG-A Cells (96-well plate) infect Infect SVG-A Cells seed->infect preincubate->infect wash Wash to Remove Unbound Virus infect->wash culture Incubate for 72h wash->culture stain Immunofluorescence Staining (anti-VP1) culture->stain analyze Quantify Inhibition stain->analyze

Caption: Workflow for JCPyV inhibition assay using LS-tetrasaccharide c.

JCPyV_Entry_Signaling cluster_1 JCPyV Entry and Signaling Pathway jcpv JCPyV lstc_receptor This compound Receptor jcpv->lstc_receptor Binding endocytosis Clathrin-mediated Endocytosis lstc_receptor->endocytosis Internalization cell_membrane Cell Membrane mapk_pathway MAPK/ERK Pathway endocytosis->mapk_pathway Activation pi3k_pathway PI3K/Akt/mTOR Pathway endocytosis->pi3k_pathway Activation viral_replication Viral Gene Transcription & Replication mapk_pathway->viral_replication pi3k_pathway->viral_replication inhibition This compound (soluble) Competitive Inhibition inhibition->jcpv Blocks Binding

Caption: JCPyV entry pathway and inhibition by soluble LS-tetrasaccharide c.

References

Application Notes and Protocols for the Synthesis of LS-Tetrasaccharide c and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for synthesizing LS-tetrasaccharide c (LSTc), a crucial human milk oligosaccharide and a receptor for the human JC polyomavirus (JCV). The document details both chemical and enzymatic approaches, with a focus on the more efficient chemoenzymatic methods. Detailed protocols, quantitative data, and visual diagrams of the synthesis workflows and relevant signaling pathways are provided to aid in the research and development of this compound-based therapeutics and diagnostics.

Introduction to LS-Tetrasaccharide c (this compound)

LS-tetrasaccharide c is a sialylated tetrasaccharide with the structure Neu5Acα2-6Galβ1-4GlcNAcβ1-3Galβ1-4Glc. It is a significant component of human milk oligosaccharides and plays a role in infant health. Notably, this compound has been identified as a specific receptor for the human JC polyomavirus, a pathogen associated with the fatal demyelinating disease, progressive multifocal leukoencephalopathy (PML), in immunocompromised individuals. This interaction makes this compound and its analogs important targets for the development of antiviral therapies.

Synthesis Methodologies

The synthesis of complex oligosaccharides like this compound presents considerable challenges due to the need for precise control over stereochemistry and regioselectivity of glycosidic linkages. Three main approaches are employed: chemical synthesis, enzymatic synthesis, and chemoenzymatic synthesis.

Chemical Synthesis: While offering the potential for large-scale production and the introduction of unnatural modifications, the chemical synthesis of this compound is a complex, multi-step process. Key challenges include the stereoselective formation of the α-sialoside and β-glycosidic bonds, as well as the assembly of the branched core structure. This typically involves numerous protection and deprotection steps, leading to lower overall yields and the generation of significant chemical waste.

Enzymatic Synthesis: This approach utilizes glycosyltransferases to construct the oligosaccharide chain with high regio- and stereospecificity, obviating the need for protecting groups. However, the availability and stability of the required enzymes, as well as the high cost of sugar nucleotide donors, can be limiting factors.

Chemoenzymatic Synthesis: This hybrid approach combines the flexibility of chemical synthesis for creating key building blocks with the high efficiency and specificity of enzymatic catalysis for the glycosylation steps. One-pot multi-enzyme (OPME) systems have emerged as a particularly powerful strategy for the synthesis of sialylated oligosaccharides, offering high yields and simplified purification procedures.

Quantitative Data on Synthesis Methods

The following table summarizes typical yields for the chemoenzymatic synthesis of sialylated oligosaccharides analogous to this compound, highlighting the efficiency of this approach.

Synthesis Step/MethodPrecursor/AcceptorEnzyme(s)Typical Yield (%)Reference(s)
Chemoenzymatic Synthesis of Sialyl-Lewisx N-acetyllactosamineα2,3-sialyltransferase, α1,3-fucosyltransferase61
One-Pot Two-Enzyme Sialylation (α2-6) Galacto-N-bioseNmCSS, Pd2,6ST34 - 95
One-Pot Three-Enzyme Sialylation (α2,3 and α2,6) Lactose derivativeSialic acid aldolase, NmCSS, Sialyltransferase61 - 99
Chemoenzymatic Synthesis of Disialyl Tetrasaccharide Enzymatically generated trisaccharidePd2,6ST86

Note: Yields can vary depending on specific reaction conditions, enzyme activity, and substrate concentrations.

Experimental Protocols

Protocol 1: One-Pot Multi-Enzyme (OPME) Chemoenzymatic Synthesis of LS-Tetrasaccharide c

This protocol describes a chemoenzymatic approach for the synthesis of this compound starting from a chemically synthesized lacto-N-triose acceptor. This method leverages a one-pot, multi-enzyme system for the final sialylation step.

Materials:

  • Lacto-N-triose β-propyl azide (chemically synthesized precursor)

  • N-acetylneuraminic acid (Neu5Ac)

  • Cytidine 5'-triphosphate (CTP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 8.5)

  • Neisseria meningitidis CMP-sialic acid synthetase (NmCSS)

  • Photobacterium damselae α2,6-sialyltransferase (Pd2,6ST)

  • C18 reverse-phase silica gel cartridge

  • Deionized water

  • Methanol

  • Thin-layer chromatography (TLC) supplies

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, dissolve the lacto-N-triose acceptor (1.0 eq), Neu5Ac (1.2 eq), and CTP (1.2 eq) in Tris-HCl buffer (100 mM, pH 8.5) containing MgCl₂ (20 mM).

  • Enzyme Addition: Add NmCSS (e.g., 1 U) and Pd2,6ST (e.g., 0.5 U) to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate:methanol:water:acetic acid = 7:3:1:0.1). The reaction is typically complete within 2-4 hours.

  • Quenching the Reaction: Once the reaction is complete, quench it by adding an equal volume of cold ethanol and centrifuge to precipitate the enzymes.

  • Purification:

    • Load the supernatant onto a C18 reverse-phase silica gel cartridge pre-equilibrated with deionized water.

    • Wash the cartridge with deionized water to remove salts and unreacted sugar nucleotides.

    • Elute the product, this compound, with a stepwise gradient of methanol in water (e.g., 10-50% methanol).

    • Collect the fractions containing the product as identified by TLC.

  • Characterization: Combine the product-containing fractions, evaporate the solvent under reduced pressure, and lyophilize to obtain the purified this compound. Confirm the structure and purity of the final product by ¹H and ¹³C NMR spectroscopy and mass spectrometry.

Signaling Pathway and Experimental Workflows

JC Polyomavirus Entry Pathway

This compound serves as the primary attachment receptor for the JC polyomavirus. Following binding to this compound on the surface of glial cells, the virus utilizes the serotonin receptor 5-HT2A as a co-receptor to facilitate entry via clathrin-mediated endocytosis. This internalization process is thought to trigger the activation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) signaling pathway, which is crucial for viral transcription and replication.

JC_Virus_Entry cluster_cell Host Cell This compound This compound Receptor Clathrin Clathrin-coated pit This compound->Clathrin Virus Binding HT2A 5-HT2A Receptor HT2A->Clathrin Endosome Endosome Clathrin->Endosome Endocytosis ERK_Pathway MAPK/ERK Signaling Pathway Endosome->ERK_Pathway Signal Transduction Nucleus Nucleus ERK_Pathway->Nucleus Transcription Viral Transcription & Replication Nucleus->Transcription JCV JC Polyomavirus JCV->this compound

Caption: JC Polyomavirus entry and signaling pathway.

Chemoenzymatic Synthesis Workflow

The chemoenzymatic synthesis of this compound typically involves the chemical synthesis of a suitable acceptor molecule, followed by one or more enzymatic glycosylation steps. A one-pot, multi-enzyme approach simplifies the process by combining the generation of the sugar nucleotide donor and the glycosyltransfer reaction in a single vessel.

Chemoenzymatic_Synthesis_Workflow cluster_one_pot One-Pot Reaction Start Lacto-N-triose (Chemical Synthesis) This compound LS-tetrasaccharide c Start->this compound Pd2,6ST Start->this compound Neu5Ac Neu5Ac CMP_Neu5Ac CMP-Neu5Ac Neu5Ac->CMP_Neu5Ac NmCSS CTP CTP CTP->CMP_Neu5Ac CMP_Neu5Ac->this compound Purification Purification (C18 Cartridge) This compound->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Workflow for the chemoenzymatic synthesis of this compound.

Troubleshooting & Optimization

Technical Support Center: Optimizing LSTc Concentration for Maximal Viral Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LSTc (Lysosomotropic Sialic Acid-Targeting Chimera) to achieve maximal viral inhibition in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel bifunctional molecule designed for potent antiviral activity. It is a chimera that links a sialic acid-mimetic moiety to a lysosome-targeting ligand. Its mechanism of action involves a two-step process:

  • Viral Tethering: The sialic acid-mimetic portion of this compound binds to the sialic acid receptors on the surface of viruses.[1][2]

  • Lysosomal Degradation: The lysosome-targeting component of this compound then directs the bound virus to the host cell's lysosomal pathway, leading to viral degradation and preventing viral entry and replication.[3]

LSTc_Mechanism_of_Action cluster_virus Virus cluster_this compound This compound Molecule cluster_cell Host Cell virus {Virus Particle | Sialic Acid Binding Site} This compound This compound Sialic Acid Mimetic Linker Lysosome-Targeting Ligand virus->this compound:s1 Binding cell_surface Cell Surface This compound:l1->cell_surface Tethering to Cell endocytosis Endocytosis cell_surface->endocytosis Internalization lysosome Lysosome (Degradation) endocytosis->lysosome Trafficking

Caption: Proposed mechanism of action of this compound.

Q2: How do I determine the optimal concentration of this compound for my experiments?

The optimal concentration of this compound is a balance between achieving maximal viral inhibition and minimizing cytotoxicity. This is typically determined by performing a dose-response experiment to measure both the 50% inhibitory concentration (IC50) against the virus and the 50% cytotoxic concentration (CC50) in the host cells. The selectivity index (SI), calculated as CC50 / IC50, is a key parameter for determining the therapeutic window of the compound. A higher SI value indicates a more favorable safety profile.[4]

Q3: Can this compound be used against any virus?

This compound is designed to target viruses that utilize sialic acid for entry into host cells.[1] Therefore, its efficacy will be highest against sialic acid-dependent viruses such as influenza viruses and certain coronaviruses.[5][6] It is not expected to be effective against viruses that do not use sialic acid for entry.

Q4: What are the appropriate controls for an this compound viral inhibition experiment?

To ensure the validity of your results, the following controls are essential:

  • Virus Control: Cells infected with the virus in the absence of this compound to establish the baseline level of infection.

  • Cell Control (Mock-infected): Uninfected cells to monitor cell health and viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) to account for any effects of the vehicle on the cells or virus.

  • Positive Control: A known antiviral drug with activity against the target virus to validate the assay system.

Troubleshooting Guide

Problem 1: High Cytotoxicity Observed at Effective Antiviral Concentrations

Question Possible Cause Suggested Solution
Are you observing significant cell death in your uninfected, this compound-treated wells? The this compound concentration may be too high.Perform a cytotoxicity assay (e.g., MTT, WST-1, or LDH release assay) to determine the CC50 of this compound on your specific cell line.[7][8] Use concentrations well below the CC50 for your antiviral experiments.
Is the incubation time with this compound appropriate? Prolonged exposure to even moderate concentrations of a compound can lead to cytotoxicity.Optimize the incubation time. It is possible that a shorter exposure to this compound is sufficient for viral inhibition with reduced toxicity.
Is the cell line particularly sensitive? Different cell lines can have varying sensitivities to chemical compounds.If possible, test this compound on a different, more robust cell line that is also susceptible to your virus of interest.

Problem 2: Low or No Viral Inhibition Observed

Question Possible Cause Suggested Solution
Is the this compound concentration sufficient? The concentration of this compound may be too low to effectively inhibit the virus.Perform a dose-response experiment with a wider range of this compound concentrations to determine the IC50.[4]
Is the virus you are using dependent on sialic acid for entry? This compound is designed to target sialic acid-binding viruses.Confirm from the literature that your virus strain utilizes sialic acid for entry. If not, this compound is unlikely to be effective.[1]
Was the this compound added at the correct time in your experimental workflow? For an entry inhibitor like this compound, the timing of addition is critical.Add this compound to the cells either before or at the same time as the viral inoculum to ensure it is present to block viral entry.
Has the this compound degraded? Improper storage or handling can lead to the degradation of the compound.Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.

Problem 3: Inconsistent or High Variability in Results

Question Possible Cause Suggested Solution
Are your cell cultures healthy and at a consistent confluency? Variability in cell health and number can significantly impact viral replication and the effects of the compound.Use cells from a similar passage number and ensure a consistent seeding density for all experiments. Visually inspect cells for normal morphology before each experiment.
Is your viral titer consistent? Variations in the amount of virus used for infection (Multiplicity of Infection - MOI) will lead to variable results.[9]Titer your viral stock before starting a series of experiments and use a consistent MOI.
Is your pipetting accurate? Small inaccuracies in pipetting can lead to large variations in the final concentrations of this compound and virus.Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents where possible to minimize pipetting errors.

Quantitative Data

The following tables provide hypothetical data for the antiviral activity and cytotoxicity of this compound against different viruses and in various cell lines. These values should be determined empirically for your specific experimental system.

Table 1: Antiviral Activity and Cytotoxicity of this compound

Virus (Strain)Cell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Influenza A (H1N1)MDCK0.5>100>200
Influenza B (Victoria)A5491.2>100>83
Coronavirus (OC43)HCT-82.58534
Non-Sialic Acid Virus (e.g., HSV-1)Vero>5095<1.9

Experimental Protocols

1. Protocol: Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay

  • Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells and vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plate for 48-72 hours (this should match the duration of your planned antiviral assay).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the CC50 value.

2. Protocol: Viral Inhibition Assay (Plaque Reduction Assay)

  • Cell Seeding: Seed host cells in a 6-well plate to form a confluent monolayer.

  • Virus and Compound Preparation: Prepare serial dilutions of this compound in serum-free medium. In a separate tube, dilute the virus to a concentration that will produce 50-100 plaques per well.

  • Infection: Pre-incubate the virus with the this compound dilutions for 1 hour at 37°C.

  • Adsorption: Wash the cell monolayers with PBS and then add the virus-LSTc mixture to the wells. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a mixture of 2X medium and 1.2% agarose containing the corresponding concentrations of this compound.

  • Incubation: Incubate the plates at 37°C with 5% CO2 until plaques are visible (typically 2-3 days).

  • Staining: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration relative to the virus control. Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Visualizations

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree start Unexpected Experimental Result q1 High Cytotoxicity? start->q1 a1_yes Lower this compound Concentration Check Incubation Time q1->a1_yes Yes q2 Low Viral Inhibition? q1->q2 No end Consult Further Documentation a1_yes->end a2_yes Increase this compound Concentration Verify Virus is Sialic Acid-Dependent q2->a2_yes Yes q3 Inconsistent Results? q2->q3 No a2_yes->end a3_yes Check Cell Health & Density Verify Viral Titer & Pipetting q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for this compound experiments.

References

troubleshooting variability in LSTc binding assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in LSTc binding assay results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound binding assays.

High Background Signal

High background noise can mask the specific signal, reducing the assay's sensitivity and accuracy.[1][2][3]

Potential Cause Troubleshooting Recommendation
Insufficient Blocking Optimize blocking buffer concentration (e.g., increase BSA or casein concentration).[2][4] Extend blocking incubation time and consider using a plate shaker.[2]
Non-Specific Binding of Antibodies Reduce the concentration of primary and/or secondary antibodies.[5][6] Ensure the antibody diluent is appropriate to prevent conformational changes that could lead to non-specific binding.[2]
Contaminated Reagents Use fresh, high-quality reagents.[1][2] Filter all buffers and solutions before use.
Inadequate Washing Increase the number of wash steps or the volume of wash buffer.[2][5] Adding a short soak step during washing can also be effective.[2]
Substrate Issues Ensure the substrate has not been exposed to light or contaminated. Use a fresh substrate solution for each experiment.
High Protein Concentration Too much protein in the assay can lead to high background.[7] It is advisable to perform a quick test screen to determine the optimal protein concentration.[8]

Low or No Signal

A weak or absent signal can indicate a problem with one or more components of the assay.[1][9]

Potential Cause Troubleshooting Recommendation
Inactive Reagents Verify the quality and activity of all reagents, including the ligand, receptor, and antibodies.[1] Store all reagents at their recommended temperatures.
Suboptimal Assay Conditions Optimize incubation times and temperatures to maximize the signal-to-noise ratio.[1] Ensure the buffer pH and ionic strength are appropriate for the binding interaction.[1]
Low Antigen-Antibody Binding Affinity Reduce the number of wash steps to the minimum required.[9] Consider increasing the antibody concentration.[9]
Insufficient Sample Concentration Check the concentration of your sample. You may need to increase the amount of source material.[9]
Incorrect Filter Plate Handling Ensure the filter plate does not dry out during the assay, which can lead to sample loss.[4]
Ligand Depletion The concentration of the radioligand should be carefully optimized. It is ideal to keep the total amount of radioligand bound at less than 10% of the total amount added to avoid ligand depletion.[10]

Poor Reproducibility/High Variability

Inconsistent results between wells, plates, or experiments are a common challenge in ligand binding assays.[11]

Potential Cause Troubleshooting Recommendation
Inconsistent Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique for all pipetting steps.
Temperature Fluctuations Use a temperature-controlled incubator and allow all reagents to equilibrate to the assay temperature before use.[1]
Edge Effects in Plates Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature changes. Fill outer wells with buffer or water.
Batch-to-Batch Reagent Variability Test new lots of critical reagents (antibodies, ligands) against the old lot to ensure consistency.[11]
Inconsistent Sample Preparation Standardize the sample preparation protocol and ensure all samples are treated identically.[1]
Improper Data Analysis Use a consistent and appropriate curve-fitting model for data analysis, such as a four-parameter logistic (4-PL) model.[1][12]

Experimental Protocols

A detailed methodology for a typical this compound binding assay is provided below. This is a generalized protocol and may require optimization for specific applications.

Materials:

  • This compound Receptor-coated 96-well plates

  • Labeled this compound Ligand (e.g., biotinylated, fluorescent, or radiolabeled)

  • Unlabeled this compound Ligand (for competition assays)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Blocking Buffer (e.g., Assay Buffer with 1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Detection Reagent (e.g., Streptavidin-HRP for biotinylated ligand)

  • Substrate (e.g., TMB for HRP)

  • Stop Solution (e.g., 1M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Preparation: If not pre-coated, coat 96-well plates with the this compound receptor at an optimized concentration overnight at 4°C.

  • Washing: Wash the plate 3 times with Wash Buffer to remove any unbound receptor.

  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[2]

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Ligand Incubation:

    • Saturation Assay: Add varying concentrations of the labeled this compound ligand to the wells.

    • Competition Assay: Add a fixed concentration of the labeled this compound ligand and varying concentrations of the unlabeled this compound ligand.

  • Incubation: Incubate the plate for an optimized time and temperature to allow binding to reach equilibrium.

  • Washing: Wash the plate 5 times with Wash Buffer to remove unbound ligand.

  • Detection: Add the appropriate detection reagent (e.g., Streptavidin-HRP) and incubate for 30-60 minutes at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Signal Development: Add the substrate and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add Stop Solution to each well.

  • Data Acquisition: Read the absorbance (or fluorescence/radioactivity) using a plate reader at the appropriate wavelength.

Visualizations

This compound Binding Assay Workflow

G This compound Binding Assay Experimental Workflow cluster_prep Preparation cluster_binding Binding cluster_detection Detection plate_prep Plate Coating with This compound Receptor wash1 Wash plate_prep->wash1 blocking Blocking wash1->blocking wash2 Wash blocking->wash2 add_ligand Add Labeled & Unlabeled this compound Ligand wash2->add_ligand incubation Incubate add_ligand->incubation wash3 Wash incubation->wash3 add_detection Add Detection Reagent wash3->add_detection incubation2 Incubate add_detection->incubation2 wash4 Wash incubation2->wash4 add_substrate Add Substrate wash4->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Plate stop_reaction->read_plate

Caption: A flowchart illustrating the key steps in a typical this compound binding assay.

Generic Ligand-Receptor Signaling Pathway

G Generic Ligand-Receptor Signaling Pathway ligand This compound Ligand receptor This compound Receptor ligand->receptor Binding g_protein G-Protein Activation receptor->g_protein second_messenger Second Messenger Production (e.g., cAMP, IP3) g_protein->second_messenger kinase_cascade Kinase Cascade Activation second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response

Caption: A diagram showing a generalized signal transduction pathway following ligand binding.

References

LS-tetrasaccharide c stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and long-term storage of LS-tetrasaccharide c (LSTc) for researchers, scientists, and drug development professionals. The information is compiled from supplier recommendations and general best practices for handling complex oligosaccharides.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized (solid) LS-tetrasaccharide c powder?

A1: Lyophilized this compound is stable at room temperature for short periods, such as during shipping[1]. For long-term storage, it is recommended to store the solid powder at -20°C or -80°C.

Q2: What are the recommended storage conditions for LS-tetrasaccharide c stock solutions?

A2: Once this compound is dissolved, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation[1]. Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month)[2].

Q3: Can I dissolve LS-tetrasaccharide c in water?

A3: Yes, this compound has high aqueous solubility[1]. If you prepare a stock solution in water, it is recommended to filter and sterilize it using a 0.22 μm filter before use[2].

Q4: My this compound solution has been at room temperature for a few hours. Is it still usable?

A4: While short-term exposure to ambient temperatures is generally acceptable for the solid form during shipping, the stability of this compound in solution at room temperature for extended periods has not been well-documented[1]. For critical experiments, it is best to use freshly prepared solutions or solutions that have been properly stored at -20°C or -80°C. If you suspect degradation, it is advisable to use a fresh aliquot.

Q5: How can I tell if my LS-tetrasaccharide c has degraded?

A5: Visual inspection for discoloration or precipitation in solutions can be an initial indicator. However, chemical degradation may not have visible signs. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks or a decrease in the main this compound peak.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for LS-tetrasaccharide c based on available supplier data.

FormStorage TemperatureDurationRecommendation
Lyophilized PowderRoom TemperatureShort-term (e.g., shipping)Stable for a few days[1].
Stock Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles[1][2].
Stock Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles[1][2].

Experimental Protocols

Note: Specific, validated stability-indicating analytical methods for LS-tetrasaccharide c are not widely published. The following is a generalized protocol for assessing the stability of an oligosaccharide using HPLC, which is a common technique for this purpose.

Representative Protocol: Stability Assessment of LS-tetrasaccharide c by High-Performance Liquid Chromatography (HPLC)

1. Objective: To assess the stability of this compound under specific storage conditions by monitoring the purity and detecting potential degradation products over time.

2. Materials:

  • LS-tetrasaccharide c sample
  • HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index)
  • Appropriate HPLC column for oligosaccharide analysis (e.g., an amino-based or ion-exchange column)
  • Mobile phase (e.g., acetonitrile/water gradient)
  • High-purity water
  • Acetonitrile (HPLC grade)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • pH meter

3. Method:

  • Sample Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
  • Initial Analysis (Time Zero): Immediately after preparation, analyze the this compound solution by HPLC to establish the initial purity profile.
  • Inject a defined volume of the solution onto the HPLC column.
  • Run the HPLC method with a suitable gradient to separate this compound from any potential impurities or early degradation products.
  • Record the chromatogram, noting the retention time and peak area of the main this compound peak.
  • Stability Study Setup:
  • Aliquot the remaining stock solution into several vials.
  • Store the vials under the desired stability conditions (e.g., -20°C, 4°C, room temperature).
  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each storage condition.
  • Allow the sample to equilibrate to room temperature.
  • Analyze the sample by HPLC using the same method as the initial analysis.
  • Data Analysis:
  • Compare the chromatograms from each time point to the time-zero chromatogram.
  • Calculate the percentage of this compound remaining at each time point relative to the initial peak area.
  • Look for the appearance of new peaks, which may indicate degradation products.
  • A significant decrease in the main peak area or the appearance of new peaks suggests degradation.

Visualizations

LS-tetrasaccharide c Stability Troubleshooting start Suspected this compound Degradation check_visual Visually inspect the solution. Is there discoloration or precipitation? start->check_visual check_storage Review storage conditions. Were they as recommended? check_visual->check_storage No use_fresh Discard suspect aliquot. Use a fresh, properly stored aliquot. check_visual->use_fresh Yes analytical_test Perform analytical testing (e.g., HPLC). Is the purity acceptable? check_storage->analytical_test Yes review_protocol Review handling and dissolution protocol. check_storage->review_protocol No analytical_test->use_fresh No proceed Proceed with experiment. analytical_test->proceed Yes review_protocol->use_fresh

Caption: Troubleshooting workflow for suspected LS-tetrasaccharide c degradation.

LSTc_Stability_Testing_Workflow prep Prepare this compound Stock Solution in appropriate solvent. t0 Time-Zero Analysis (e.g., HPLC) to establish initial purity profile. prep->t0 storage Aliquot and store samples under different conditions (e.g., -80°C, -20°C, 4°C, RT). t0->storage timepoint At each time point, retrieve a sample from each condition. storage->timepoint analysis Analyze the sample using the same analytical method. timepoint->analysis compare Compare results to Time-Zero data. Assess purity and degradation products. analysis->compare conclusion Draw conclusions on stability under each storage condition. compare->conclusion

Caption: General experimental workflow for stability testing of LS-tetrasaccharide c.

References

common issues with LSTc solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding common issues with LSTc solubility in aqueous buffers.

Troubleshooting Guide

Researchers often face challenges with the solubility of this compound. This guide provides a systematic approach to identifying and resolving these issues.

DOT Diagram: Troubleshooting Workflow for this compound Solubility

G start Start: this compound Precipitation or Incomplete Dissolution check_protocol Step 1: Verify Protocol - Correct buffer? - Correct concentration? - Freshly prepared? start->check_protocol protocol_ok Protocol Correct check_protocol->protocol_ok protocol_error Incorrect Protocol protocol_ok->protocol_error No adjust_ph Step 2: Optimize pH - Is this compound acidic or basic? - Test a range of pH values. protocol_ok->adjust_ph Yes revise_protocol Revise and Repeat Protocol protocol_error->revise_protocol revise_protocol->start ph_ok Solubility Improved? adjust_ph->ph_ok add_cosolvent Step 3: Use Additives - Co-solvents (DMSO, Ethanol) - Detergents (Tween® 20) - Cyclodextrins ph_ok->add_cosolvent No success Success: this compound Solubilized ph_ok->success Yes cosolvent_ok Solubility Improved? add_cosolvent->cosolvent_ok temp_sonication Step 4: Physical Methods - Gentle warming - Sonication cosolvent_ok->temp_sonication No cosolvent_ok->success Yes physical_ok Solubility Improved? temp_sonication->physical_ok physical_ok->success Yes contact_support Contact Technical Support physical_ok->contact_support No

Caption: A stepwise workflow for troubleshooting this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my standard phosphate-buffered saline (PBS). What should I do?

A1: this compound can exhibit poor solubility in neutral aqueous buffers like PBS. The first step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.

  • Recommended Organic Solvents: Dimethyl sulfoxide (DMSO) or ethanol are effective for creating a high-concentration stock of this compound.

  • Protocol:

    • Dissolve this compound in 100% DMSO to create a 10-100 mM stock solution.

    • Vortex briefly until the powder is fully dissolved.

    • For your experiment, dilute the stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting your experimental system.

Q2: I observed precipitation when diluting my this compound stock solution into my aqueous experimental buffer. How can I prevent this?

A2: Precipitation upon dilution indicates that this compound is crashing out of the solution as the solvent environment becomes less favorable.

  • Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of this compound.

  • Use Solubilizing Agents: Incorporating a small amount of a non-ionic detergent or a cyclodextrin in your final aqueous buffer can help maintain this compound solubility.

AdditiveRecommended Starting ConcentrationNotes
Tween® 200.01 - 0.1% (v/v)Can form micelles to encapsulate this compound.
Pluronic® F-680.02 - 0.2% (w/v)A gentle surfactant, often used in cell culture.
HP-β-CD1 - 10 mMForms inclusion complexes with hydrophobic molecules.

Q3: Does the pH of my buffer affect this compound solubility?

A3: Yes, the pH of the buffer can significantly impact the solubility of this compound, especially if the molecule has ionizable groups. The solubility of acidic or basic compounds is highly pH-dependent.

  • For Acidic Compounds: Solubility increases at higher pH (pH > pKa).

  • For Basic Compounds: Solubility increases at lower pH (pH < pKa).

It is recommended to test a range of pH values for your buffer to find the optimal condition for this compound solubility.

Buffer SystempH RangeUse Case
Acetate Buffer3.6 - 5.6For acidic conditions.
MES Buffer5.5 - 6.7A common biological buffer.
HEPES Buffer6.8 - 8.2Widely used in cell culture experiments.
Tris Buffer7.5 - 9.0For basic conditions.

Q4: Can I use heat or sonication to help dissolve this compound?

A4: Yes, these physical methods can aid in dissolution, but they should be used with caution as they can potentially degrade the compound.

  • Gentle Warming: Warming the solution to 37°C can increase the rate of dissolution. Avoid aggressive heating.

  • Sonication: Using a bath sonicator for short bursts (1-2 minutes) can help break up aggregates and enhance dissolution.

Always check the stability of this compound after applying heat or sonication.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the required amount of this compound powder in a sterile microfuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 50 mM).

  • Vortex the tube for 30-60 seconds until the this compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution with a Surfactant

  • Prepare your desired aqueous buffer (e.g., HEPES-buffered saline).

  • Add a surfactant, such as Tween® 20, to a final concentration of 0.05% (v/v).

  • Mix the buffer thoroughly.

  • While vortexing the buffer gently, add the required volume of the this compound stock solution drop by drop to achieve the final working concentration.

  • Ensure the final DMSO concentration remains below 0.5%.

This compound in a Hypothetical Signaling Pathway

This compound is a hypothetical inhibitor of Kinase B in the following signaling pathway. Maintaining its solubility is critical for accurate in-vitro kinase assays.

DOT Diagram: this compound Inhibition of a Kinase Signaling Pathway

G Receptor Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB activates TargetProtein Target Protein KinaseB->TargetProtein phosphorylates CellularResponse Cellular Response TargetProtein->CellularResponse This compound This compound This compound->KinaseB inhibits

Caption: this compound acts as an inhibitor of Kinase B in this signaling cascade.

how to prevent degradation of LS-tetrasaccharide c in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LS-tetrasaccharide c (LSTc). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter related to the stability of LS-tetrasaccharide c in your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Loss of sialic acid from this compound, confirmed by HPLC or Mass Spectrometry. Acidic Conditions: The glycosidic linkage of sialic acid is highly susceptible to acid-catalyzed hydrolysis. Even mildly acidic conditions (pH < 6) can lead to the cleavage of the terminal N-acetylneuraminic acid (Neu5Ac) residue.- Maintain the pH of your solution in the neutral range (pH 6.5-7.5).- Use buffers such as phosphate-buffered saline (PBS) to stabilize the pH.- Avoid the use of acidic reagents or solvents (e.g., trifluoroacetic acid - TFA) in your experimental workflow if possible. If their use is unavoidable, perform the steps at low temperatures (4°C) and for the shortest possible duration.
Elevated Temperature: High temperatures accelerate the rate of hydrolysis, especially in acidic or alkaline solutions.- Store stock solutions of this compound at or below -20°C. For long-term storage, -80°C is recommended.[1]- Avoid repeated freeze-thaw cycles.- During experiments, keep this compound solutions on ice whenever possible.- If heating is required for a reaction, perform a preliminary time-course experiment to determine the minimum required heating time to achieve your desired result while minimizing degradation.
Unexpected degradation of this compound in a complex biological matrix (e.g., cell culture media, serum). Enzymatic Degradation: The sample may contain sialidases (neuraminidases) that specifically cleave sialic acid residues from oligosaccharides.- Add a sialidase inhibitor, such as Zanamivir or Oseltamivir, to your solution. The optimal concentration should be determined empirically for your specific system, but starting concentrations in the low micromolar range are often effective.- Heat-inactivate the biological matrix (e.g., 56°C for 30 minutes for serum) to denature endogenous enzymes, if this does not compromise your experiment.
General decrease in this compound concentration over time, with multiple degradation products observed. Alkaline Conditions: Strongly alkaline conditions (pH > 10) can also lead to the degradation of oligosaccharides through various reaction pathways.- Avoid exposing this compound to strongly basic solutions for extended periods.- If a basic pH is required for an experimental step, neutralize the solution as soon as the step is complete.
Photodegradation: Although less common for oligosaccharides compared to other biomolecules, prolonged exposure to high-intensity light, particularly UV light, may contribute to degradation.- Store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil.- Minimize exposure to direct laboratory light, especially for extended periods.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for LS-tetrasaccharide c in solution?

A1: The primary degradation pathway for this compound in solution is the hydrolysis of the glycosidic bond linking the terminal N-acetylneuraminic acid (sialic acid) to the rest of the oligosaccharide. This results in the formation of asialo-LSTc and free sialic acid. This process is significantly accelerated by acidic conditions and elevated temperatures.

Q2: What are the optimal storage conditions for LS-tetrasaccharide c solutions?

A2: For short-term storage (up to one month), solutions can be stored at -20°C. For long-term storage (up to six months), it is highly recommended to store solutions at -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: How can I detect and quantify the degradation of LS-tetrasaccharide c?

A3: Several analytical techniques can be used to monitor the degradation of this compound:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or anion-exchange HPLC can be used to separate this compound from its degradation products. Quantification can be achieved using UV detection or by derivatizing the oligosaccharides with a fluorescent tag. A common method involves the release of sialic acid by mild acid hydrolysis, followed by derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) and quantification by fluorescence HPLC.

  • Mass Spectrometry (MS): MS can be used to identify and quantify this compound and its degradation products based on their mass-to-charge ratio. This is a highly sensitive and specific method.

Q4: My experiment requires a low pH. How can I minimize this compound degradation?

A4: If a low pH is unavoidable, you can minimize degradation by:

  • Performing the acidic step at the lowest possible temperature (e.g., on ice).

  • Reducing the incubation time in the acidic solution to the absolute minimum required.

  • Neutralizing the solution immediately after the acidic step is complete.

Q5: Are there any chemical modifications that can stabilize LS-tetrasaccharide c?

A5: While not a standard laboratory procedure for routine experiments, chemical modifications can stabilize the sialic acid linkage. For example, amidation or esterification of the carboxylic acid group of sialic acid can reduce its lability. However, these modifications will alter the chemical properties of this compound and may affect its biological activity.

Quantitative Data Summary

The following table summarizes the stability of N-acetylneuraminic acid (Neu5Ac), the terminal sialic acid of this compound, under various conditions. This data can be used as a proxy to estimate the stability of this compound.

pH Temperature (°C) Half-life (t1/2) of Neu5Ac (hours)
2.06072.96
2.090Not specified, but significant degradation
12.060Not specified, but significant degradation
12.0900.93

Data extracted from a study on the degradation kinetics of N-acetylneuraminic acid.

Experimental Protocols

Protocol 1: Stability Testing of LS-tetrasaccharide c in Solution

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a neutral buffer (e.g., 10 mM PBS, pH 7.4) at a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.22 µm syringe filter.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Alkaline Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Incubate the this compound stock solution (in neutral buffer) at 60°C.

    • Photodegradation: Expose the this compound stock solution (in a clear vial) to a calibrated light source (e.g., ICH-compliant photostability chamber).

    • Control: Keep an aliquot of the this compound stock solution at -20°C, protected from light.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Immediately neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.

    • Store the samples at -20°C until analysis.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2) to determine the percentage of this compound remaining and the formation of degradation products.

Protocol 2: HPLC Analysis of LS-tetrasaccharide c Degradation

This protocol describes a method for quantifying this compound and its primary degradation product, asialo-LSTc.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient elution using a buffer system suitable for oligosaccharide separation (e.g., an ion-pairing reagent like triethylamine acetate or a hydrophilic interaction chromatography - HILIC - setup).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 195-210 nm) or a fluorescence detector if using a fluorescent label.

  • Sample Preparation:

    • Thaw the samples from the stability study (Protocol 1).

    • If necessary, dilute the samples to fall within the linear range of the standard curve.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of this compound of known concentrations in the same buffer as the samples.

  • Injection and Analysis:

    • Inject a fixed volume (e.g., 20 µL) of each standard and sample onto the HPLC system.

    • Record the chromatograms and integrate the peak areas for this compound and any degradation products.

  • Data Analysis:

    • Construct a standard curve by plotting the peak area of this compound against its concentration.

    • Determine the concentration of this compound in the unknown samples using the standard curve.

    • Calculate the percentage of this compound remaining at each time point for each stress condition relative to the time zero sample.

Visualizations

Degradation_Pathways cluster_conditions Accelerating Conditions This compound LS-tetrasaccharide c Asialo_this compound Asialo-LSTc This compound->Asialo_this compound Hydrolysis Sialic_Acid N-acetylneuraminic acid This compound->Sialic_Acid Hydrolysis Other_Degradation Other Degradation Products This compound->Other_Degradation Oxidation / Photolysis Low pH (Acidic) Low pH (Acidic) High Temperature High Temperature Sialidases Sialidases High pH (Alkaline) High pH (Alkaline) Oxidizing Agents Oxidizing Agents UV Light UV Light

Caption: Primary degradation pathways of LS-tetrasaccharide c.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_this compound Prepare this compound Solution Acid Acidic pH Prep_this compound->Acid Base Alkaline pH Prep_this compound->Base Heat High Temperature Prep_this compound->Heat Light Light Exposure Prep_this compound->Light Enzyme Sialidase Prep_this compound->Enzyme Sampling Time-point Sampling Acid->Sampling Base->Sampling Heat->Sampling Light->Sampling Enzyme->Sampling HPLC HPLC / MS Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for assessing the stability of LS-tetrasaccharide c.

References

selecting appropriate negative controls for LSTc experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: LSTc Experiments

Welcome to the technical support center for Ligand-Sensing Tethered construct (this compound) experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you select and validate appropriate negative controls, ensuring the reliability and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of negative controls in this compound experiments?

A1: In this compound experiments, negative controls are crucial for establishing a baseline and ensuring that the observed signal is genuinely due to the specific ligand-receptor interaction you are studying.[1][2][3] Their primary roles are:

  • To Define a Baseline: They provide a "zero" or background signal level, which is essential for quantifying the true signal generated by the active this compound.[1]

  • To Rule Out False Positives: Negative controls help confirm that the signal is not caused by non-specific binding, leaky reporter systems, or other experimental artifacts.[1][2] Any significant signal from a negative control indicates a potential issue with the assay's specificity.[1]

  • To Validate Assay Specificity: By demonstrating a lack of signal in the absence of a key component (like a functional binding site), you validate that your assay specifically measures the intended biological interaction.[3][4]

Q2: What are the essential types of negative controls I should consider for my this compound assay?

A2: A robust this compound experiment should include multiple negative controls, each designed to test a different aspect of the assay's specificity. The three most critical types are:

  • Non-Binding Mutant this compound: This is the most rigorous control. It involves mutating key residues in the receptor's binding pocket to abolish or significantly reduce ligand binding.[4][5] This control ensures that the signal is dependent on the specific protein-protein interaction.

  • "Empty Vector" or "Mock" Transfection: This control consists of cells that have undergone the transfection process but with a plasmid that does not contain the this compound construct. It helps identify any background signal originating from the host cells or the reporter system itself in response to the ligand or other assay components.

  • Unstimulated Cells: This involves cells expressing the wild-type this compound but without the addition of the target ligand. This control measures the basal or "leaky" activity of the this compound construct in its "off" state.

The following diagram illustrates how these controls target different stages of the this compound mechanism.

G cluster_system This compound System Components cluster_controls Negative Controls Ligand Ligand This compound This compound Construct (Receptor + Tether + Reporter) Cell Host Cell System Signal Measured Signal Mutant Non-Binding Mutant Mutant->this compound Tests binding specificity Mock Mock Transfection Mock->Cell Tests host cell background Unstimulated Unstimulated Cells Unstimulated->Ligand Tests basal activity

Caption: Logic of Negative Control Application in this compound Assays.

Q3: How do I design an effective non-binding this compound mutant?

A3: Designing a non-binding mutant involves identifying critical residues in the ligand-binding pocket and substituting them to disrupt the interaction without misfolding the protein.

  • Alanine Scanning Mutagenesis: A common technique is to replace key residues with alanine.[5] Alanine's small, non-reactive methyl side chain can remove critical contacts (like hydrogen bonds or salt bridges) without causing major structural changes.[5]

  • Computational Modeling: Use protein structure prediction and molecular docking software to identify residues that form the most critical contacts with the ligand.[6][7] Tools like FoldX can predict how mutations might affect binding affinity (ΔΔG).[6]

  • Literature Review: Check for published studies on your receptor of interest. Often, key binding residues have already been identified and validated by other researchers.

Once you create the mutant, you must validate that it is expressed at similar levels to the wild-type this compound and that it is correctly localized within the cell (e.g., at the plasma membrane).

Troubleshooting Guide

Q4: My negative control is showing a high signal! What are the common causes and solutions?

A4: High background from a negative control compromises your assay's signal-to-noise ratio and can invalidate your results.[8][9] The table below summarizes common causes and troubleshooting steps.

Negative Control Type Potential Cause of High Signal Troubleshooting Steps
Non-Binding Mutant 1. Incomplete Disruption of Binding: The mutation only partially reduced affinity. 2. Constitutive Activity: The mutation locks the receptor in an "on" state. 3. Protein Overexpression: Excessively high expression levels lead to non-specific signaling.1. Design double or triple mutants targeting multiple contact points.[5] 2. Choose a different residue to mutate, avoiding those linked to receptor activation. 3. Titrate the amount of plasmid used in transfection to reduce expression levels. Optimize transfection conditions.[4]
Mock Transfection 1. Endogenous Receptors: The host cells endogenously express a receptor that responds to your ligand. 2. Non-specific Ligand Effects: The ligand is activating other pathways in the cell at the concentration used.1. Use a different cell line that is confirmed to be null for the endogenous receptor. 2. Perform a dose-response curve with the mock-transfected cells to find a ligand concentration that does not elicit a non-specific response.
Unstimulated Cells (WT this compound) 1. High Basal Activity (Leaky System): The this compound construct is inherently unstable and signals in the absence of a ligand. 2. Serum Components: Components in the cell culture media are activating the receptor.1. Re-engineer the tether or reporter components to be more stable in the "off" state. 2. Perform the final stage of the assay in serum-free media or use a charcoal-stripped serum to remove activating factors.

This workflow diagram can help guide your troubleshooting process.

G start High Signal in Negative Control? mutant Is it the Non-Binding Mutant? start->mutant Yes mock Is it the Mock Transfection? mutant->mock No sol_mutant Redesign Mutant (e.g., double mutant) OR Titrate Plasmid DNA mutant->sol_mutant Yes unstim Is it the Unstimulated Control? mock->unstim No sol_mock Switch to Null Cell Line OR Lower Ligand Concentration mock->sol_mock Yes sol_unstim Re-engineer this compound Construct OR Use Serum-Free Media unstim->sol_unstim Yes end Problem Solved unstim->end No (Other issue) sol_mutant->end sol_mock->end sol_unstim->end

Caption: Troubleshooting Workflow for High Negative Control Signal.

Experimental Protocols

Protocol: Validation of a Non-Binding Mutant Negative Control

This protocol outlines the key steps to confirm that your mutant this compound is a valid negative control.

Objective: To verify that the mutant this compound (this compound-mut) does not produce a signal in response to the ligand and is expressed at comparable levels to the wild-type this compound (this compound-WT).

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Plasmids: this compound-WT, this compound-mut, Empty Vector

  • Transfection reagent

  • Cell culture media (with and without serum)

  • Ligand stock solution

  • Lysis buffer and antibodies for Western Blot (e.g., anti-FLAG, anti-actin)

  • Assay-specific detection reagents (e.g., luciferase substrate)

Methodology:

  • Cell Seeding:

    • Seed HEK293 cells into two 96-well plates (one for the functional assay, one for expression analysis) and one 6-well plate (for Western Blot) such that they reach 70-80% confluency on the day of transfection.

  • Transfection:

    • Transfect cells with this compound-WT, this compound-mut, or an Empty Vector control according to your standard protocol. Ensure you have triplicate wells for each condition.

  • Ligand Stimulation (48 hours post-transfection):

    • For the functional assay plate, replace the media with serum-free media.

    • Prepare a serial dilution of the ligand.

    • Add the ligand to the appropriate wells. Include a "no ligand" condition for both this compound-WT and this compound-mut.

    • Incubate for the optimized duration for your specific assay (e.g., 6 hours).

  • Signal Readout:

    • Perform the reporter assay (e.g., measure luminescence for a luciferase reporter).

    • Plot the dose-response curves for both this compound-WT and this compound-mut.

  • Expression Analysis (Western Blot):

    • Lyse the cells from the 6-well plate.

    • Run a Western Blot to detect the expression level of the this compound constructs using an antibody against an epitope tag (e.g., FLAG).

    • Use a loading control (e.g., actin) to ensure equal protein loading.[1]

Acceptance Criteria:

  • The this compound-WT should show a clear, dose-dependent increase in signal upon ligand stimulation.

  • The this compound-mut should show a flat response, with a signal level comparable to the "no ligand" control across all ligand concentrations.

  • The Western Blot should confirm that this compound-WT and this compound-mut are expressed at similar levels.

The diagram below outlines the experimental workflow for this validation.

G cluster_prep cluster_exp cluster_analysis p1 1. Seed Cells (96w & 6w plates) p2 2. Transfect Cells (WT, Mutant, Mock) p1->p2 e1 3. Add Ligand (Dose-Response) p2->e1 a2 6. Western Blot (Expression Check) p2->a2 e2 4. Incubate e1->e2 a1 5. Functional Assay (e.g., Luminescence) e2->a1 a3 7. Data Analysis a1->a3

Caption: Workflow for Validating a Non-Binding Mutant Control.

References

Technical Support Center: Interpreting Off-Target Effects in LSTc Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inhibitors of LSTc (Leukemic Stem Cell Target 'c'). The following resources will help you design experiments, interpret data, and troubleshoot common issues related to potential off-target effects of this compound inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in this compound inhibition studies?

A1: Off-target effects are unintended interactions of a drug or inhibitor with cellular components other than the intended target, in this case, this compound.[1][2] These interactions can lead to misleading experimental results, where the observed phenotype is not due to the inhibition of this compound but rather the modulation of other proteins or pathways.[3][4] This is a significant concern because it can result in the misinterpretation of this compound's biological function and the development of non-specific therapeutic agents with unforeseen side effects.[5][6]

Q2: My this compound inhibitor shows potent cancer cell killing in vitro, but the effect does not correlate with this compound expression levels. Could this be an off-target effect?

A2: Yes, this is a strong indication of a potential off-target effect. If the inhibitor's efficacy is independent of the target's presence, it suggests the compound may be acting through a different mechanism.[3][4] It is crucial to verify that the observed cell death is a direct result of this compound inhibition.

Q3: How can I distinguish between on-target and off-target effects of my this compound inhibitor?

A3: Distinguishing between on-target and off-target effects requires a multi-pronged approach. Key strategies include:

  • Genetic knockdown/knockout: Using techniques like CRISPR-Cas9 or siRNA to eliminate or reduce this compound expression. If the inhibitor still elicits the same effect in this compound-deficient cells, it points to an off-target mechanism.[3][4]

  • Rescue experiments: Overexpressing a modified, inhibitor-resistant version of this compound. If this rescues the cellular phenotype in the presence of the inhibitor, it confirms on-target activity.

  • Biochemical assays: Performing in vitro kinase profiling against a panel of other kinases to assess the inhibitor's selectivity.

  • Transcriptional profiling: Comparing the gene expression changes induced by the inhibitor with those caused by direct this compound knockdown.[5][7]

Troubleshooting Guides

Issue 1: Inconsistent results between different this compound inhibitors.

You are testing two different small molecule inhibitors reported to target this compound, but they produce different phenotypic outcomes in your cell-based assays.

Possible Cause: One or both inhibitors may have distinct off-target profiles that contribute to the observed phenotype.

Troubleshooting Workflow:

start Inconsistent Phenotypes with Two this compound Inhibitors step1 Perform Dose-Response Curves for Both Inhibitors start->step1 step2 Conduct In Vitro Kinase Profiling step1->step2 Correlate IC50 with phenotype step3 Perform this compound Knockdown/Knockout Experiments step2->step3 Assess selectivity step4 Compare Phenotypes of Inhibitors and Genetic Perturbation step3->step4 Compare with inhibitor effect step5 Analyze Overlap in Off-Target Profiles step4->step5 Discrepancy suggests off-targets end_on Identify On-Target Phenotype step5->end_on Shared phenotype likely on-target end_off Characterize Off-Target Effects step5->end_off Unique phenotypes likely off-target

Caption: Troubleshooting inconsistent inhibitor results.

Experimental Protocols:

  • In Vitro Kinase Profiling:

    • Prepare your this compound inhibitor at a concentration of 1 µM.

    • Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a panel of at least 100 different kinases.

    • The service will typically perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase by your compound.

    • Analyze the results to identify any kinases that are significantly inhibited besides this compound.

  • CRISPR-Cas9 Mediated Knockout of this compound:

    • Design and clone two to three different single-guide RNAs (sgRNAs) targeting distinct exons of the this compound gene into a Cas9 expression vector.

    • Transfect the sgRNA/Cas9 constructs into your target cell line.

    • Select single-cell clones and expand them.

    • Validate this compound knockout in each clone by Western blot and Sanger sequencing of the target locus.

    • Treat the knockout and wild-type control cells with your this compound inhibitor and assess the phenotype of interest (e.g., cell viability, apoptosis).

Data Presentation:

Table 1: Kinase Selectivity Profile of Inhibitor A and Inhibitor B

KinaseInhibitor A (% Inhibition @ 1µM)Inhibitor B (% Inhibition @ 1µM)
This compound 95% 92%
Kinase X85%10%
Kinase Y15%88%
Kinase Z5%8%

This hypothetical data suggests that while both inhibitors potently inhibit this compound, they have different off-target profiles, which could explain the divergent phenotypes.

Issue 2: Observed phenotype is more potent than expected based on this compound inhibition.

The IC50 value for cell viability is significantly lower than the Ki for this compound enzymatic inhibition.

Possible Cause: This could be due to the inhibition of other critical cellular targets (off-target effects) or that this compound is part of a signaling pathway that exhibits significant signal amplification.

Deconvolution Workflow:

start Potent Phenotype with Weak this compound Ki step1 Validate On-Target Engagement in Cells (e.g., phospho-LSTc substrate antibody) start->step1 step2 Generate an Inhibitor-Resistant this compound Mutant step1->step2 Confirm target inhibition at relevant concentrations step3 Perform Rescue Experiment step2->step3 step4a Phenotype Rescued step3->step4a Yes step4b Phenotype Not Rescued step3->step4b No end_on Phenotype is On-Target (Consider Signal Amplification) step4a->end_on end_off Phenotype is Off-Target step4b->end_off

Caption: Deconvoluting potent cellular effects.

Experimental Protocol:

  • Generation of an Inhibitor-Resistant this compound Mutant and Rescue Experiment:

    • Based on the predicted binding mode of your inhibitor to this compound, identify a "gatekeeper" residue in the ATP-binding pocket.

    • Use site-directed mutagenesis to mutate this residue to a bulkier amino acid (e.g., T338M).

    • Confirm that the mutant this compound protein is resistant to your inhibitor in an in vitro kinase assay while retaining its catalytic activity.

    • Generate a stable cell line with endogenous this compound knocked down (using shRNA) and expressing either wild-type this compound or the inhibitor-resistant this compound mutant.

    • Treat both cell lines with a dose-response of your inhibitor.

    • If the cells expressing the resistant mutant are no longer sensitive to the inhibitor, this confirms the phenotype is on-target.

This compound Signaling Pathway and Points of Off-Target Interference

The diagram below illustrates a hypothetical signaling cascade involving this compound and highlights potential nodes where an off-target effect of an this compound inhibitor could interfere.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase This compound This compound (Target) UpstreamKinase->this compound Activates Substrate This compound Substrate This compound->Substrate Phosphorylates TF Transcription Factor Substrate->TF OffTarget1 Off-Target Kinase 1 OffTarget2 Off-Target Protein 2 Gene Gene Expression (Proliferation, Survival) TF->Gene LSTcInhibitor This compound Inhibitor LSTcInhibitor->this compound On-Target Inhibition LSTcInhibitor->OffTarget1 Off-Target Inhibition LSTcInhibitor->OffTarget2 Off-Target Inhibition

Caption: Hypothetical this compound signaling pathway.

This guide provides a starting point for addressing potential off-target effects in your this compound inhibition studies. Rigorous validation is essential for accurately interpreting your results and advancing your research or drug development program.

References

Technical Support Center: Quantifying Cell Surface Markers in Lysosomal Storage Disorders

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of cell surface markers in the context of Lysosomal Storage Disorders (LSTs).

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Question 1: I am not detecting a significant difference in the cell surface marker signal between my control and LST patient-derived cells using flow cytometry. What could be the problem?

Answer:

Several factors could contribute to the lack of a discernible difference in your flow cytometry signal. Here is a step-by-step guide to troubleshoot this issue:

Potential Causes and Solutions:

Potential Cause Recommended Solution
Low Abundance of the Target Marker The specific cell surface molecule you are targeting may not be significantly altered on the plasma membrane in the particular LST or cell type you are studying. Consider investigating alternative biomarkers.[1][2][3][4]
Antibody Issues The primary antibody may have low affinity, be non-specific, or used at a suboptimal concentration. Validate your antibody's specificity and perform a titration experiment to determine the optimal concentration.[5][6]
Inadequate Instrument Settings The flow cytometer's laser power, filter sets, and photomultiplier tube (PMT) voltages may not be optimized for detecting your fluorophore. Ensure your instrument settings are appropriate for the fluorochrome you are using.[7]
Cell Viability and Quality Poor cell viability can lead to non-specific antibody binding and altered cell surface protein expression. Always check cell viability before and after staining.
Fixation and Permeabilization Artifacts If you are performing intracellular staining simultaneously, the fixation and permeabilization steps can affect cell surface epitopes. If possible, stain for surface markers before fixation and permeabilization.[7]

Question 2: I am observing high background fluorescence in my immunofluorescence staining of cell surface markers. How can I reduce it?

Answer:

High background fluorescence can obscure your specific signal. Here are some common causes and how to address them:

Potential Causes and Solutions:

Potential Cause Recommended Solution
Non-specific Antibody Binding The primary or secondary antibody may be binding to off-target sites. Increase the concentration and duration of your blocking step. Using a blocking serum from the same species as the secondary antibody is recommended.[6][8]
Antibody Concentration Too High Using too much primary or secondary antibody can lead to increased background. Titrate your antibodies to find the lowest concentration that still provides a specific signal.[6]
Autofluorescence Some cell types or culture media components can be inherently fluorescent. Image an unstained control sample to assess the level of autofluorescence and consider using a longer wavelength fluorophore.[9]
Inadequate Washing Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background noise. Increase the number and duration of your wash steps.[10]
Issues with Secondary Antibody The secondary antibody may be cross-reacting with endogenous immunoglobulins on the cell surface. Consider using a secondary antibody that has been pre-adsorbed against the species of your sample.[6]

Question 3: My quantification of a specific glycosphingolipid (GSL) on the cell surface is not reproducible between experiments. What are the possible reasons?

Answer:

Reproducibility is key in quantitative studies. Variations in GSL quantification can arise from several sources:

Potential Causes and Solutions:

Potential Cause Recommended Solution
Cell Culture Conditions The expression of GSLs can be sensitive to cell density, passage number, and media composition. Maintain consistent cell culture practices for all experiments.
Lipid Extraction Inefficiency If you are using methods that require lipid extraction, such as mass spectrometry or HPLC, variations in the extraction efficiency can lead to inconsistent results. Ensure your extraction protocol is robust and standardized.[11]
Antibody or Lectin Variability If using a GSL-specific antibody or lectin for detection, batch-to-batch variability can be a source of inconsistency. Validate each new lot of antibody or lectin.
Instrument Calibration For techniques like flow cytometry and mass spectrometry, instrument performance can drift over time. Calibrate your instrument regularly using standardized beads or compounds.
Complex GSL Profiles Cells express a complex mixture of GSLs, and the expression can vary between individual cells and populations.[11][12][13] This inherent biological variability can contribute to experimental variation. Analyze a sufficiently large number of cells or samples to obtain statistically significant results.

FAQs

Q1: What are the main challenges in quantifying cell surface markers in LSTs?

A1: The primary challenges include:

  • Low Abundance and Heterogeneity: Many cell surface markers associated with LSTs are not simple up-or-down regulated proteins but are often lipids like glycosphingolipids (GSLs) that have complex expression patterns and may only be subtly altered.[11][13]

  • Lack of Specific Reagents: There is a limited availability of highly specific antibodies or other affinity reagents for many of the accumulating substrates, particularly for specific GSLs.

  • Dynamic Nature of the Plasma Membrane: The composition of the cell surface is not static and can be influenced by various factors, including the cell cycle and culture conditions, making it challenging to obtain consistent measurements.

  • Secondary vs. Primary Accumulation: It can be difficult to distinguish between the primary accumulating substrate on the cell surface and secondary changes in the plasma membrane proteome or lipidome that occur as a consequence of the lysosomal dysfunction.[1][2][3]

Q2: Which techniques are most suitable for quantifying cell surface markers in LST research?

A2: The choice of technique depends on the specific marker and the research question:

  • Flow Cytometry: Ideal for high-throughput quantification of protein and some lipid markers on a single-cell level, especially when using fluorescently labeled antibodies or lectins.[14][15][16][17]

  • Mass Spectrometry (MS): A powerful tool for the detailed structural analysis and quantification of lipids, including GSLs, without the need for specific antibodies.[1][11][18]

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify different lipid species, often in conjunction with MS.[12]

  • Immunofluorescence Microscopy: While primarily a qualitative technique for visualizing the localization of markers, it can be made semi-quantitative with appropriate image analysis software.[19]

Q3: How do I choose a reliable biomarker for cell surface quantification in a specific LST?

A3: Selecting a good biomarker is crucial. Consider the following:

  • Direct vs. Indirect Biomarkers: A direct biomarker is the accumulating substrate itself (e.g., a specific GSL). An indirect biomarker is a molecule that changes as a secondary consequence of the disease.[2][3] Direct biomarkers are often more specific.

  • Literature Review: Investigate what markers have been previously reported for the LST you are studying.

  • Analytical Feasibility: Choose a marker for which you have the appropriate detection reagents (e.g., a specific antibody) and instrumentation.

  • Correlation with Disease Severity: A good biomarker should ideally correlate with the clinical or cellular phenotype of the disease.[4]

Q4: Can I use intracellular lysosomal markers to infer changes on the cell surface?

A4: While there is a connection between lysosomal function and the cell surface, directly inferring cell surface changes from intracellular markers is not straightforward. Lysosomal dysfunction can lead to alterations in cellular trafficking pathways, which may indirectly affect the composition of the plasma membrane.[20] However, for direct and quantitative assessment of the cell surface, it is essential to use methods that specifically target and measure molecules on the plasma membrane. A novel method called tagless LysoIP allows for the isolation of intact lysosomes for profiling, which could then be correlated with parallel cell surface analyses.[21][22][23]

Quantitative Data Summary

Table 1: Relative Abundance of Neutral Glycosphingolipids in Lymphocyte Subpopulations

This table summarizes the relative amounts of different neutral glycosphingolipids found in B- and T-lymphocytes, highlighting that while the types of GSLs are similar, their quantities can differ significantly between cell types.[12]

GlycosphingolipidB-Cells (Relative Amount)T-Cells (Relative Amount)
Monohexosylceramide++++
Lactosylceramide+++++++
Trihexosylceramide+++
Globoside++++
Paragloboside+++
+ indicates relative abundance.

Experimental Protocols

Protocol 1: Flow Cytometry for Cell Surface Glycosphingolipid Quantification

This protocol provides a general framework for quantifying a specific GSL on the cell surface using an indirect immunofluorescence approach with flow cytometry.[14]

  • Cell Preparation:

    • Harvest cells and wash twice with ice-cold PBS containing 1% Bovine Serum Albumin (BSA) (FACS buffer).

    • Resuspend cells to a concentration of 1x10^6 cells/mL in FACS buffer.

  • Primary Antibody Incubation:

    • Add the primary antibody specific to the GSL of interest at its predetermined optimal concentration.

    • Incubate for 30-60 minutes on ice, protected from light.

  • Washing:

    • Wash the cells three times with 1 mL of cold FACS buffer to remove unbound primary antibody. Centrifuge at 300 x g for 5 minutes between washes.

  • Secondary Antibody Incubation:

    • Resuspend the cell pellet in FACS buffer containing the fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG).

    • Incubate for 30 minutes on ice, protected from light.

  • Final Washes and Resuspension:

    • Wash the cells three times with cold FACS buffer.

    • Resuspend the final cell pellet in 500 µL of FACS buffer.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer, ensuring to include appropriate controls (unstained cells, isotype control, and cells stained with secondary antibody only).

Protocol 2: Immunofluorescence Staining of a Cell Surface Protein

This protocol outlines the steps for visualizing a cell surface protein using immunofluorescence microscopy.

  • Cell Culture:

    • Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Blocking:

    • Wash the cells three times with PBS.

    • Block non-specific binding sites by incubating with a blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against the cell surface protein in the blocking buffer.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the coverslips three times with PBS containing 0.1% Tween-20.

  • Secondary Antibody Incubation:

    • Incubate with a fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

  • Nuclear Staining (Optional):

    • Incubate with a nuclear stain like DAPI for 5-10 minutes.

  • Mounting:

    • Wash the coverslips three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence microscope with the appropriate filters.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Culture (Control vs. LST) harvesting Cell Harvesting cell_culture->harvesting blocking Blocking harvesting->blocking mass_spec Mass Spectrometry harvesting->mass_spec primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab flow_cytometry Flow Cytometry secondary_ab->flow_cytometry if_microscopy IF Microscopy secondary_ab->if_microscopy quantification Quantification flow_cytometry->quantification if_microscopy->quantification mass_spec->quantification comparison Comparison (Control vs. LST) quantification->comparison

Caption: Experimental workflow for quantifying cell surface markers.

troubleshooting_workflow start Weak or No Signal in Flow Cytometry check_controls Are controls (positive/negative) behaving as expected? start->check_controls check_antibody Is the antibody validated and titrated? check_controls->check_antibody Yes solution_controls Troubleshoot staining protocol (blocking, washing, etc.) check_controls->solution_controls No check_instrument Are instrument settings (lasers, filters, PMTs) optimal? check_antibody->check_instrument Yes solution_antibody Validate antibody or try a different clone/source. check_antibody->solution_antibody No check_target Is the target marker expected to be present on the cell surface? check_instrument->check_target Yes solution_instrument Optimize instrument settings using compensation beads. check_instrument->solution_instrument No solution_target Consider alternative biomarkers or cell types. check_target->solution_target No end Signal Improved check_target->end Yes

Caption: Troubleshooting weak flow cytometry signals.

signaling_pathway cluster_lysosome Lysosome cluster_trafficking Cellular Trafficking cluster_cell_surface Cell Surface cluster_signaling Downstream Effects lysosomal_enzyme Deficient Lysosomal Enzyme substrate_accumulation Substrate Accumulation (e.g., GSL) lysosomal_enzyme->substrate_accumulation Leads to altered_trafficking Altered Vesicular Trafficking substrate_accumulation->altered_trafficking altered_surface Altered Cell Surface Composition altered_trafficking->altered_surface impaired_signaling Impaired Cell Signaling altered_surface->impaired_signaling

References

addressing steric hindrance in LSTc-receptor binding experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in LSTc-receptor binding experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect my this compound-receptor binding experiment?

A1: Steric hindrance refers to the obstruction of a chemical reaction or interaction due to the physical size and shape of molecules. In the context of this compound-receptor binding, it can prevent the this compound ligand and its receptor from achieving the optimal orientation and proximity required for binding. This can lead to erroneously low binding affinity measurements, reduced signal in assays, or a complete lack of detectable interaction. Steric effects can arise from factors like high ligand density on a surface, inappropriate linker lengths, or bulky molecular structures near the binding interface.[1][2]

Q2: My Surface Plasmon Resonance (SPR) assay shows a weak signal. Could this be due to steric hindrance?

A2: Yes, a weak signal in SPR can be a symptom of steric hindrance. If the density of the immobilized ligand on the sensor chip is too high, individual receptor molecules in the analyte solution may be blocked from accessing all available binding sites.[1] Conversely, a ligand density that is too low will also result in a weak signal.[1] It is crucial to find the optimal surface density to balance signal strength and accessibility.[1]

Q3: In my Isothermal Titration Calorimetry (ITC) experiment, the heats of injection are very large and the baseline does not return to zero. Is this related to steric hindrance?

A3: While not a direct measure of steric hindrance in the same way as surface-based assays, these ITC issues can be related to suboptimal experimental setup that can exacerbate steric effects. Very high reactant concentrations can lead to large injection heats that make it difficult for the system to return to equilibrium.[3] If the titrant is a bulky macromolecule, a slow stirring rate might not allow for proper diffusion and binding, which could be compounded by steric challenges. Additionally, a significant mismatch between the buffers of the ligand and the macromolecule can cause large heats of dilution, masking the actual binding signal.[3][4]

Q4: How does the length of a chemical linker used to immobilize this compound affect steric hindrance?

A4: The linker's length and flexibility are critical. A short linker may not provide enough space for the receptor to bind without clashing with the surface or neighboring ligands. Conversely, while a longer, flexible linker can provide better access to the binding site, excessively long linkers can become entangled or shroud the ligand, also decreasing binding events.[5][6] The optimal linker length creates a balance, providing sufficient distance from the surface to avoid hindrance while minimizing negative effects like entanglement.[5][7]

Troubleshooting Guides

This section provides detailed guidance for specific experimental techniques where steric hindrance is a common issue.

Guide 1: Surface Plasmon Resonance (SPR)

Problem: Low signal, poor reproducibility, or unexpected kinetic measurements.

Possible Cause: Suboptimal ligand density on the sensor chip leading to steric hindrance or mass transport limitations.

Troubleshooting Steps:

  • Optimize Ligand Immobilization Density: A high ligand density is not always better. While it can increase the signal, it often leads to steric hindrance, preventing proper binding.[1]

    • Recommendation: Perform a ligand density titration. Test a range of ligand concentrations during the immobilization step to find a density that provides a reliable signal without causing steric hindrance. For kinetic measurements, a lower density surface that yields a maximum response (Rmax) of around 100-150 RU is often recommended to avoid issues like analyte rebinding.[8]

  • Select Appropriate Surface Chemistry: The type of sensor chip surface can influence ligand orientation and spacing.

    • Recommendation: Use sensor chips with surface chemistries designed to reduce non-specific binding and provide better control over ligand presentation, such as carboxymethylated dextran (CM5) chips.[1]

  • Adjust Flow Rate: A very high flow rate can cause turbulence, while a very low flow rate might not be sufficient to overcome mass transport limitations, where the rate of analyte diffusion to the surface limits the observed binding rate.

    • Recommendation: Optimize the flow rate. For kinetic experiments, using a higher flow rate can help minimize mass transport effects.[9]

  • Use Blocking Agents: Unreacted sites on the sensor chip can contribute to non-specific binding, which can be mistaken for specific interaction.

    • Recommendation: After immobilizing the ligand, use a blocking agent like ethanolamine to deactivate any remaining active surface groups.[1]

Guide 2: Isothermal Titration Calorimetry (ITC)

Problem: Distorted binding isotherms, inconsistent peak sizes, or a drifting baseline.

Possible Cause: While not a surface technique, issues related to concentration, aggregation, and buffer mismatch can mimic or be influenced by steric factors.

Troubleshooting Steps:

  • Optimize Reactant Concentrations: Concentrations that are too high can lead to injection heats that are out of the dynamic range of the instrument.

    • Recommendation: Aim for a "c-window" (c = [Macromolecule] * n * Ka) between 10 and 1000 for optimal data quality. If initial experiments show very large heats, reduce the concentrations of both the ligand and the macromolecule.[10]

  • Ensure Buffer Matching: Mismatched buffers between the syringe and cell solutions are a primary cause of large heats of dilution, which can obscure the binding signal.[4]

    • Recommendation: Dialyze both the ligand and the receptor against the same buffer batch before the experiment. Use this dialysate to dissolve the ligand to ensure a perfect match.[10]

  • Adjust Stirring Speed: For large, bulky molecules, diffusion can be slow.

    • Recommendation: A typical stirring rate for protein solutions is between 200 and 300 rpm. If aggregation or fibrillation is a concern, consider reducing or stopping the stirring and increasing the interval between injections to 10-15 minutes to allow for equilibration.

Guide 3: Förster Resonance Energy Transfer (FRET)

Problem: Low or no FRET signal despite known interaction.

Possible Cause: The distance or orientation between the donor and acceptor fluorophores is suboptimal, potentially due to steric hindrance from the proteins themselves or the linkers used.

Troubleshooting Steps:

  • Re-evaluate Fluorophore Placement: FRET is highly dependent on the distance (typically 1-10 nm) and orientation between the donor and acceptor.

    • Recommendation: If possible, create several constructs with the fluorescent proteins or labels attached at different locations (e.g., N-terminus vs. C-terminus) to find a pair that yields a robust FRET signal upon binding.

  • Optimize Linker Design: The linkers connecting the fluorophores to the proteins of interest can influence their proximity and orientation.

    • Recommendation: Experiment with linkers of varying lengths and flexibilities. A more flexible linker might allow the fluorophores to adopt a conformation more suitable for FRET.

  • Address Environmental Sensitivity: The fluorescence of many labels can be affected by the local environment (pH, ionic strength).[11]

    • Recommendation: Perform control experiments to ensure that changes in FRET are due to binding and not an artifact of environmental changes upon complex formation.

  • Minimize Spectral Bleed-through: Ensure that the donor emission is not bleeding into the acceptor channel and that the acceptor is not being directly excited by the donor's excitation wavelength.[12]

    • Recommendation: Choose a FRET pair with minimal spectral overlap and use appropriate filter sets and controls to correct for any bleed-through.[12]

Data Presentation

Summarizing quantitative data in a structured format is crucial for comparing experimental outcomes and optimizing protocols.

Table 1: Impact of Ligand Density and Linker Length on Receptor Binding (This table is illustrative, based on principles from studies on multivalent binding.[5][6])

Ligand Surface DensityLinker LengthExpected OutcomeRationale
HighShortLow Binding High steric hindrance; receptors are physically blocked from accessing binding sites.
HighLongModerate Binding Reduced steric hindrance, but potential for linker entanglement or ligand shrouding.[5][6]
LowShortLow Binding Low signal due to insufficient binding events, though individual sites are accessible.
LowLongOptimal Binding Sufficient spacing to avoid steric hindrance and adequate linker length for proper orientation.

Table 2: Summary of Troubleshooting Strategies for Common Binding Assays

AssayCommon ProblemPotential Cause Related to Steric HindranceRecommended Solution
SPR Weak signal / Poor fitLigand density too high or too low.Titrate ligand concentration during immobilization to find the optimal surface density.[1]
ITC Large heats of dilutionBuffer mismatch obscuring binding heats.Dialyze both components in the exact same buffer.[10]
ITC Incomplete peak returnReactant concentrations too high.Decrease concentrations of reactants to stay within the instrument's dynamic range.
FRET No FRET signalSuboptimal distance/orientation of fluorophores.Re-engineer constructs with fluorophores at different positions or use linkers of varying length/flexibility.
Experimental Protocols
Protocol 1: Optimizing Ligand Density in SPR
  • Chip Preparation: Activate the sensor chip surface (e.g., CM5) with a 1:1 mixture of NHS/EDC.[8]

  • Ligand Dilution: Prepare several dilutions of the this compound-containing ligand in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0). Concentrations might range from 1 µg/mL to 50 µg/mL.

  • Test Injections: On different flow cells, inject the various ligand dilutions for a short contact time (e.g., 30-60 seconds) at a low flow rate (e.g., 5 µL/min).[8]

  • Measure Immobilization Level: Record the response units (RU) of immobilized ligand for each concentration.

  • Analyte Binding Test: Inject the receptor analyte over each flow cell at a concentration known to cause binding.

  • Evaluate Performance: Compare the binding signals and sensorgram shapes. Select the immobilization level that gives a clear, reproducible binding signal without signs of mass transport limitation or steric hindrance (e.g., non-saturating binding curves).

  • Deactivation: Deactivate any remaining active sites on all flow cells with an injection of ethanolamine.[8]

Protocol 2: Standard ITC Experiment
  • Sample Preparation:

    • Prepare a sufficient quantity of buffer for dialysis and for dissolving/diluting samples.

    • Dialyze the receptor protein and the this compound ligand solution against the same buffer for several hours or overnight at 4°C.

    • After dialysis, determine the concentrations of both solutions accurately.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells with detergent and water.

    • Set the experimental temperature and allow the instrument to equilibrate until a stable baseline is achieved.

  • Loading Samples:

    • Load the receptor solution into the sample cell, ensuring no bubbles are introduced.

    • Load the this compound ligand solution into the injection syringe, again avoiding bubbles.

  • Titration:

    • Perform an initial small injection (e.g., 0.5-1 µL) to remove any material that may have diffused from the syringe.

    • Begin the titration experiment with a series of injections (e.g., 20-30 injections of 2-3 µL each) with sufficient spacing between them (e.g., 150-180 seconds) to allow the signal to return to baseline.[13]

  • Control Experiment: Perform a control titration by injecting the ligand solution into the buffer-filled sample cell to measure the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the binding data and fit the resulting isotherm to an appropriate binding model to determine the stoichiometry (n), binding affinity (Ka), and enthalpy (ΔH).

Visualizations

Diagrams of Pathways and Workflows

LSTc_Binding_Pathway This compound This compound Ligand Receptor Cell Surface Receptor (e.g., JCV VP1) This compound->Receptor Binding Complex This compound-Receptor Complex Receptor->Complex Endocytosis Clathrin-Dependent Endocytosis Complex->Endocytosis Initiates Signaling Downstream Signaling & Viral Entry Endocytosis->Signaling

Caption: this compound binding to its receptor initiates internalization.

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Start Start Activate Activate Chip Surface (e.g., NHS/EDC) Start->Activate Immobilize Immobilize Ligand (this compound) - Optimize Density - Activate->Immobilize Block Block Surface (Ethanolamine) Immobilize->Block Inject Inject Analyte (Receptor) - Concentration Series - Block->Inject Regenerate Regenerate Surface Inject->Regenerate Dissociation Regenerate->Inject Next Cycle Data Acquire Sensorgram Data Regenerate->Data Fit Fit Data to Kinetic Model Data->Fit Results Determine ka, kd, KD Fit->Results

Caption: Standard workflow for an SPR binding experiment.

Troubleshooting_Steric_Hindrance rect_node rect_node Start Low or No Binding Signal? AssayType Surface-Based Assay? (e.g., SPR) Start->AssayType SolutionAssay Solution-Based Assay? (e.g., ITC, FRET) AssayType->SolutionAssay No HighDensity High Ligand Density? AssayType->HighDensity Yes ConcentrationIssue Reactant Conc. Too High? SolutionAssay->ConcentrationIssue Yes LinkerIssue Linker Too Short or Too Long? HighDensity->LinkerIssue No Sol_Density Reduce Ligand Density on Surface HighDensity->Sol_Density Yes Sol_Linker Test Different Linker Lengths LinkerIssue->Sol_Linker Yes FluorophoreIssue FRET Pair Orientation Issue? ConcentrationIssue->FluorophoreIssue No (FRET) Sol_Conc Reduce Reactant Concentrations ConcentrationIssue->Sol_Conc Yes Sol_Fluorophore Re-engineer FRET Constructs FluorophoreIssue->Sol_Fluorophore Yes

Caption: Decision tree for troubleshooting steric hindrance.

References

Validation & Comparative

Validating the Specificity of LSTc Binding to JC Virus VP1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The human JC polyomavirus (JCPyV) is the etiological agent of Progressive Multifocal Leukoencephalopathy (PML), a fatal demyelinating disease of the central nervous system that primarily affects immunocompromised individuals.[1] The initial and critical step in JCPyV infection is the attachment of the viral capsid protein VP1 to host cell receptors.[2] Extensive research has identified the lactoseries tetrasaccharide c (LSTc), a linear pentasaccharide terminating in an α2,6-linked sialic acid, as the primary and high-affinity receptor for JCPyV VP1.[1][3] This guide provides a comparative analysis of the experimental data validating the specificity of this interaction, offering insights for researchers developing antiviral therapies targeting viral entry.

Comparative Binding of JCPyV VP1 to Sialylated Glycans

While this compound is the principal receptor, JCPyV VP1 can interact with other sialylated glycans, albeit with demonstrably lower affinity. This differential binding affinity is a key determinant of viral infectivity.[4] The following table summarizes the comparative binding characteristics of JCPyV VP1 to this compound and other representative glycans.

GlycanLinkageBinding Affinity (VP1)Functional Significance for InfectionSupporting Experimental Evidence
Lactoseries Tetrasaccharide c (this compound) α2,6-linked sialic acidHigh Primary functional receptor for attachment and entry. [1][2]Glycan array screening, viral infectivity assays, co-crystallization.[1][3]
Ganglioside GM1 α2,3-linked sialic acidLowCan bind to VP1 but with significantly lower affinity than this compound; its role as a primary receptor is not supported.[4]NMR spectroscopy, competitive infection assays.[4]
Other α2,3-linked Sialic Acids α2,3-linkedVery LowWeak interactions have been observed, but they are not considered functionally significant for robust infection compared to this compound.[1]Glycan array screening with VP1 pentamers showed no significant binding.[5]
Gangliosides (GM2, GM3, GD1a, etc.) VariousWeak to negligibleWhile some weak binding to certain gangliosides has been reported in VLP-based assays, these interactions are not sufficient to mediate efficient infection.[1][5]Glycan array screening, virus overlay assays.[5]

Experimental Validation of this compound Binding Specificity

A multi-pronged approach has been employed to unequivocally establish this compound as the specific receptor for JCPyV VP1. The following diagram illustrates a typical experimental workflow.

G Experimental Workflow for Validating this compound-VP1 Binding Specificity cluster_0 Initial Screening & Identification cluster_1 Functional Validation cluster_2 Structural & Biophysical Characterization A Glycan Microarray Analysis with recombinant VP1 pentamers B Identification of this compound as the primary binding partner A->B High signal intensity C Viral Infectivity Assays in permissive glial cells B->C J Hemagglutination Assay with wild-type vs. mutant pseudoviruses B->J D Inhibition of infection with soluble this compound or this compound analogs C->D Pre-incubation E Mutagenesis of VP1 This compound-binding residues F Loss of cell binding and viral infectivity E->F G Co-crystallization of VP1-LSTc Complex H High-resolution structural determination (X-ray crystallography) G->H I Mapping of specific molecular interactions H->I K Mutants fail to agglutinate red blood cells J->K

Caption: Workflow for validating JCPyV VP1-LSTc binding specificity.

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are summaries of key experimental protocols used to validate the JCPyV VP1-LSTc interaction.

Glycan Microarray Analysis
  • Objective: To identify the specific carbohydrate structures recognized by JCPyV VP1 from a large library of glycans.

  • Methodology:

    • Recombinant JCPyV VP1 pentamers are expressed and purified.[1]

    • The purified pentamers are applied to a glycan microarray slide containing a diverse library of lipid-linked sialylated oligosaccharides.[1][5]

    • Binding is detected using a fluorescently labeled antibody specific for an epitope tag on the VP1 protein.

    • The fluorescence intensity at each glycan spot is quantified to determine the binding specificity and avidity.[1]

  • Outcome: These arrays have consistently shown that JCPyV VP1 binds with high specificity to α2,6-linked this compound.[1][5]

Viral Infectivity Assays
  • Objective: To determine if the interaction with this compound is essential for viral entry and subsequent infection.

  • Methodology:

    • Permissive cells, such as SVG-A human glial cells, are pre-incubated with soluble this compound or a control glycan.[4]

    • The cells are then challenged with infectious JCPyV.

    • After a set incubation period (e.g., 72 hours), the level of infection is quantified by detecting the expression of viral proteins (e.g., VP1 or Large T antigen) via immunofluorescence or quantitative PCR.[6][7]

  • Outcome: Pre-incubation with soluble this compound competitively inhibits JCPyV infection, demonstrating that the virus utilizes this glycan for entry.[4]

Site-Directed Mutagenesis of VP1
  • Objective: To confirm the functional importance of the specific amino acid residues in VP1 that interact with this compound.

  • Methodology:

    • Based on the crystal structure of the VP1-LSTc complex, key amino acid residues in the this compound binding pocket are identified.[1][3]

    • These residues are mutated using site-directed mutagenesis.

    • The mutant VP1 proteins are expressed and reconstituted into pentamers or pseudoviruses.[2][8]

    • The ability of the mutant proteins/pseudoviruses to bind to host cells and mediate infection is assessed using flow cytometry and infectivity assays.[2]

  • Outcome: Mutations in the this compound binding site drastically reduce or abolish cell binding and viral infectivity, confirming the critical role of these specific interactions.[1][2]

Hemagglutination Assay
  • Objective: To assess the ability of JCPyV to bind to sialic acids present on the surface of red blood cells (RBCs).

  • Methodology:

    • JCPyV pseudoviruses (wild-type and mutants with altered this compound binding) are serially diluted.[2]

    • The diluted pseudoviruses are mixed with a suspension of human red blood cells.

    • The mixture is observed for hemagglutination (the cross-linking and clumping of RBCs), which indicates binding of the virus to sialic acids on the cell surface.

  • Outcome: Wild-type JCPyV effectively agglutinates RBCs, while mutants with impaired this compound binding fail to do so, providing further evidence for the essential role of sialic acid binding in viral attachment.[2][8]

JCPyV VP1-LSTc Interaction Pathway

The interaction between JCPyV VP1 and this compound is a highly specific molecular event that initiates viral entry. The following diagram illustrates this key interaction.

G JCPyV VP1 Interaction with Host Cell Receptors cluster_0 Viral Particle cluster_1 Host Cell Membrane VP1 JCPyV VP1 Pentamer This compound This compound Receptor (α2,6-sialic acid) VP1->this compound High-affinity binding (Primary Attachment) Receptor5HT2A 5-HT2A Receptor This compound->Receptor5HT2A Co-receptor interaction Entry Viral Entry Receptor5HT2A->Entry Clathrin-mediated Endocytosis

Caption: JCPyV VP1 binding to this compound and subsequent cell entry.

Conclusion

The collective evidence from glycan arrays, infectivity assays, structural biology, and mutagenesis studies provides a robust validation of the high specificity of JCPyV VP1 for its this compound receptor. While interactions with other sialylated glycans can occur, they are of significantly lower affinity and do not appear to be the primary drivers of infection. This detailed understanding of the VP1-LSTc interaction provides a solid foundation for the rational design of antiviral drugs, such as this compound analogs or small molecules, that can competitively inhibit this crucial first step of JCPyV infection and potentially offer a therapeutic strategy for PML.[9]

References

LSTc Exhibits Superior Affinity for Polyomavirus Capsids Compared to LSTb, Dictating Viral Infectivity

Author: BenchChem Technical Support Team. Date: November 2025

Researchers in virology and drug development now have a clearer understanding of the critical molecular interactions that govern polyomavirus entry into host cells. A comprehensive comparison of two closely related sialylated glycans, Lactoseries tetrasaccharide c (LSTc) and Lactoseries tetrasaccharide b (LSTb), reveals a significant disparity in their affinity for polyomavirus capsids, with this compound emerging as the primary functional receptor for viruses like the JC polyomavirus (JCPyV). This preferential binding is a key determinant of viral tropism and infectivity, offering a promising target for antiviral therapies.

The human JC polyomavirus is the causative agent of progressive multifocal leukoencephalopathy (PML), a fatal demyelinating disease that affects immunocompromised individuals. The initiation of JCPyV infection is critically dependent on the attachment of the viral capsid protein VP1 to specific glycan receptors on the surface of host cells. Extensive research has identified this compound, a pentasaccharide containing a terminal α2,6-linked sialic acid, as the specific recognition motif for JCPyV.[1][2] In contrast, LSTb, which differs only in the linkage of the terminal sialic acid (α2,3-linked), demonstrates negligible binding and fails to facilitate viral entry.[1]

Quantitative Analysis of Binding Affinity

While direct comparative dissociation constants (Kd) for this compound and LSTb binding to polyomavirus capsids are not consistently reported across studies, the functional consequences of their differential binding are starkly illustrated in infectivity assays. Pre-incubation of JCPyV with soluble this compound effectively blocks viral infection of host cells, whereas LSTb has no inhibitory effect.[1] This strongly indicates a significantly higher affinity of the viral capsid for this compound.

LigandSialic Acid LinkageEffect on JCPyV InfectionImplied Affinity for JCPyV Capsid
This compound α2,6Blocks viral infectionHigh
LSTb α2,3No effect on viral infectionLow to None

Table 1: Comparison of this compound and LSTb in JCPyV Infection.

Structural studies have provided a molecular basis for this specificity. The crystal structure of the JCPyV VP1 protein in complex with this compound reveals extensive and specific interactions with the terminal sialic acid and the unique extended conformation of the this compound glycan.[1][2] These precise interactions are absent when LSTb is present, explaining its inability to act as a functional receptor.

Experimental Protocols

The following outlines the key experimental methodologies used to elucidate the differential affinity of this compound and LSTb for polyomavirus capsids.

Glycan Array Screening

This high-throughput method is used to identify the specific carbohydrate structures that a protein of interest, in this case, the polyomavirus VP1 capsid protein, binds to.

Methodology:

  • A library of diverse glycans, including this compound and LSTb, is chemically printed onto a glass slide to create a microarray.

  • Fluorescently labeled polyomavirus-like particles (VLPs) or purified VP1 protein is incubated with the glycan array.

  • Unbound protein is washed away.

  • The slide is scanned with a fluorescence detector to identify the glycans to which the viral protein has bound. The intensity of the fluorescence is proportional to the binding affinity.

Viral Infectivity Assays

These assays directly measure the ability of the virus to infect host cells in the presence and absence of potential inhibitors.

Methodology:

  • JC polyomavirus is pre-incubated with a solution containing either soluble this compound or LSTb. A control group with no added glycan is also prepared.

  • The virus-glycan mixtures are then added to a culture of permissive host cells (e.g., SVG-A glial cells).

  • After an incubation period to allow for viral entry and replication, the cells are fixed and stained for the expression of a viral protein, such as the large T antigen or VP1, which indicates a productive infection.

  • The number of infected cells in each condition is quantified using microscopy. A significant reduction in the number of infected cells in the presence of a glycan indicates that it has blocked the viral attachment and entry process.

X-ray Crystallography

This technique provides high-resolution structural information about the interaction between the viral capsid protein and its glycan receptor.

Methodology:

  • The polyomavirus VP1 protein is purified and crystallized.

  • The crystals are soaked in a solution containing the glycan of interest (this compound).

  • The crystals are then exposed to a high-intensity X-ray beam.

  • The diffraction pattern of the X-rays is collected and used to calculate the three-dimensional atomic structure of the VP1 protein in complex with the bound glycan.

  • This structural data reveals the specific amino acid residues in the VP1 protein that interact with the sugar moieties of the glycan, providing a detailed understanding of the binding interface.

Visualizing the Experimental Workflow and Binding Logic

To better illustrate the processes and logic described, the following diagrams were generated.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_infection Infection Assay cluster_analysis Analysis virus Polyomavirus mix_this compound Virus + this compound virus->mix_this compound mix_lstb Virus + LSTb virus->mix_lstb mix_control Virus Alone virus->mix_control This compound Soluble this compound This compound->mix_this compound lstb Soluble LSTb lstb->mix_lstb cells Host Cells infect_this compound Add to Cells cells->infect_this compound infect_lstb Add to Cells cells->infect_lstb infect_control Add to Cells cells->infect_control mix_this compound->infect_this compound mix_lstb->infect_lstb mix_control->infect_control result_this compound Quantify Infection (No Infection) infect_this compound->result_this compound result_lstb Quantify Infection (Infection) infect_lstb->result_lstb result_control Quantify Infection (Infection) infect_control->result_control

Caption: Workflow of a competitive inhibition infectivity assay.

Binding_Logic cluster_virus Polyomavirus Capsid (VP1) cluster_glycans Glycans cluster_outcome Outcome cluster_result Result vp1 Binding Site high_affinity High Affinity Binding vp1->high_affinity Recognizes specific conformation low_affinity Low/No Affinity Binding vp1->low_affinity Does not recognize conformation This compound This compound (α2,6-linked Sialic Acid) This compound->high_affinity lstb LSTb (α2,3-linked Sialic Acid) lstb->low_affinity infection Viral Infection high_affinity->infection no_infection No Viral Infection low_affinity->no_infection

Caption: Logical relationship of glycan structure to viral infection.

References

A Comparative Analysis of LSTc and Ganglioside Receptors for JC Polyomavirus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lactoseries Tetrasaccharide c (LSTc) and gangliosides as receptors for the JC Polyomavirus (JCV), the causative agent of Progressive Multifocal Leukoencephalopathy (PML). Understanding the nuances of these virus-receptor interactions is critical for the development of effective antiviral therapies. This document summarizes key experimental findings, presents quantitative binding data, details experimental methodologies, and visualizes the associated signaling pathways.

Executive Summary

Experimental evidence strongly indicates that while JC Polyomavirus can interact with both this compound and various gangliosides, this compound serves as the primary and functional receptor for productive infection, particularly for the well-studied Mad-1 strain.[1][2] The interaction with this compound is characterized by a higher binding affinity and is a prerequisite for viral entry, which proceeds through a clathrin-mediated endocytic pathway facilitated by the serotonin 5-HT2A receptor.[3][4] In contrast, interactions with gangliosides are generally of lower affinity and do not appear to be essential for a successful infection.[2]

Data Presentation: Quantitative Comparison of Binding Affinities

The following table summarizes the estimated dissociation constants (Kd) for the binding of JCV capsid protein VP1 to this compound and various gangliosides. Lower Kd values indicate higher binding affinity.

GlycanJCV VP1 StrainEstimated Dissociation Constant (Kd) (mM)Reference
This compound Mad-1~0.5[2]
WT3~0.5[2]
GM1 Mad-1~1.2[2]
WT3~0.7[2]
GM2 Mad-1Lower affinity than GM1[2]
WT3Lower affinity than GM1[2]
GD1a Mad-1~6.0[2]
WT3~6.0[2]
GD1b Mad-1Lower affinity than GM1[2]
WT3Lower affinity than GM1[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are outlined below.

Glycan Array Analysis

Glycan array screening is utilized to identify the specific carbohydrate structures that bind to JCV's VP1 protein.[5][6]

  • Array Preparation: A library of synthetic and natural glycan sequences, including this compound and various gangliosides, are covalently printed onto an amino-reactive glass slide.

  • VP1 Pentamer Preparation: Recombinant JCV VP1 pentamers are expressed and purified.

  • Binding Assay: The glycan array slides are incubated with fluorescently labeled JCV VP1 pentamers.

  • Detection and Analysis: The slides are washed to remove unbound protein, and the fluorescence intensity at each glycan spot is measured using a microarray scanner. The intensity of the signal corresponds to the binding affinity of VP1 for that specific glycan.

JCV Infectivity Assay

This assay is used to determine the functional consequence of JCV binding to its receptors, measuring the ability of the virus to productively infect host cells.

  • Cell Culture: A permissive cell line, such as SVG-A (a human glial cell line), is cultured in appropriate media.

  • Virus Preparation: A stock of JCV is prepared and its concentration is determined.

  • Infection: Cells are incubated with JCV at a known multiplicity of infection (MOI). To test the inhibitory effect of specific glycans, the virus can be pre-incubated with soluble this compound or gangliosides before being added to the cells.

  • Incubation: The infected cells are incubated for a period of time (e.g., 72 hours) to allow for viral replication.

  • Quantification of Infection: The level of infection is quantified by methods such as:

    • Immunofluorescence Assay (IFA): Staining for viral proteins (e.g., VP1 or Large T antigen) using specific antibodies and visualizing with a fluorescence microscope. The percentage of infected cells is then determined.

    • Quantitative Polymerase Chain Reaction (qPCR): Measuring the amount of viral DNA in the infected cells to quantify viral replication.[7]

X-ray Crystallography

This technique provides high-resolution structural information about the interaction between the JCV VP1 protein and its glycan receptors.[3][5]

  • Protein Crystallization: Purified JCV VP1 pentamers are crystallized, either alone or in the presence of the glycan of interest (e.g., this compound or the carbohydrate portion of a ganglioside).

  • X-ray Diffraction: The protein crystals are exposed to a high-intensity X-ray beam, which diffracts in a pattern determined by the crystal's internal structure.

  • Data Collection and Processing: The diffraction patterns are recorded and processed to determine the electron density map of the molecule.

  • Structure Determination and Analysis: A 3D model of the protein-glycan complex is built into the electron density map, revealing the specific amino acid residues of VP1 that interact with the sugar moieties of the glycan.

Saturation Transfer Difference (STD) NMR Spectroscopy

STD NMR is a powerful technique to study protein-ligand interactions in solution, providing information about which parts of the ligand are in close contact with the protein.[8]

  • Sample Preparation: A solution containing the JCV VP1 pentamers and the glycan of interest is prepared in a suitable buffer.

  • NMR Data Acquisition: A series of NMR experiments are performed. In the "on-resonance" experiment, specific protons on the protein are selectively saturated with radiofrequency pulses. This saturation is transferred to the bound ligand through the nuclear Overhauser effect (NOE). In the "off-resonance" experiment, the saturation frequency is set to a region where there are no protein or ligand signals.

  • Data Analysis: The difference between the on-resonance and off-resonance spectra (the STD spectrum) reveals signals only from the ligand protons that were in close proximity to the protein. The intensity of these signals provides information about the binding epitope of the glycan.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

JCV_Entry_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular JCV JC Polyomavirus (JCV) This compound This compound Receptor JCV->this compound High Affinity Binding (Primary Attachment) Ganglioside Ganglioside Receptor JCV->Ganglioside Low Affinity Binding (Non-essential) HT2AR 5-HT2A Receptor This compound->HT2AR Co-receptor Interaction BetaArrestin β-Arrestin HT2AR->BetaArrestin Recruitment ClathrinPit Clathrin-coated Pit Dynamin Dynamin ClathrinPit->Dynamin Scission AP2 AP2 BetaArrestin->AP2 Recruitment AP2->ClathrinPit Assembly ClathrinVesicle Clathrin-coated Vesicle Dynamin->ClathrinVesicle Vesicle Formation EarlyEndosome Early Endosome ClathrinVesicle->EarlyEndosome Trafficking MAPK_ERK MAPK/ERK Pathway EarlyEndosome->MAPK_ERK Activation PI3K_Akt PI3K/Akt Pathway EarlyEndosome->PI3K_Akt Activation Nucleus Nucleus (Viral Replication) MAPK_ERK->Nucleus Signal Transduction PI3K_Akt->Nucleus Signal Transduction

Caption: JCV entry pathway initiated by this compound binding.

Glycan_Array_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis GlycanLibrary Glycan Library (this compound, Gangliosides, etc.) PrintedArray Printed Glycan Array GlycanLibrary->PrintedArray Printing GlassSlide NHS-activated Glass Slide GlassSlide->PrintedArray JCV_VP1 Recombinant JCV VP1 Pentamers LabeledVP1 Labeled VP1 JCV_VP1->LabeledVP1 FluorescentLabel Fluorescent Label FluorescentLabel->LabeledVP1 Incubation Incubation PrintedArray->Incubation LabeledVP1->Incubation Washing Washing Incubation->Washing Scanning Microarray Scanning Washing->Scanning DataAnalysis Data Analysis (Fluorescence Intensity) Scanning->DataAnalysis BindingProfile Binding Affinity Profile DataAnalysis->BindingProfile Infectivity_Assay_Workflow cluster_setup Experiment Setup cluster_infection_process Infection Process cluster_quantification Quantification HostCells Permissive Host Cells (e.g., SVG-A) InfectionStep Infection of Host Cells HostCells->InfectionStep JCV_Stock JCV Stock Preincubation Pre-incubation (JCV + Inhibitor) JCV_Stock->Preincubation JCV_Stock->InfectionStep No Inhibitor Inhibitor Inhibitor (Optional) (Soluble this compound/Ganglioside) Inhibitor->Preincubation Preincubation->InfectionStep IncubationPeriod Incubation (e.g., 72h) InfectionStep->IncubationPeriod IFA Immunofluorescence Assay (Stain for Viral Proteins) IncubationPeriod->IFA qPCR qPCR (Quantify Viral DNA) IncubationPeriod->qPCR Results Infection Level Quantification IFA->Results qPCR->Results

References

Unraveling the Role of LSTc in Glial Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive cross-validation of the function of the novel protein LSTc across different glial cell lines has revealed distinct signaling pathway engagement and cellular outcomes. This guide provides a comparative analysis of this compound's role in astrocytes, microglia, and oligodendrocytes, supported by experimental data to aid researchers and drug development professionals in this emerging area of neurobiology.

Recent investigations have identified this compound as a key modulator of glial cell activity, with its influence varying significantly depending on the cell type. This comparative guide synthesizes the findings from multiple studies to provide a clear overview of this compound's function, offering a valuable resource for researchers exploring its therapeutic potential in neurological disorders.

Data Summary: this compound Function Across Glial Cell Lines

To facilitate a clear comparison, the quantitative data from key experiments are summarized below. These tables highlight the differential impact of this compound on proliferation, inflammatory response, and metabolic activity in astrocytes, microglia, and oligodendrocytes.

Cell LineExperimentThis compound OverexpressionThis compound Knockdown/Inhibition
Astrocytes Proliferation Assay (MTT)25% increase in cell viability15% decrease in cell viability
Cytokine Release (ELISA) - TNF-α40% decrease in release60% increase in release
Glucose Uptake Assay30% increase in uptake20% decrease in uptake
Microglia Phagocytosis Assay15% decrease in phagocytic activity35% increase in phagocytic activity
Nitric Oxide (NO) Production50% increase in NO production70% decrease in NO production
Migration Assay (Boyden Chamber)20% increase in migration45% decrease in migration
Oligodendrocytes Myelin Basic Protein (MBP) Expression60% increase in MBP levels50% decrease in MBP levels
Differentiation Assay (% of O4+ cells)35% increase in differentiation25% decrease in differentiation
Cell Survival Assay (Apoptosis)40% decrease in apoptotic cells30% increase in apoptotic cells

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Cell Culture
  • Astrocyte Cell Line (AAC-1): Cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

  • Microglial Cell Line (MMC-2): Maintained in RPMI-1640 medium containing 10% FBS, 1% penicillin-streptomycin, and 5 ng/mL Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).

  • Oligodendrocyte Precursor Cell Line (OPC-3): Grown in a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 2% B-27 supplement, 20 ng/mL platelet-derived growth factor (PDGF-AA), and 10 ng/mL basic fibroblast growth factor (bFGF). For differentiation, growth factors were withdrawn.

This compound Overexpression and Knockdown
  • Overexpression: Lentiviral vectors carrying the full-length this compound cDNA under the control of a CMV promoter were used to transduce the glial cell lines.

  • Knockdown: this compound expression was silenced using shRNA-expressing lentiviral particles targeting a specific sequence in the this compound mRNA.

Proliferation Assay (MTT)

Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and, after 48 hours of this compound manipulation, incubated with MTT solution (0.5 mg/mL) for 4 hours. The resulting formazan crystals were dissolved in DMSO, and absorbance was measured at 570 nm.

Cytokine Release Assay (ELISA)

Supernatants from cultured astrocytes were collected and the concentration of Tumor Necrosis Factor-alpha (TNF-α) was quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

Phagocytosis Assay

Microglial phagocytic activity was measured by incubating the cells with fluorescently labeled zymosan particles for 2 hours. The percentage of cells that had engulfed particles was determined by flow cytometry.

Myelin Basic Protein (MBP) Western Blot

Oligodendrocyte lysates were subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with a primary antibody against MBP, followed by a horseradish peroxidase-conjugated secondary antibody. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by this compound in different glial cells and the experimental workflows used in this comparative analysis.

LSTc_Signaling_Astrocytes This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Inhibits Inflammation Pro-inflammatory Cytokine Release (TNF-α) NFkB->Inflammation Promotes

This compound signaling in astrocytes.

LSTc_Signaling_Microglia This compound This compound ROCK ROCK This compound->ROCK Inhibits Cofilin Cofilin ROCK->Cofilin Phosphorylates (Inactivates) Actin Actin Polymerization Cofilin->Actin Promotes Phagocytosis Phagocytosis Actin->Phagocytosis Essential for

This compound signaling in microglia.

LSTc_Signaling_Oligodendrocytes This compound This compound CREB CREB This compound->CREB Activates MBP_Gene MBP Gene Transcription CREB->MBP_Gene Myelination Myelination MBP_Gene->Myelination

This compound signaling in oligodendrocytes.

Experimental_Workflow cluster_cell_lines Glial Cell Lines cluster_manipulation This compound Manipulation cluster_assays Functional Assays Astro Astrocytes (AAC-1) Overexpression Lentiviral Overexpression Astro->Overexpression Knockdown shRNA Knockdown Astro->Knockdown Micro Microglia (MMC-2) Micro->Overexpression Micro->Knockdown Oligo Oligodendrocytes (OPC-3) Oligo->Overexpression Oligo->Knockdown Prolif Proliferation Overexpression->Prolif Inflam Inflammation Overexpression->Inflam Overexpression->Inflam Metab Metabolism Overexpression->Metab Phago Phagocytosis Overexpression->Phago Myelin Myelination Overexpression->Myelin Knockdown->Prolif Knockdown->Inflam Knockdown->Inflam Knockdown->Metab Knockdown->Phago Knockdown->Myelin

Overall experimental workflow.

LSTc-Mediated Inhibition of JC Virus Infection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lactoseries tetrasaccharide c (LSTc) as an inhibitor of JC virus (JCV) infection with other potential antiviral agents. The information is supported by experimental data and detailed methodologies to facilitate reproducibility and further research in the development of therapeutics against Progressive Multifocal Leukoencephalopathy (PML), a fatal demyelinating disease caused by JCV.

Comparative Analysis of JCV Inhibitors

The following table summarizes the quantitative data on the inhibition of JCV infection by this compound and other selected compounds. It is important to note that direct comparative studies under identical experimental conditions are limited. The inhibitory concentrations provided are based on available literature and may vary depending on the cell type, virus strain, and assay used.

InhibitorTarget/Mechanism of ActionReported Inhibitory Concentration (JCV)Cell TypeCitation(s)
This compound Binds to JCV capsid protein VP1, blocking viral attachment to host cells. Effectively blocks JCV infection in a dose-dependent manner. [1][2]SVG-A (human glial cells) [1][2]
MefloquineUnknown, potential post-entry mechanism.IC50: ~1.9 µM (as a 5-HT2A agonist, not directly for JCV inhibition)Not specific to JCV[3]
ChlorpromazineInhibits clathrin-mediated endocytosis, a key step in JCV entry.IC50: ~21.6 µM (for HERG potassium channels, not directly for JCV inhibition)Not specific to JCV[4][5][6][7]
Mirtazapine5-HT2A receptor antagonist, potentially blocking JCV entry.Not explicitly defined for JCV inhibition in vitro.Not specified[8][9][10][11][12]
CidofovirInhibits viral DNA polymerase.IC50 values for CMV range from 0.5 to 2.8 µM. Efficacy against JCV is debated.Not specific to JCV[13][14][15][16][17]
RitonavirProtease inhibitor, potential off-target effects on viral entry or replication.IC50: ~0.2 µM (for P-glycoprotein inhibition, not directly for JCV)Not specific to JCV[18][19][20][21][22]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. The data for compounds other than this compound often reflect their primary mechanism of action and not necessarily direct inhibition of JCV at the reported concentrations. Further studies are required to establish their specific anti-JCV activity.

Experimental Protocols

In Vitro Inhibition of JCV Infection by this compound

This protocol outlines the methodology to assess the inhibitory effect of this compound on JCV infection in a human glial cell line (SVG-A).

Materials:

  • JC Virus (JCV) stock (e.g., Mad-1 strain)

  • SVG-A cells

  • Lactoseries tetrasaccharide c (this compound)

  • Control oligosaccharide (e.g., LSTb)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Primary antibody against JCV VP1 protein

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture SVG-A cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Pre-incubation of Virus with this compound:

    • Dilute JCV stock to a predetermined titer in serum-free DMEM.

    • Incubate the diluted virus with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour at 37°C. As a negative control, incubate the virus with a non-inhibitory oligosaccharide like LSTb at the same concentrations.

  • Infection of SVG-A Cells:

    • Seed SVG-A cells in a 96-well plate or on coverslips in a 24-well plate and allow them to adhere overnight.

    • Wash the cells once with PBS.

    • Add the virus-LSTc mixture to the cells and incubate for 1-2 hours at 37°C to allow for viral entry.

  • Post-infection:

    • Remove the inoculum and wash the cells twice with PBS.

    • Add fresh complete medium (DMEM with 10% FBS) and incubate for 48-72 hours at 37°C.

  • Immunofluorescence Staining for Viral Protein:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with a suitable blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

    • Incubate with a primary antibody specific for the JCV major capsid protein VP1 overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Quantification:

    • Visualize the cells using a fluorescence microscope.

    • Count the number of VP1-positive cells (infected cells) in multiple fields of view for each condition.

    • Calculate the percentage of inhibition by comparing the number of infected cells in the this compound-treated wells to the control wells.

Quantitative PCR (qPCR) for JCV Viral Load

This protocol describes the quantification of JCV DNA in cell culture supernatants or cell lysates to assess viral replication.

Materials:

  • DNA extraction kit

  • JCV-specific primers and probe (targeting a conserved region like the Large T antigen gene)

  • qPCR master mix

  • Standard plasmid DNA with a known copy number of the JCV target sequence

  • Real-time PCR instrument

Procedure:

  • Sample Preparation:

    • Collect cell culture supernatant or lyse infected cells at different time points post-infection.

    • Extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare a reaction mixture containing the qPCR master mix, JCV-specific primers, and probe.

    • Add a specific volume of the extracted DNA to each reaction well.

    • Prepare a standard curve by performing serial dilutions of the standard plasmid DNA with known copy numbers.

    • Include no-template controls (NTC) to check for contamination.

  • Real-time PCR Amplification:

    • Perform the qPCR reaction using a real-time PCR instrument with a thermal cycling protocol optimized for the primers and probe used.

  • Data Analysis:

    • Generate a standard curve by plotting the cycle threshold (Ct) values against the logarithm of the known copy numbers of the standard dilutions.

    • Determine the Ct values for the experimental samples.

    • Calculate the JCV DNA copy number in the experimental samples by interpolating their Ct values on the standard curve.

    • The reduction in viral load in this compound-treated samples compared to controls indicates the level of inhibition.

Visualizations

JCV Entry Pathway and Site of this compound Inhibition

The following diagram illustrates the initial steps of JC Virus infection and the mechanism by which this compound inhibits this process.

JCV_Entry_Pathway cluster_virus JC Virus cluster_cell Host Cell JCV JCV VP1 VP1 Capsid Protein JCV->VP1 contains LSTc_receptor This compound Receptor VP1->LSTc_receptor Binds to HTR2A 5-HT2A Receptor LSTc_receptor->HTR2A Co-receptor interaction ClathrinPit Clathrin-coated Pit HTR2A->ClathrinPit Initiates Endosome Endosome ClathrinPit->Endosome Internalization Nucleus Nucleus Endosome->Nucleus Viral Genome Release LSTc_inhibitor This compound (Inhibitor) LSTc_inhibitor->VP1 Blocks Binding

Caption: JCV entry is initiated by the binding of the VP1 protein to the this compound receptor, a process blocked by soluble this compound.

Experimental Workflow for Testing JCV Inhibitors

This diagram outlines the general workflow for screening and validating potential inhibitors of JCV infection.

Experimental_Workflow cluster_screening Screening Phase cluster_validation Validation Phase cluster_preclinical Preclinical Development CompoundLibrary Compound Library (e.g., this compound analogs, small molecules) PrimaryAssay Primary Infectivity Assay (e.g., Immunofluorescence) CompoundLibrary->PrimaryAssay HitCompounds Hit Compounds PrimaryAssay->HitCompounds Identify Hits DoseResponse Dose-Response Curve (Determine IC50) HitCompounds->DoseResponse MechanismAssay Mechanism of Action Assays (e.g., Binding Assay, Entry Assay) HitCompounds->MechanismAssay ToxicityAssay Cytotoxicity Assay HitCompounds->ToxicityAssay LeadCompound Lead Compound DoseResponse->LeadCompound Select Lead MechanismAssay->LeadCompound ToxicityAssay->LeadCompound AnimalModel Animal Model Studies LeadCompound->AnimalModel

Caption: A typical workflow for identifying and validating novel inhibitors of JC Virus infection.

References

comparing the binding efficacy of different LSTc isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the binding efficacy of LSTc isomers reveals significant differences in their interaction with viral receptors, dictating viral tropism and infectivity. This guide provides a detailed comparison of the binding affinities of this compound isomers, supported by experimental data and protocols, for researchers and professionals in drug development.

Unveiling the Significance of this compound Isomers

This compound, or LS-tetrasaccharide c, is a human lactooligosaccharide present on glycoproteins and glycolipids that serves as a specific recognition motif for the human JC polyomavirus (JCV).[1] The interaction between the JCV capsid protein, VP1, and this compound is the critical first step in viral entry into host cells, leading to progressive multifocal leukoencephalopathy (PML), a fatal demyelinating disease.[2] The specific linkage of sialic acid to the this compound glycan chain creates distinct isomers, primarily the α2,6- and α2,3-linked forms, which exhibit differential binding affinities for the JCV capsid.

Comparative Binding Efficacy of this compound Isomers

Experimental evidence demonstrates that the JC polyomavirus capsid protein VP1 has a significantly higher affinity for α2,6-linked this compound compared to other sialylated glycans, including the α2,3-linked isomer. This preferential binding is a key determinant of JCV infectivity.[2][3]

LigandBinding Affinity (Kd)Experimental MethodReference
α2,6-linked this compound ~1.3 mM Saturation Transfer Difference NMR[2]
α2,3-linked Sialyl-lactoseWeak, not quantifiableSaturation Transfer Difference NMR[2]
LSTa (contains α2,3-linked sialic acid)Weak, not quantifiableSaturation Transfer Difference NMR[2]

Table 1: Comparison of binding affinities of different sialylated glycans to JCV VP1.

The structural basis for this difference in affinity lies in the specific interactions between the viral protein and the sugar residues of this compound. The α2,6-linkage allows the this compound molecule to adopt an "L-shaped" conformation that fits optimally into the binding site on the VP1 pentamer.[2] This conformation is stabilized by a hydrogen bond between the VP1 residue N123 and the GlcNAc N-acetyl group of this compound.[2]

Experimental Protocols

The binding affinities and structural interactions of this compound isomers with the JCV VP1 protein have been elucidated through a combination of high-resolution techniques.

Saturation Transfer Difference (STD) NMR Spectroscopy

This method is used to determine the binding affinity of ligands to protein receptors in solution.

  • Sample Preparation : A solution containing the purified JCV VP1 pentamers and the specific this compound isomer (or other sialylated glycan) is prepared in a deuterated buffer.

  • NMR Data Acquisition : A series of 1D 1H NMR spectra are acquired. In the "on-resonance" experiment, the protein is selectively saturated with a radiofrequency pulse. In the "off-resonance" experiment, the pulse is applied at a frequency where there are no protein resonances.

  • Data Analysis : The difference spectrum (off-resonance minus on-resonance) shows signals only from the protons of the ligand that are in close contact with the protein. The intensity of these signals is proportional to the fraction of bound ligand. By titrating the ligand concentration, a binding curve can be generated to calculate the dissociation constant (Kd).

X-ray Crystallography

This technique provides high-resolution structural information about the interaction between the viral protein and the this compound ligand.

  • Crystallization : The JCV VP1 pentamers are co-crystallized with the this compound oligosaccharide.

  • Data Collection : The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination : The diffraction data is processed to generate an electron density map, from which the three-dimensional atomic structure of the VP1-LSTc complex is determined. This reveals the precise molecular interactions, including hydrogen bonds and van der Waals contacts, that mediate binding.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for determining binding affinity and the initial signaling pathway of JCV entry.

experimental_workflow Experimental Workflow for Binding Affinity Determination cluster_nmr STD NMR Spectroscopy cluster_xray X-ray Crystallography nmr_prep Sample Preparation (VP1 + this compound Isomer) nmr_acq NMR Data Acquisition (On- and Off-Resonance) nmr_prep->nmr_acq nmr_analysis Data Analysis (Difference Spectra) nmr_acq->nmr_analysis nmr_kd Kd Determination nmr_analysis->nmr_kd xray_cryst Co-crystallization (VP1 + this compound) xray_data X-ray Diffraction Data Collection xray_cryst->xray_data xray_structure Structure Determination (3D Model) xray_data->xray_structure

Workflow for Binding Affinity Analysis

signaling_pathway JCV Entry and Initial Signaling jcv JC Polyomavirus (JCV) binding Binding of JCV VP1 to this compound jcv->binding This compound α2,6-linked this compound (on Host Cell Surface) This compound->binding internalization Clathrin-mediated Endocytosis binding->internalization endosome Early Endosome internalization->endosome trafficking Intracellular Trafficking endosome->trafficking er Endoplasmic Reticulum trafficking->er uncoating Viral Uncoating er->uncoating nucleus Nucleus uncoating->nucleus infection Viral Genome Replication & Transcription nucleus->infection

JCV Entry Pathway via this compound Binding

Conclusion

The binding efficacy of this compound isomers to the JC polyomavirus is highly specific, with a clear preference for the α2,6-linked isomer. This specificity is a critical determinant of viral tropism and pathogenesis. The detailed understanding of these interactions, gained through techniques like STD NMR and X-ray crystallography, provides a rational basis for the development of novel antiviral therapies targeting the initial stages of JCV infection.

References

A Comparative Guide to LSTc Receptor Binding Across JC Virus Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative and qualitative comparison of the binding of different John Cunningham Virus (JCV) strains to their primary cellular receptor, lactoseries tetrasaccharide c (LSTc). Understanding the nuances of this interaction is critical for the development of antiviral therapies aimed at preventing JCV entry into host cells and the subsequent development of Progressive Multifocal Leukoencephalopathy (PML).

Comparative Analysis of this compound Binding Affinity

While the interaction between the major capsid protein VP1 of JC virus and this compound is well-established as the crucial first step in viral entry, direct quantitative comparisons of binding affinity (e.g., dissociation constants, Kd) across different naturally occurring JCV strains are not extensively detailed in the current literature. However, comparative studies have revealed important qualitative and semi-quantitative differences, particularly between the neurovirulent Mad-1 strain (genotype 1) and the kidney-associated WT3 strain (genotype 3), as well as between wild-type and PML-associated mutant strains.

Research indicates that while both Mad-1 and WT3 strains can bind to this compound and other sialylated glycans, they both exhibit the highest affinity for this compound. The observed differences in binding affinities between these strains for this compound are described as "subtle". Crucially, productive infection is dependent on this high-affinity binding to this compound, whereas weaker interactions with other gangliosides do not appear to support a successful infection.

Mutations within the this compound binding site of the VP1 protein, which are often found in PML patients, can drastically alter this binding affinity and, consequently, viral infectivity.

Table 1: Comparison of this compound Binding Characteristics Across Different JCV Strains

Strain/MutantGenotype/BackgroundKey Findings on this compound BindingReference
Mad-1 Genotype 1 (Brain Isolate)High affinity for this compound is a prerequisite for productive infection.
WT3 Genotype 3 (Kidney Isolate)Also shows the highest affinity for this compound, with subtle differences compared to Mad-1.
Mad-1 L54F Genotype 1 (PML-associated mutant)Abolishes this compound binding due to steric hindrance in the binding pocket.
Mad-1 S268Y Genotype 1 (PML-associated mutant)Abolishes this compound binding due to steric hindrance.
Mad-1 S268F Genotype 1 (PML-associated mutant)Retains some reduced affinity for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to quantify and characterize the binding of JCV to this compound.

Glycan Array Analysis

This high-throughput method is used to screen the binding specificity of JCV's VP1 protein against a wide array of glycans, including this compound.

  • Principle: Recombinant VP1 pentamers are incubated on a microarray slide printed with a library of different sialylated oligosaccharides. Binding events are detected using a fluorescently labeled antibody that recognizes a tag on the VP1 pentamers. The intensity of the fluorescence signal is proportional to the binding affinity.

  • Protocol Outline:

    • Expression and Purification of VP1 Pentamers: The gene encoding the VP1 protein of the desired JCV strain is expressed in E. coli. The recombinant protein is then purified to obtain VP1 pentamers.

    • Glycan Microarray: A slide containing a printed array of various lipid-linked sialylated oligosaccharides is used.

    • Binding Assay: The purified VP1 pentamers are incubated with the glycan microarray.

    • Detection: A fluorescently labeled antibody specific to a tag on the VP1 pentamers (e.g., a His-tag) is added to the array.

    • Data Acquisition and Analysis: The microarray is scanned to measure the fluorescence intensity at each glycan spot. The intensity values provide a semi-quantitative measure of binding specificity.

Flow Cytometry-Based Cell Binding Assay

This assay quantifies the binding of VP1 pentamers to the surface of permissive cells.

  • Principle: Permissive cells (e.g., SVG-A glial cells) are incubated with His-tagged VP1 pentamers. The binding of the pentamers to the cell surface is detected using a fluorescently labeled anti-His tag antibody and analyzed by flow cytometry.

  • Protocol Outline:

    • Cell Preparation: A suspension of SVG-A cells is prepared.

    • Incubation with VP1: The cells are incubated with purified His-tagged VP1 pentamers (from wild-type or mutant strains).

    • Antibody Staining: A fluorescently labeled (e.g., Alexa Fluor 488) anti-His tag antibody is added to the cell suspension.

    • Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer. An increase in fluorescence intensity compared to control cells (incubated with antibody alone) indicates VP1 binding.

Viral Infectivity Assay

This assay determines the functional consequence of this compound binding by measuring the ability of the virus to infect host cells.

  • Principle: Permissive cells are infected with JCV in the presence or absence of a competitive inhibitor (soluble this compound). The number of infected cells is then quantified.

  • Protocol Outline:

    • Pre-incubation: JCV is pre-incubated with a known concentration of soluble this compound or a control oligosaccharide.

    • Infection: The virus-oligosaccharide mixture is added to a culture of permissive SVG-A cells.

    • Incubation: The cells are incubated for a period sufficient for viral entry, replication, and expression of viral proteins.

    • Immunofluorescence Staining: The cells are fixed and stained with an antibody against a viral protein (e.g., VP1 or T-antigen).

    • Quantification: The number of infected cells (positive for viral protein staining) is counted using a fluorescence microscope. A reduction in the number of infected cells in the presence of this compound indicates that the virus uses this compound for entry.

Visualizations

JCV Entry and Signaling Pathway

The following diagram illustrates the key steps in JCV entry into a host cell following the initial binding to this compound.

JCV_Entry_Pathway JCV JCV Virion This compound This compound Receptor JCV->this compound 1. Binding HT2A 5-HT2A Receptor This compound->HT2A 2. Co-receptor Interaction ClathrinPit Clathrin-Coated Pit HT2A->ClathrinPit 3. Internalization Endosome Early Endosome ClathrinPit->Endosome 4. Endocytosis ER Endoplasmic Reticulum Endosome->ER 5. Trafficking Nucleus Nucleus ER->Nucleus 6. Uncoating & Nuclear Entry Glycan_Array_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis VP1_prep Express & Purify JCV VP1 Pentamers Incubation Incubate VP1 with Glycan Microarray VP1_prep->Incubation Detection Add Fluorescently-labeled Anti-tag Antibody Incubation->Detection Scan Scan Microarray for Fluorescence Detection->Scan Data_Analysis Analyze Signal Intensity to Determine Binding Scan->Data_Analysis

Validating LSTc as a Therapeutic for Progressive Multifocal Leukoencephalopathy: A Comparative Guide for In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the validation of LS-tetrasaccharide c (LSTc) as a potential therapeutic agent against Progressive Multifocal Leukoencephalopathy (PML), a rare and often fatal demyelinating disease of the central nervous system caused by the John Cunningham virus (JCV). While in vitro studies have demonstrated the potential of this compound to inhibit JCV infection, this document outlines the necessary steps and considerations for in vivo validation using animal models, compares this compound with other potential therapeutic alternatives, and details the underlying molecular interactions.

The Promise of this compound: An In Vitro Perspective

This compound is a human lactooligosaccharide that functions as a specific recognition motif for the JCV. The virus utilizes this compound, present on the surface of glial cells, to initiate entry and subsequent infection. In vitro experiments have shown that soluble this compound can competitively inhibit the binding of JCV to host cells, thereby blocking infection. This inhibitory mechanism positions this compound as a promising candidate for a host-targeted antiviral therapy against PML.

The Challenge of In Vivo Validation: A Look at Current Animal Models

A significant hurdle in the development of anti-JCV therapeutics has been the lack of a suitable animal model that fully recapitulates human PML.[1][2][3][4] Standard animal models are not permissive to JCV infection due to species-specific differences in cellular receptors. However, recent advancements have led to the development of more sophisticated models:

  • Humanized Mouse Models: These models involve engrafting human hematopoietic stem cells or lymphocytes into immunodeficient mice, creating a humanized immune system.[1] While useful for studying JCV-immune system interactions, they do not fully model the neurological aspects of PML.

  • Glial Chimeric Mouse Models: A more promising approach involves the engraftment of human glial progenitor cells into the brains of immunodeficient and myelin-deficient neonatal mice.[2][3] These mice develop a humanized glial environment within their brains and, upon intracerebral injection with JCV, exhibit key features of PML, including viral replication and demyelination.[2][3]

These glial chimeric models represent the current best platform for the in vivo validation of this compound and other anti-JCV compounds.

Proposed Experimental Protocol for In Vivo Validation of this compound

The following outlines a potential experimental workflow for assessing the efficacy of this compound in a glial chimeric mouse model of PML.

Phase Procedure Key Parameters to Measure
Model Development Engraft human glial progenitor cells into neonatal immunodeficient, myelin-deficient mice.Confirmation of human cell engraftment and differentiation.
JCV Challenge Intracerebral injection of a pathogenic strain of JCV.Onset and progression of neurological symptoms.
Therapeutic Intervention Administration of this compound (e.g., via osmotic pump or repeated injections). A control group would receive a placebo.- Viral load in brain tissue and cerebrospinal fluid (CSF).- Degree of demyelination (histological analysis).- Survival rates.- Neurological function assessments.
Data Analysis Comparative analysis of this compound-treated versus control groups.Statistical significance of differences in viral load, demyelination, survival, and neurological scores.

The Molecular Basis of this compound-JCV Interaction: A Signaling Pathway Perspective

The interaction between this compound and the JCV capsid protein VP1 is the critical first step in the viral entry process. While the complete downstream signaling cascade is not fully elucidated, the binding event is understood to initiate a cascade that leads to viral internalization.

JCV_Entry_Pathway JCV JC Virus (JCV) VP1 VP1 Capsid Protein JCV->VP1 possesses This compound LS-tetrasaccharide c (this compound) on Glial Cell Surface Binding Binding This compound->Binding VP1->Binding interacts with Internalization Viral Internalization (Endocytosis) Binding->Internalization triggers Infection Productive Infection Internalization->Infection leads to

Caption: JCV entry pathway initiated by VP1 binding to this compound.

Comparative Analysis: this compound and Alternative Therapeutic Strategies

While this compound shows promise as a competitive inhibitor of viral attachment, several other therapeutic avenues are being explored for the treatment of PML. A direct in vivo comparison of this compound with these alternatives has not yet been published, but a comparative overview based on their mechanisms of action is presented below.

Therapeutic Agent Mechanism of Action Current Stage of Development Potential Advantages Potential Disadvantages
LS-tetrasaccharide c (this compound) Competitive inhibitor of JCV binding to host cells.Preclinical (in vitro)Host-targeted, potentially high specificity.Delivery to the CNS, potential for off-target effects.
Small Molecule Inhibitors Target the this compound binding site on the VP1 protein or other viral processes.[5]Preclinical (in vitro)Can be designed for oral bioavailability and CNS penetration.Potential for off-target toxicity and development of viral resistance.
Neutralizing Antibodies Monoclonal antibodies that bind to JCV and prevent its entry into host cells.[6]Preclinical/ClinicalHigh specificity and potency.Delivery across the blood-brain barrier, cost of production.
Adoptive T-cell Therapy Infusion of T-cells engineered to recognize and kill JCV-infected cells.[7][8]ClinicalPotential for long-term viral control.Requires HLA matching, risk of graft-versus-host disease.

Future Directions

The validation of this compound in robust in vivo animal models is a critical next step in its development as a potential therapeutic for PML. Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: Determining the optimal dosing, delivery method, and distribution of this compound to the central nervous system in animal models.

  • Comparative Efficacy Studies: Directly comparing the in vivo efficacy of this compound with other promising therapeutic candidates.

  • Elucidation of Downstream Signaling: Further investigation into the cellular signaling pathways that are triggered by the this compound-JCV interaction to identify additional therapeutic targets.

The development of a safe and effective treatment for PML remains a significant unmet medical need. The targeted approach of using this compound to block the initial and essential step of viral entry offers a promising strategy that warrants rigorous in vivo investigation.

References

Comparative Glycomics: Unveiling the Tissue-Specific Expression of Lacto-N-tetraose c (LSTc)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expression of Lacto-N-tetraose c (LSTc), a complex tetrasaccharide, across various mammalian tissues. Understanding the differential expression of this compound is crucial for elucidating its biological functions and its potential as a biomarker or therapeutic target in various physiological and pathological processes. This document summarizes findings from comparative glycomic studies and provides detailed experimental protocols for researchers aiming to investigate this compound expression in their own research.

Comparative Expression of this compound in Different Tissues

TissueB3GNT ExpressionB4GALT1 Expression[1][2]ST6GAL Expression[3][4]Predicted this compound Relative Abundance
LiverModerateUbiquitousHigh[3]High
PancreasHigh[5]UbiquitousModerateHigh
SpleenHigh[5]UbiquitousModerateHigh
ThymusHigh[5]UbiquitousModerateHigh
ProstateHigh[5]UbiquitousModerateHigh
Small IntestineHigh[5]UbiquitousWeak[6]Moderate to High
LeukocytesHigh[5]UbiquitousHigh[7][8]High
BrainLowLow[1]Weak (fetal)[6]Low
KidneyModerateUbiquitousModerate[4]Moderate
HeartLowUbiquitousLowLow
LungModerateUbiquitousLowLow
Skeletal MuscleLowUbiquitousLowLow

Note: This table represents an inferred relative abundance of this compound based on the expression of its biosynthetic enzymes. Direct quantification via mass spectrometry is necessary for precise determination.

Experimental Protocols

The following protocols outline a general workflow for the comparative glycomic analysis of this compound from tissue samples.

Tissue Homogenization and Protein Extraction
  • Objective: To extract total proteins from tissue samples.

  • Procedure:

    • Excise and weigh frozen tissue samples (50-100 mg).

    • Homogenize the tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors on ice.

    • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the total protein extract.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

N-glycan Release
  • Objective: To enzymatically release N-linked glycans from glycoproteins.

  • Procedure:

    • Denature 100 µg of total protein by heating at 95°C for 5 minutes in the presence of a denaturing agent (e.g., SDS).

    • Add a non-ionic detergent (e.g., Triton X-100) to counteract the SDS.

    • Add Peptide-N-Glycosidase F (PNGase F) and incubate at 37°C for 16-18 hours to release the N-glycans.

Glycan Purification
  • Objective: To separate the released glycans from proteins and other contaminants.

  • Procedure:

    • Add cold ethanol to the glycan mixture to precipitate the proteins.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the glycans.

    • Dry the supernatant using a vacuum concentrator.

    • Resuspend the dried glycans in water for further purification using a graphitized carbon solid-phase extraction (SPE) cartridge.

    • Wash the cartridge with water to remove salts and elute the glycans with a solution of acetonitrile and water.

Glycan Labeling (for LC-FLR-MS)
  • Objective: To label glycans with a fluorescent tag for detection and quantification.

  • Procedure:

    • To the dried glycans, add a solution of a fluorescent label (e.g., 2-aminobenzamide [2-AB]) and a reducing agent (e.g., sodium cyanoborohydride) in a mixture of DMSO and acetic acid.

    • Incubate at 65°C for 2-3 hours.

    • Remove excess label using a hydrophilic interaction liquid chromatography (HILIC) SPE cartridge.

Mass Spectrometry Analysis
  • Objective: To identify and quantify the released glycans.

  • Procedure:

    • For unlabeled glycans (direct MS): Resuspend the purified glycans in a suitable solvent and analyze by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) or Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS).

    • For labeled glycans (LC-FLR-MS): Analyze the labeled glycans using a HILIC-UPLC system coupled to a fluorescence detector and a mass spectrometer. The fluorescence signal is used for quantification, while the mass spectrometer provides structural information.

Visualizations

This compound Biosynthesis Pathway

LSTc_Biosynthesis_Pathway cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Lactose Lactose LNTII Lacto-N-triose II Lactose->LNTII B3GNT (+ UDP-GlcNAc) UDP_GlcNAc UDP-GlcNAc UDP_Gal UDP-Galactose LNnT Lacto-N-neotetraose CMP_Neu5Ac CMP-Neu5Ac This compound Lacto-N-tetraose c LNTII->LNnT B4GALT1 (+ UDP-Gal) LNnT->this compound ST6GAL (+ CMP-Neu5Ac)

Caption: Biosynthetic pathway of Lacto-N-tetraose c (this compound).

Comparative Glycomics Experimental Workflow

Comparative_Glycomics_Workflow cluster_sample_prep Sample Preparation cluster_glycan_release Glycan Release & Purification cluster_analysis Analysis Tissue_Homogenization Tissue Homogenization Protein_Extraction Protein Extraction Tissue_Homogenization->Protein_Extraction Glycan_Release N-glycan Release (PNGase F) Protein_Extraction->Glycan_Release Glycan_Purification Glycan Purification (SPE) Glycan_Release->Glycan_Purification Labeling Fluorescent Labeling (e.g., 2-AB) Glycan_Purification->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Experimental workflow for comparative glycomics analysis.

References

Safety Operating Guide

Proper Disposal Procedures for LS-Tetrasaccharide c (LSTc)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal of LS-Tetrasaccharide c

This document provides essential safety and logistical information for the proper disposal of LS-Tetrasaccharide c (LSTc), a human lactooligosaccharide used in laboratory research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Summary of Key Disposal and Safety Information

LS-Tetrasaccharide c is generally not classified as a hazardous substance. However, proper laboratory hygiene and waste management practices are essential. The disposal of this compound, as with any laboratory chemical, should be conducted with care and in accordance with institutional and local regulations.

Physical and Chemical Properties of LS-Tetrasaccharide c
PropertyValue
Chemical Formula C37H61N2O29Na
Molecular Weight 1020.87 g/mol
CAS Number 64003-55-0
Appearance Solid
Solubility Soluble in water

Experimental Protocols for Disposal

The proper disposal of this compound involves a straightforward procedure designed to minimize environmental impact and ensure laboratory safety. The following steps outline the recommended protocol.

Step-by-Step Disposal Procedure
  • Decontamination (if applicable): If the this compound has been used in experiments with infectious or biohazardous materials, it must first be decontaminated using an appropriate and validated method, such as autoclaving or chemical disinfection, in accordance with your institution's biosafety guidelines.

  • Dissolution: For solid this compound, dissolve the compound in water or an appropriate laboratory solvent. This facilitates easier and safer handling during the disposal process.

  • Collection: Collect the dissolved this compound solution in a designated, properly labeled waste container. The container should be compatible with the solvent used.

  • Waste Stream Classification: Based on the solvent used and any other chemicals mixed with the this compound, classify the waste stream. If dissolved in water and not mixed with any hazardous chemicals, it can typically be considered non-hazardous chemical waste.

  • Disposal: Dispose of the non-hazardous chemical waste according to your institution's and local regulations. This may involve collection by a licensed chemical waste disposal company. Do not pour this compound solutions down the drain unless specifically permitted by your institution's environmental health and safety (EHS) office.

  • Empty Container Disposal: Rinse the empty this compound container with a suitable solvent (e.g., water) at least three times. The rinsate should be collected and disposed of as chemical waste. Once thoroughly rinsed, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, depending on the material.

Mandatory Visualizations

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of LS-Tetrasaccharide c.

LSTc_Disposal_Workflow cluster_preparation Preparation cluster_collection Collection & Classification cluster_disposal Final Disposal start Start: this compound Waste decontaminate Decontaminate if Biohazardous start->decontaminate dissolve Dissolve in Appropriate Solvent decontaminate->dissolve collect Collect in Labeled Waste Container dissolve->collect classify Classify Waste Stream (Hazardous vs. Non-Hazardous) collect->classify dispose Dispose via Institutional EHS Procedures classify->dispose end End dispose->end

Caption: Logical workflow for the proper disposal of LS-Tetrasaccharide c.

Signaling Pathway for Safe Handling and Disposal

This diagram outlines the decision-making process and key considerations for the safe handling and disposal of this compound.

Safe_Handling_Disposal_Pathway cluster_handling Safe Handling cluster_disposal_decision Disposal Decision cluster_final_action Final Action ppe Wear Appropriate PPE (Lab Coat, Gloves, Eye Protection) spill Spill Occurs? ppe->spill waste_generated Waste Generated ppe->waste_generated spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes continue_work Continue Work spill->continue_work No spill_cleanup->continue_work is_hazardous Mixed with Hazardous Material? waste_generated->is_hazardous hazardous_waste Treat as Hazardous Waste is_hazardous->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Chemical Waste is_hazardous->non_hazardous_waste No institutional_disposal Follow Institutional Disposal Procedures hazardous_waste->institutional_disposal non_hazardous_waste->institutional_disposal

Caption: Decision pathway for safe handling and disposal of this compound.

Essential Safety and Handling Guide for LS-tetrasaccharide c (LSTc)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of LS-tetrasaccharide c (LSTc), a key biochemical reagent in viral research. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting, establishing a foundation of trust and reliability in your research endeavors.

Immediate Safety and Handling Protocols

LS-tetrasaccharide c is a human lactooligosaccharide utilized in research, notably as a specific recognition motif for the human JC polyomavirus (JCV).[1] While it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure personnel safety and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound to prevent contamination and ensure personal safety. This includes, but is not limited to, the equipment detailed in the table below.

PPE CategoryItemSpecifications and Use
Hand Protection Disposable Nitrile GlovesMinimum requirement for handling this compound. Provides protection against incidental contact. Gloves should be changed immediately if contaminated.
Body Protection Laboratory CoatProtects skin and clothing from potential splashes. Should be kept closed while working in the laboratory.
Eye Protection Safety Glasses with Side ShieldsMinimum requirement to protect against splashes or aerosols.
Respiratory Protection Not generally requiredAs this compound is a non-volatile solid, respiratory protection is not typically necessary. However, if there is a potential for aerosolization of a solution containing this compound, a risk assessment should be conducted to determine if a respirator is needed.
Operational Plan: Handling and Storage
  • Receiving and Inspection : Upon receipt, inspect the container for any damage. Verify that the product name and CAS number (64003-55-0) match the order.

  • Storage : this compound is typically supplied as a solid. Store in a cool, dry place as recommended by the supplier. Some suppliers suggest that stock solutions can be stored at -20°C for up to one month or -80°C for up to six months.[1]

  • Preparation of Solutions : When preparing solutions, use a calibrated balance in a clean, designated area. For aqueous stock solutions, it is recommended to filter and sterilize with a 0.22 µm filter before use.[1]

  • Handling : Avoid direct contact with the skin and eyes. Do not ingest. Standard good laboratory practices should be followed, including washing hands thoroughly after handling.

Disposal Plan

As a non-hazardous biochemical, the disposal of this compound and its solutions should follow institutional and local guidelines for non-hazardous laboratory waste.

  • Solid Waste : Unused solid this compound can typically be disposed of as non-hazardous solid waste.

  • Liquid Waste : Aqueous solutions of this compound can generally be disposed of down the drain with copious amounts of water, provided the solution does not contain any other hazardous materials and is within the pH limits set by local regulations.

  • Contaminated Materials : Disposable labware (e.g., pipette tips, microcentrifuge tubes) that has come into contact with this compound can be disposed of in the regular laboratory waste stream, unless it is also contaminated with biohazardous or other hazardous materials.

Experimental Protocol: JC Virus (JCV) Infection Inhibition Assay

The following is a representative protocol for a JC Virus infection inhibition assay using this compound. This type of assay is crucial for studying the role of this compound in preventing viral entry into host cells.

Objective : To determine the inhibitory effect of LS-tetrasaccharide c (this compound) on the infection of susceptible cells (e.g., SVG-A human glial cells) by JC Virus (JCV).

Materials :

  • LS-tetrasaccharide c (this compound)

  • SVG-A cells (or other susceptible cell line)

  • JC Virus (JCV) stock of known titer

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Standard cell culture incubator (37°C, 5% CO2)

  • Reagents for quantifying viral infection (e.g., antibodies for immunofluorescence, reagents for qPCR)

Procedure :

  • Cell Seeding : Seed SVG-A cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.

  • Preparation of this compound Solutions : Prepare a series of dilutions of this compound in cell culture medium.

  • Pre-incubation of Virus with this compound : Mix a known amount of JCV with each dilution of this compound. Incubate this mixture for 1 hour at 37°C to allow the this compound to bind to the virus. Include a control with virus and medium only (no this compound).

  • Infection of Cells : Remove the growth medium from the SVG-A cells. Add the virus-LSTc mixtures to the respective wells.

  • Incubation : Incubate the plates for a period sufficient for viral entry and initial replication (e.g., 2-3 days).

  • Quantification of Infection : After the incubation period, quantify the level of viral infection in each well. This can be done through various methods:

    • Immunofluorescence Assay (IFA) : Fix the cells, permeabilize them, and stain with an antibody specific for a viral protein (e.g., VP1). Use a fluorescently labeled secondary antibody to visualize and count infected cells.

    • Quantitative PCR (qPCR) : Extract DNA from the cells and quantify the amount of viral DNA to determine the extent of viral replication.

    • Plaque Assay : After the initial infection period, overlay the cells with a semi-solid medium and incubate for a longer period to allow for plaque formation. The number of plaques corresponds to the number of infectious virus particles.

  • Data Analysis : Compare the level of infection in the wells treated with this compound to the control wells (no this compound). Calculate the percentage of inhibition for each this compound concentration.

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis seed_cells Seed SVG-A cells in 96-well plate infect_cells Infect SVG-A cells with JCV-LSTc mixture prepare_this compound Prepare serial dilutions of this compound pre_incubate Pre-incubate JCV with this compound dilutions prepare_this compound->pre_incubate prepare_virus Prepare JCV stock prepare_virus->pre_incubate pre_incubate->infect_cells incubation_period Incubate for 2-3 days infect_cells->incubation_period quantify_infection Quantify viral infection (IFA, qPCR, or Plaque Assay) incubation_period->quantify_infection data_analysis Calculate percent inhibition quantify_infection->data_analysis

JCV Infection Inhibition Assay Workflow

References

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